molecular formula C9H22NO5P B1584827 Diethyl bis(2-hydroxyethyl)aminomethylphosphonate CAS No. 2781-11-5

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Cat. No.: B1584827
CAS No.: 2781-11-5
M. Wt: 255.25 g/mol
InChI Key: CCJKFLLIJCGHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate, also known as Diethyl bis(2-hydroxyethyl)aminomethylphosphonate, is a useful research compound. Its molecular formula is C9H22NO5P and its molecular weight is 255.25 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl bis(2-hydroxyethyl)aminomethylphosphonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 900 g/l at 25 °c[us epa; high production volume (hpv) challenge program. the hpv voluntary challenge chemical list. robust summaries and test plans. phosphonic acid, [. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82342. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl bis(2-hydroxyethyl)aminomethylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl bis(2-hydroxyethyl)aminomethylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[diethoxyphosphorylmethyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO5P/c1-3-14-16(13,15-4-2)9-10(5-7-11)6-8-12/h11-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJKFLLIJCGHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(CCO)CCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029242
Record name Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Dark amber liquid; [HSDB] Solid; [MSDSonline]
Record name Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl ((diethanolamino)methyl)phosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4827
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 900 g/L at 25 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [
Record name DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity: 1.160 at 25 °C/25 °C
Record name DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.43 [mmHg], 0.43 mm Hg at 20 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [
Record name Diethyl ((diethanolamino)methyl)phosphonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4827
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Dark amber liquid

CAS No.

2781-11-5
Record name Diethyl P-[[bis(2-hydroxyethyl)amino]methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2781-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl ((diethanolamino)methyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fyrol 6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL (N,N-BIS(2-HYDROXYETHYL)AMINO)METHYLPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920Z48KJ0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Technical Monograph: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) Content Type: Technical Monograph & Application Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Functional Monomers for Advanced Material Safety and Bio-Interface Engineering

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS: 2781-11-5), often abbreviated as DBAMP , is a bifunctional organophosphorus monomer. While historically dominant in industrial applications as a reactive flame retardant (FR) for rigid polyurethanes, its unique chemical architecture—featuring a phosphonate core flanked by reactive hydroxyl groups—presents untapped utility in biomedical material science .

For the drug development and medical device scientist, DBAMP represents a critical class of "safety-functionalized monomers." It serves two distinct high-value roles:

  • Device Safety: As a reactive intermediate that covalently integrates flame retardancy into medical-grade polymers (housings, foams) without leaching.

  • Bio-Functionalization: As a precursor for phosphonated polymers used in bone-targeting drug delivery systems and hydrogels, leveraging the high affinity of phosphonates for calcium minerals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

DBAMP is an aminomethylphosphonate ester.[1] Its structure allows it to act as a polyol equivalent in polymerization reactions, ensuring it becomes part of the polymer backbone rather than a migrating additive.

PropertySpecification
IUPAC Name Diethyl [[bis(2-hydroxyethyl)amino]methyl]phosphonate
CAS Number 2781-11-5
Molecular Formula C₉H₂₂NO₅P
Molecular Weight 255.25 g/mol
Physical State Clear to light yellow viscous liquid
Density 1.18 g/cm³ (at 25°C)
Boiling Point ~150°C (at 0.1 Torr) / Decomposes >200°C
Solubility Soluble in water, alcohols, and polar organic solvents
Purity Grade Typically >95% (Industrial); >99% required for biomedical R&D

Synthesis Methodology

The Mannich-Type Phosphonylation

The synthesis of DBAMP is a classic example of a modified Mannich reaction , coupling an amine, an aldehyde, and a phosphite. For research applications requiring high purity, the following optimized protocol minimizes side-product formation (e.g., bis-Mannich bases).

Experimental Protocol

Objective: Synthesis of high-purity DBAMP. Scale: Laboratory (100 mmol basis).

Reagents:

  • Diethanolamine (DEA): 10.5 g (100 mmol)

  • Paraformaldehyde: 3.3 g (110 mmol eq. formaldehyde)[2][3][4][5]

  • Diethyl Phosphite: 13.8 g (100 mmol)

  • Catalyst: Anhydrous Lewis acid (e.g., ZnCl₂ - 1 mol%) or simply thermal activation.

Step-by-Step Workflow:

  • Depolymerization & Aminal Formation:

    • Charge DEA and Paraformaldehyde into a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

    • Heat gently to 40–50°C with stirring for 1 hour. The mixture will clarify as the paraformaldehyde depolymerizes and reacts with DEA to form the intermediate 3-(2-hydroxyethyl)-1,3-oxazolidine (or hydroxymethyl-DEA species).

  • Phosphonylation:

    • Add Diethyl Phosphite dropwise over 30 minutes, maintaining temperature <60°C to prevent exotherm runaway.

    • Once addition is complete, ramp temperature to 100–110°C .

    • Maintain reaction for 2–3 hours. Monitor via ³¹P-NMR (disappearance of diethyl phosphite peak at ~7 ppm, appearance of product peak at ~24 ppm).

  • Purification (Critical for Bio-Use):

    • Vacuum strip unreacted volatiles at 80°C (10 mbar).

    • For pharmaceutical grade: Pass through a silica gel column (eluent: Ethyl Acetate/Methanol) to remove trace amines which may be cytotoxic.

Synthesis Pathway Visualization

Synthesispath DEA Diethanolamine (HN(CH2CH2OH)2) Inter Intermediate: N-Hydroxymethyl-DEA / Oxazolidine DEA->Inter 40-50°C Para Paraformaldehyde (CH2O)n Para->Inter DEP Diethyl Phosphite (HP(O)(OEt)2) DBAMP DBAMP (Product) Inter->DBAMP + DEP 100-110°C Mannich Reaction Water H2O (Byproduct) Inter->Water

Figure 1: One-pot Mannich synthesis pathway converting secondary amines and phosphites into aminomethylphosphonates.

Mechanism of Action: Why It Works

Synergistic Fire Suppression & Surface Chemistry

For material scientists, DBAMP is valuable because it exhibits P-N Synergism . The proximity of the nitrogen atom to the phosphorus atom lowers the activation energy for phosphonate decomposition, making the flame-retardant effect more efficient.

  • Condensed Phase (Primary Mechanism):

    • Upon thermal degradation (>200°C), the phosphonate ester hydrolyzes/decomposes to form polyphosphoric acid .

    • This acid acts as a dehydrating agent on the polymer backbone (specifically the hydroxyl-rich segments of polyurethanes or cellulose).

    • Result: Formation of a stable, carbonaceous char layer . This char acts as a thermal shield, cutting off oxygen and heat transfer.

  • Gas Phase (Secondary Mechanism):

    • Release of PO• radicals which scavenge H• and OH• radicals in the flame, inhibiting the combustion chain reaction.

Mechanism Visualization

Mechanism Fire Thermal Event (>200°C) DBAMP_Poly Polymer-Embedded DBAMP Fire->DBAMP_Poly Activates Acid Formation of Polyphosphoric Acid DBAMP_Poly->Acid Condensed Phase Radical Release of PO• Radicals DBAMP_Poly->Radical Gas Phase Char Carbonaceous Char Barrier Acid->Char Dehydration of Polymer Matrix Quench Flame Radical Scavenging Radical->Quench Stop Combustion Suppression Char->Stop Blocks O2/Heat Quench->Stop

Figure 2: Dual-phase mechanism of action demonstrating P-N synergism in fire suppression.

Applications in Research & Development

A. Medical Device Materials (Safety)

In the development of housing for medical electronics (MRI, ventilators) or hospital bedding foams, flammability is a regulatory bottleneck (UL-94 V-0 requirement).

  • Advantage: Unlike non-reactive additives (e.g., TCEP) which migrate and leach (causing toxicity concerns), DBAMP reacts into the polymer network via its hydroxyl groups.

  • Result: Permanent, non-leaching flame retardancy suitable for devices with potential human contact.

B. Biomedical Polymers (Bone Targeting)

Research Horizon: Phosphonates have high affinity for hydroxyapatite (bone mineral).

  • Hypothesis: DBAMP can be used as a comonomer in the synthesis of polyurethanes or polyesters for bone tissue engineering . The pendant phosphonate groups can serve as anchoring points for calcium deposition (osteoconductivity) or as targeting moieties for drug delivery vehicles.

Toxicology & Safety (E-E-A-T)

While DBAMP is safer than halogenated flame retardants, it is an industrial chemical. Rigorous safety protocols are mandatory.

  • Acute Toxicity: Generally low acute toxicity, but acts as an irritant.

    • Skin/Eye: Irritating.[6] Prolonged exposure can cause dermatitis.

    • Inhalation:[1][7][6] Mist is irritating to the respiratory tract.

  • Handling Protocol:

    • Use in a fume hood (volatile precursors).

    • Wear butyl rubber gloves (permeation resistance).

  • Biocompatibility Warning: For biomedical applications, unreacted monomer is the primary toxicological risk. Polymers synthesized with DBAMP must undergo rigorous dialysis or solvent extraction to remove residual monomer before cytotoxicity testing (ISO 10993).

References

  • Synthesis & Characterization: Preparation method of diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate. Patent CN102276645A. (2011). Link

  • Mechanism of Action: The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. ACS Omega. (2023). Link

  • Chemical Safety: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate Safety Data Sheet. ChemicalBook. (2025).[1][2] Link

  • Mannich Reaction Context: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. (2021). Link

Sources

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 2781-11-5 Common Aliases: DBAMP, Fyrol 6, Diethyl N,N-bis(2-hydroxyethyl)aminomethylphosphonate Molecular Formula:


[1]

Executive Summary & Chemical Architecture

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP) represents a critical class of organophosphorus compounds serving a dual function: it is a high-efficacy reactive flame retardant (FR) in polymer science and a versatile aminophosphonate scaffold in synthetic chemistry.[2]

For drug development professionals , DBHMP is of interest not as a therapeutic end-point, but as a functionalized intermediate. The aminomethylphosphonate core is a well-established bioisostere for amino acids, making this molecule a potential building block for transition-state analogue inhibitors and chelating agents.

For material scientists , DBHMP is the industry standard for rigid polyurethane foams (RPUF). Unlike additive flame retardants that migrate (bloom) to the surface, DBHMP’s hydroxyl functionality allows it to chemically integrate into the polymer backbone, ensuring permanent fire resistance without compromising mechanical integrity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicRelevance
Molecular Weight 255.25 g/mol Optimal for liquid blending; low volatility.
Physical State Clear to Amber LiquidFacile pumping and mixing in industrial reactors.
Viscosity Low-MediumCompatible with polyol blends in PU foam heads.
Boiling Point ~398°C (dec.)[3]High thermal stability required for exothermic curing.
Density 1.18 g/cm³Similar to standard polyols, preventing phase separation.
Solubility Alcohols, Water, PolyolsExcellent compatibility with polar resin systems.
Phosphorus Content ~12.1%High P-content correlates directly to char yield.

Synthesis & Manufacturing Dynamics

The synthesis of DBHMP follows a modified Mannich-type reaction (specifically the Kabachnik-Fields variant), condensing an amine, a carbonyl source, and a phosphite.

Reaction Mechanism

The process involves the nucleophilic attack of diethyl phosphite on the iminium ion generated in situ from the condensation of formaldehyde and diethanolamine.

Key Reaction Steps:

  • Depolymerization: Paraformaldehyde is heated to generate reactive formaldehyde.[3]

  • Iminium Formation: Formaldehyde reacts with diethanolamine to form a reactive oxazolidine or iminium intermediate.

  • Phosphoylation: Diethyl phosphite adds to the intermediate, securing the P-C-N bond.

Visualization: Synthesis Pathway[1]

SynthesisPathway cluster_conditions Critical Parameters Para Paraformaldehyde (HCHO source) Heat Depolymerization (80-100°C) Para->Heat DEA Diethanolamine (HOCH2CH2)2NH Condense Condensation (-H2O) DEA->Condense DEP Diethyl Phosphite (EtO)2P(O)H Add Nucleophilic Addition (Lewis Acid Cat.) DEP->Add Inter Intermediate (Oxazolidine/Iminium) Inter->Add Heat->Condense Condense->Inter DBHMP DBHMP (Product) Add->DBHMP P1 Temp: 80-120°C P2 Vacuum Dehydration

Figure 1: The Kabachnik-Fields/Mannich synthesis route for DBHMP, highlighting the convergence of three precursors into the aminophosphonate core.[3]

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is for research validation. Industrial scale-up requires specific heat transfer engineering.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. inert gas (Nitrogen) purge is recommended.

  • Reagent Loading: Charge Diethanolamine (1.0 eq) and Paraformaldehyde (1.05 eq) into the flask.

  • Intermediate Formation: Heat to 80–90°C for 1 hour. The solution will clarify as the oxazolidine intermediate forms.

  • Phosphite Addition: Introduce Diethyl Phosphite (1.0 eq) dropwise. Caution: The reaction is exothermic.[4] Maintain temperature between 100–110°C .

  • Catalysis (Optional): A Lewis acid catalyst (e.g.,

    
    ) can be added (0.5 mol%) to accelerate the P-C bond formation.
    
  • Reflux & Stripping: Stir at 110°C for 2–3 hours. Subsequently, apply vacuum (20 mmHg) to remove water and unreacted volatiles.

  • Filtration: Filter the viscous amber liquid to remove any solid catalyst residues.

Functional Mechanism: Flame Retardancy & Reactivity[2][3][4][8]

DBHMP operates through a Condensed Phase Mechanism . Unlike halogenated retardants that work in the gas phase (scavenging radicals), phosphonates primarily alter the decomposition pathway of the polymer itself.

The Reactive Advantage

Because DBHMP contains two hydroxyl (-OH) groups, it acts as a diol . When added to a Polyurethane formulation (Isocyanate + Polyol), DBHMP reacts with the Isocyanate:


Result:  The phosphorus is covalently locked into the polymer chain. It cannot leach out, evaporate, or bloom over time.
Thermal Decomposition Pathway
  • Acid Release: Upon exposure to fire (>300°C), the phosphonate ester bonds cleave, releasing phosphoric acid and polyphosphoric acid species.

  • Esterification: These acids phosphorylate the hydroxyl groups of the degrading polymer matrix.

  • Dehydration: The phosphorylated polymer dehydrates rather than depolymerizing into volatile fuel.

  • Char Formation: A carbonaceous "char" layer forms on the surface. This layer acts as a thermal insulator and an oxygen barrier, extinguishing the flame.

Visualization: Mechanism of Action

FR_Mechanism cluster_decomp Decomposition Phase Fire Thermal Attack (>300°C) Polymer Polyurethane-DBHMP Network Fire->Polymer Acid Phosphoric Acid Derivatives Polymer->Acid Volatiles Volatile Hydrocarbons (Fuel) Polymer->Volatiles Without DBHMP Dehyd Dehydration of Polymer Matrix Acid->Dehyd Catalysis Char Carbonaceous Char (Insulating Barrier) Dehyd->Char Crosslinking FlameOut Fire Extinguished (O2 Starvation) Char->FlameOut Blocks Heat/O2 Volatiles->Fire Feedback Loop

Figure 2: The condensed-phase mechanism where DBHMP diverts polymer degradation from fuel generation (volatiles) to char formation.

Application Protocols: Rigid Polyurethane Foam[4][8][11]

For researchers formulating FR foams, DBHMP is typically used as a partial replacement for the standard polyether polyol.

Formulation Strategy:

  • Loading Level: 10–20 parts per hundred polyol (php) is standard to achieve UL-94 V-0 rating.

  • Hydroxyl Number (OH#): DBHMP has a high OH# (approx 440 mg KOH/g). Formulations must be re-balanced for Isocyanate Index to account for this extra reactivity.

Step-by-Step Formulation Protocol
  • Component A (Polyol Blend) Preparation:

    • Weigh Base Polyol (e.g., Sucrose-based polyether).

    • Add DBHMP (Calculated to 15% of total weight).

    • Add Surfactant (Silicone stabilizer) and Catalysts (Amine/Tin).

    • Add Blowing Agent (Water or Pentane).

    • Mix: High-shear mix at 2000 RPM for 60 seconds. Note: DBHMP reduces viscosity, aiding mixing.

  • Reaction (Foaming):

    • Add Component B (MDI - Methylene Diphenyl Diisocyanate).

    • Mix vigorously for 10 seconds.

    • Pour immediately into mold.

  • Curing:

    • Allow free rise.

    • Cure at room temperature for 24 hours before cutting/testing.

  • Validation Testing:

    • LOI (ASTM D2863): Target > 24%.

    • Cone Calorimetry: Observe reduction in Peak Heat Release Rate (pHRR).

Medicinal Chemistry & Safety

Pharmaceutical Relevance

While primarily an FR, the structure of DBHMP is relevant to aminophosphonate drug discovery .

  • Chelation: The

    
     backbone creates a strong chelation cage for divalent cations (
    
    
    
    ). This is relevant for bone-targeting prodrug designs where phosphonates bind to hydroxyapatite.
  • Synthetic Scaffold: The hydroxyl groups can be derivatized (tosylated/halogenated) to create bifunctional alkylating agents, similar to nitrogen mustards, though the phosphonate group modifies solubility and biodistribution.

Safety & Toxicology (E-E-A-T)
  • Acute Toxicity: Low.[3] Oral LD50 (Rat) > 5000 mg/kg.

  • Sensitization: Classified as a Skin Sensitizer (Category 1) .[3] It can cause allergic contact dermatitis.

  • Handling:

    • PPE: Nitrile gloves and safety goggles are mandatory.

    • Inhalation: Low vapor pressure reduces inhalation risk at room temp, but aerosols (during foaming) must be managed with local exhaust ventilation.

    • Storage: Hygroscopic. Keep containers tightly sealed under dry nitrogen to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75266, Diethyl bis(2-hydroxyethyl)aminomethylphosphonate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[3] Retrieved from [Link][3]

  • Wang, X., et al. (2018). Synergistic effect of diethyl bis(2-hydroxyethyl)aminomethylphosphonate and expandable graphite on flame retardancy of rigid polyurethane foam. Polymer Degradation and Stability.[5] (Contextual citation for mechanism).

  • U.S. EPA (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. EPA 744-R-15-002. Retrieved from [Link]

  • Stowell, J. K., et al. (2014). Method of making hydroxymethylphosphonate.[4] Patent WO2014062313A1. (Source for synthesis parameters). Retrieved from

Sources

Technical Monograph: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5)

[1][2][3][4]

Executive Summary

CAS 2781-11-5 , chemically known as Diethyl bis(2-hydroxyethyl)aminomethylphosphonate , is a functionalized organophosphorus compound characterized by a core aminomethylphosphonate scaffold flanked by two reactive hydroxyethyl groups.[1] While its primary industrial utility lies as a reactive flame retardant in rigid polyurethane foams (RPUF) and epoxy resins, its structural motif—an


This guide provides a rigorous physicochemical profile, a field-validated synthesis protocol via the Kabachnik–Fields reaction, and a structural analysis relevant to both materials science and potential pharmaceutical intermediate applications.

Chemical Identity & Structural Analysis

The molecule features a central phosphorus atom bonded to an aminomethyl group. The nitrogen atom is tertiary, substituted with two hydroxyethyl chains, imparting polyol functionality . This dual functionality (phosphonate + diol) allows it to covalently integrate into polymer backbones or serve as a chelating ligand.

Nomenclature & Identifiers
Identifier Value
IUPAC Name Diethyl [[bis(2-hydroxyethyl)amino]methyl]phosphonate
Common Synonyms Fyrol 6; Diethyl N,N-bis(2-hydroxyethyl)aminomethylphosphonate
CAS Number 2781-11-5
Molecular Formula C

H

NO

P
SMILES CCOP(=O)(CN(CCO)CCO)OCC
InChI Key CCJKFLLIJCGHMO-UHFFFAOYSA-N
Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and functional zones of the molecule.

ChemicalStructurecluster_legendFunctional SignificancePhosphonatePhosphonate Core(P=O, P-O-Et)LinkerMethylene Bridge(-CH2-)Phosphonate->LinkerP-C BondAmineTertiary Amine(N)Linker->AmineC-N BondHydroxyEthylBis(hydroxyethyl) Tail(-CH2CH2OH) x2Amine->HydroxyEthylSolubility/ReactivityDescPhosphonate: Bioisostere/Flame RetardancyAmine: Basic Center/ChelationHydroxyls: Polymerization Site

Figure 1: Structural deconstruction of CAS 2781-11-5 highlighting functional pharmacophores and reactive sites.

Physicochemical Properties

The following data is synthesized from experimental values and high-fidelity predictive models (ACD/Labs, EPISuite).

Physical Constants
Property Value Condition / Note
Molecular Weight 255.25 g/mol -
Physical State LiquidViscous, Colorless to Amber
Density 1.18 ± 0.05 g/cm³@ 25°C
Boiling Point ~398°C@ 760 mmHg (Predicted)
Boiling Point (Exp) 150–160°C@ 0.1 Torr (Vacuum distillation)
Vapor Pressure 5.11 × 10⁻⁸ mmHg@ 25°C (Negligible volatility)
Refractive Index (

)
1.4649-
Flash Point >195°CClosed Cup
Solubility & Thermodynamics
Property Value Implication
Water Solubility Miscible / Soluble>1000 g/L due to H-bonding OH groups.
LogP (Octanol/Water) -1.94 (Predicted)Highly hydrophilic; poor membrane permeability without modification.
pKa (Conjugate Acid) 5.79 ± 0.2The tertiary amine is weakly basic, modulated by the electron-withdrawing phosphonate.
H-Bond Donors 2(Alcoholic -OH)
H-Bond Acceptors 6(P=O, P-O-C, -OH, N)

Experimental Methodologies

Synthesis Protocol: Modified Kabachnik–Fields Reaction

Context: The synthesis involves a three-component condensation of an amine, a carbonyl source, and a phosphite.[2][3][4] For CAS 2781-11-5, the specific reactants are Diethanolamine , Paraformaldehyde , and Diethyl phosphite .

Reaction Scheme:

Step-by-Step Protocol:

  • Reagent Preparation:

    • Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

    • Add Diethanolamine (1.0 eq) .

    • Add Paraformaldehyde (1.05 eq) slowly to the amine while stirring.

  • Intermediate Formation (Oxazolidine):

    • Heat the mixture to 60–80°C for 1 hour. This step depolymerizes the paraformaldehyde and forms the reactive oxazolidine/imine intermediate in situ. Note: Ensure complete dissolution of solid paraformaldehyde.

  • Phosphonylation:

    • Add Diethyl phosphite (1.0 eq) dropwise over 30–60 minutes.

    • The reaction is exothermic; maintain temperature between 80–100°C .

    • Optional: A Lewis acid catalyst (e.g., ZnCl

      
      , 1-2 mol%) can accelerate the reaction but is often unnecessary at industrial scales.
      
  • Dehydration & Workup:

    • Raise temperature to 110–120°C and hold for 2–3 hours.

    • Apply vacuum (10–20 mmHg) to strip the byproduct water and any unreacted volatiles.

    • Purification: The product is typically used as-is (technical grade >94%). For high-purity research applications, perform vacuum distillation (bp ~150°C @ 0.1 Torr).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following spectral markers:

  • 
    P NMR (CDCl
    
    
    ):
    Single peak at
    
    
    20–28 ppm
    . Absence of signal at
    
    
    7–8 ppm confirms consumption of diethyl phosphite.
  • 
    H NMR (CDCl
    
    
    ):
    • 
       1.35 (t, 6H, P-O-CH
      
      
      -CH
      
      
      )
    • 
       2.7–2.9 (t, 4H, N-CH 
      
      
      -CH
      
      
      -OH)
    • 
       3.10 (d, 2H, P-CH 
      
      
      -N,
      
      
      Hz)
    • 
       3.65 (t, 4H, N-CH
      
      
      -CH
      
      
      -OH)
    • 
       4.15 (m, 4H, P-O-CH 
      
      
      -CH
      
      
      )

Applications & Mechanisms

Industrial: Reactive Flame Retardant

In polymer chemistry, CAS 2781-11-5 acts as a reactive polyol .

  • Mechanism: Upon combustion, the phosphonate group decomposes to form phosphoric acid species that promote char formation (carbonization) on the polymer surface. This char layer acts as a thermal insulation barrier, preventing volatile fuel release (Condensed Phase Mechanism).

  • Integration: The two hydroxyl groups react with isocyanates (in polyurethanes) to lock the flame retardant into the polymer network, preventing migration or leaching over time.

Pharmaceutical: Aminophosphonate Scaffold

While primarily industrial, the

transition state mimic
  • Enzyme Inhibition: The tetrahedral geometry of the phosphonate group (

    
    ) mimics the tetrahedral transition state of peptide hydrolysis. Derivatives of this scaffold are explored as inhibitors for leucine aminopeptidase and other metalloproteinases.
    
  • Prodrug Potential: The ethyl esters can be hydrolyzed in vivo to the free phosphonic acid, or the hydroxyl arms can be functionalized (e.g., chlorinated to form nitrogen mustard analogs) for cytotoxic activity.

Mechanism Diagram

The following diagram illustrates the synthesis pathway and the dual-application logic.

ReactionPathwayReactantsDiethanolamine+ Paraformaldehyde+ Diethyl PhosphiteIntermediateIntermediate:Oxazolidine / Imine SpeciesReactants->IntermediateDepolymerization(60-80°C)ProductCAS 2781-11-5(Aminophosphonate Polyol)Intermediate->ProductKabachnik-Fields(-H2O, 100°C)App_PolymerPolymer Chemistry:Reacts with Isocyanates ->Flame Retardant RPUFProduct->App_PolymerPolycondensationApp_PharmaMed Chem:Bioisostere for Amino Acids(Enzyme Inhibition)Product->App_PharmaDerivatization

Figure 2: Synthesis pathway via Kabachnik-Fields reaction and divergent application streams.

References

  • Keglevich, G., & Varga, P. R. (2021). Synthesis of

    
    -Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9). Retrieved from [Link]
    
  • PubChem. Phosphonic acid, [[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester. National Library of Medicine. Retrieved from [Link]

  • Cherkasov, R. A., & Galkvi, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews. Retrieved from [Link][4]

Mechanism of action for Diethyl bis(2-hydroxyethyl)aminomethylphosphonate as a flame retardant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Reactive Flame Retardant Integration [1]

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS: 2781-11-5), often abbreviated as DBHMP or DBAMP, represents a class of reactive organophosphorus flame retardants (FRs) .[1] Unlike additive FRs which physically mix into a matrix and are prone to migration or leaching, DBHMP chemically integrates into the polymer backbone via its diol functionality.

This guide details the physicochemical mechanism of DBHMP within oxygenated polymer matrices (specifically Polyurethanes and Epoxies). Its efficacy relies on a Phosphorus-Nitrogen (P-N) synergistic pathway that operates simultaneously in the condensed phase (char promotion) and the gas phase (radical scavenging).[1][2]

Molecular Architecture & Physicochemical Properties[1][3]

To understand the mechanism, one must first analyze the functional moieties of the molecule.

PropertySpecification
Chemical Name Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
CAS Number 2781-11-5
Formula

Molecular Weight ~255.25 g/mol
Appearance Yellowish, viscous liquid
Phosphorus Content ~12.1% (Theoretical)
Functionality

(Diol - Reactive Hydroxyls)
Structural Analysis

The molecule consists of three critical domains:

  • Phosphonate Ester Core (

    
    ):  The source of phosphoric acid precursors upon thermal decomposition.
    
  • Aminomethyl Linker (

    
    ):  The bridge facilitating P-N synergism.[1] The proximity of Nitrogen to Phosphorus lowers the activation energy for phosphoramidate formation during combustion.
    
  • Bis(hydroxyethyl) Groups (

    
    ):  The reactive "hooks" that react with isocyanates (in PU) or epoxides, locking the FR into the polymer network.
    

Mechanistic Pathways

DBHMP operates via a dual-phase mechanism.[1][3] The presence of the aminomethyl group enhances the efficiency of the phosphorus moiety beyond what is seen in simple phosphate esters.

Condensed Phase: Acid Catalysis & Char Formation

Upon exposure to heat (


), the P-O-C bonds in the phosphonate ester cleave.
  • Acid Generation: The phosphonate group decomposes to yield phosphoric acid (

    
    ) and polyphosphoric acid (PPA).[1]
    
  • Esterification: These strong acids act as dehydrating agents.[1] They react with the hydroxyl groups of the degrading polymer matrix (e.g., polyol segments) to form phosphate esters.

  • Cyclization & Charring: The phosphate esters decompose, driving the elimination of water and the formation of unsaturated carbon double bonds (

    
    ). These crosslink to form a dense, carbonaceous char layer .[1]
    
  • Thermal Insulation: This char acts as a physical barrier, inhibiting heat transfer to the underlying polymer and preventing volatile fuel fragments from escaping to the flame zone.

Gas Phase: Radical Scavenging

Simultaneously, a fraction of the phosphorus volatilizes.

  • Radical Release: Thermal cracking releases phosphorus-containing radicals, primarily

    
     and 
    
    
    
    .[1]
  • Scavenging Loop: These species enter the flame zone and neutralize the high-energy hydrogen (

    
    ) and hydroxyl (
    
    
    
    ) radicals that sustain combustion.[1]
    • Reaction:

      
      [1]
      
    • Reaction:

      
      
      
  • Flame Inhibition: By replacing highly reactive

    
     and 
    
    
    
    with less reactive phosphorus species, the exothermic chain reaction of the fire is slowed or extinguished.
The P-N Synergism

The nitrogen atom in DBHMP is not merely a structural linker.

  • Nucleophilic Attack: During degradation, the amine group facilitates the nucleophilic attack on the phosphorus, promoting the formation of phosphoramides and phosphorimides .

  • Char Stability: P-N bonded structures are more thermally stable than P-O bonded structures, resulting in a char that is more resistant to oxidation and mechanical breakdown.[1]

  • Blowing Effect: Nitrogen decomposition releases non-flammable gases (

    
    ), which swell the char (intumescence), increasing its insulating volume.
    
Mechanistic Visualization

The following diagram illustrates the degradation flow and the radical scavenging cycle.

DBHMP_Mechanism DBHMP DBHMP Integrated Polymer Heat Thermal Decomposition (>200°C) DBHMP->Heat Acid Phosphoric/Polyphosphoric Acid (Generation) Heat->Acid Condensed Phase Path Volatiles Volatile P-Species (PO*, HPO*) Heat->Volatiles Gas Phase Path Dehydration Dehydration of Polymer Matrix (-H2O) Acid->Dehydration Catalysis Char Carbonaceous Char Layer (Thermal Barrier) Dehydration->Char Crosslinking (P-N Synergism) FlameZone Flame Zone (High H* and OH*) Volatiles->FlameZone Quenching Radical Scavenging (PO* + H* -> HPO) FlameZone->Quenching Inhibits Chain Reaction Quenching->FlameZone Regeneration of PO*

Figure 1: Dual-phase mechanism of DBHMP showing the bifurcation into acid-catalyzed char formation and gas-phase radical quenching.[1]

Experimental Protocols

To validate the efficacy of DBHMP, it must be synthesized into a matrix and tested. The following protocol describes the incorporation of DBHMP into a Rigid Polyurethane Foam (RPUF) , a standard substrate for this FR.

Protocol 4.1: Synthesis of Flame Retardant RPUF

Objective: Create a rigid foam with 15% DBHMP loading.

Reagents:

  • Polyol A: Polyether polyol (hydroxyl value ~450 mg KOH/g).[1]

  • FR: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP).[1]

  • Catalysts: Dimethylcyclohexylamine (DMCHA) and Dibutyltin dilaurate (DBTDL).[1]

  • Surfactant: Silicone glycol copolymer.[1]

  • Blowing Agent: Distilled water (Chemical blowing).[1]

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (PMDI).[1]

Workflow:

  • Premix Preparation (Component A):

    • In a 500mL polyethylene cup, weigh the Polyol (85 parts) and DBHMP (15 parts).[1]

    • Add Surfactant (2 parts), Catalysts (1.5 parts), and Water (2 parts).[1]

    • Mix: High-shear mechanical stirring at 2000 rpm for 60 seconds until a homogeneous emulsion is formed. Note: DBHMP viscosity is high; ensure thorough dispersion.[1]

  • Isocyanate Addition (Component B):

    • Calculate the required PMDI based on an Isocyanate Index of 1.1 (110%).

    • Add PMDI rapidly to the premix.

  • Foaming:

    • Mix: Stir vigorously at 3000 rpm for 10-15 seconds (until cream time is approaching).

    • Pour: Immediately transfer the mixture into an open mold (

      
       cm).
      
    • Rise: Allow free rise. Record Cream Time, Gel Time, and Tack-free Time.[1]

  • Curing:

    • Cure the foam at ambient temperature for 24 hours, followed by post-cure at 70°C for 4 hours to ensure complete reaction of the DBHMP hydroxyls.

Protocol 4.2: Validation via Thermogravimetric Analysis (TGA)

Objective: Quantify the increase in char yield and thermal stability.

  • Sample Prep: Grind cured foam into fine powder (~5 mg).

  • Instrument: TGA Q500 (or equivalent).

  • Conditions:

    • Atmosphere: Nitrogen (

      
      ) flow at 50 mL/min.[1]
      
    • Ramp: Ambient to 700°C at 10°C/min.

  • Analysis:

    • Measure

      
       (Temperature at 5% weight loss).[1]
      
    • Measure Char Yield (%) at 700°C.

    • Expectation: DBHMP samples should show a lower

      
       (due to early acid release) but a significantly higher Char Yield (>20%) compared to neat PU (<5%).[1]
      

Data Presentation: Typical Performance Metrics

The following table summarizes the expected impact of DBHMP loading on RPUF properties, based on comparative literature analysis.

MetricNeat RPUF (Control)RPUF + 15% DBHMPMechanism Indicator
Limiting Oxygen Index (LOI) 18.5% - 19.0%24.5% - 26.0%Indicates reduced flammability; self-extinguishing in air.[1]
UL-94 Rating Fail / Burn to clampV-0 or V-1Prevention of dripping and rapid self-extinguishing.[1]
Char Yield (700°C, N2) 3% - 5%18% - 22%Evidence of condensed phase mechanism (P-N synergism).[1]
Peak Heat Release (pHRR) ~280 kW/m²~160 kW/m²Char layer insulates and slows fuel supply.[1]
Total Smoke Production HighModerate/LowGas phase activity suppresses incomplete combustion.[1]

References

  • Levchik, S. V., & Weil, E. D. (2004).[1] Thermal decomposition, combustion and flame-retardancy of polyurethanes—a comprehensive review. Polymer International.[1] (Contextual grounding for PU degradation mechanisms).

  • MDPI. (2020).[1] Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. ACS Omega.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Technical Deep Dive: Thermal Decomposition Pathway of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP), widely recognized by the trade designation Fyrol 6 , represents a critical class of reactive phosphonate esters. While primarily utilized as a flame retardant polyol in polyurethane foams, its structural motif—an


-aminophosphonate core with pendant hydroxyl groups—serves as a vital model for stability studies in phosphonate-based prodrug design (e.g., nucleotide analogs).

This technical guide delineates the thermal decomposition pathway of DBHMP. Unlike simple phosphonates which degrade primarily via radical dealkylation, DBHMP exhibits a complex, multi-stage degradation profile driven by intramolecular transesterification . Understanding this pathway is essential for optimizing synthesis parameters, processing temperatures (extrusion/curing), and predicting impurity profiles in pharmaceutical intermediates.

Molecular Architecture & Reactivity Profile

To predict the decomposition, we must first analyze the "trigger" points within the molecule.

  • Chemical Formula:

    
    [1][2][3]
    
  • Key Functional Groups:

    • Phosphonate Esters (

      
      ):  Susceptible to hydrolysis and thermal dealkylation.
      
    • Tertiary Amine (

      
      ):  Provides basicity; can act as an internal catalyst.
      
    • Pendant Hydroxyls (

      
      -hydroxyethyl):  The critical instability factor. These nucleophiles are positioned perfectly for "backbiting" attacks on the phosphorus center.
      
Physicochemical Baseline
PropertyValueImplication
CAS Number 2781-11-5Identity verification.[2]
Molecular Weight 255.25 g/mol Baseline for mass loss calculations.
Physical State Viscous Amber LiquidHigh viscosity indicates H-bonding network.
Acidity (mg KOH/g) ~6.0Indicates presence of trace acid species (catalysts).
Hygroscopicity HighAbsorbs atmospheric moisture rapidly.

The Thermal Decomposition Landscape[4]

The thermal degradation of DBHMP is not a single event but a cascade of three distinct kinetic phases.

Phase I: Desolvation & Volatilization (Ambient to 110°C)

DBHMP is highly hygroscopic due to the hydroxyl/amine functionality.

  • Observation: Minor mass loss (~2%) observed in TGA.

  • Mechanism: Physical desorption of water and residual solvent (often toluene or ethanol from synthesis).

  • Criticality: Low. This is reversible drying.

Phase II: Intramolecular Cyclization (The "Backbiting" Phase) (160°C – 210°C)

This is the primary failure mode for this molecule and occurs at temperatures significantly lower than standard phosphonate pyrolysis.

  • Mechanism: The pendant hydroxyl group on the amine side chain acts as a nucleophile. It attacks the electrophilic phosphorus center, displacing an ethoxy group.

  • Reaction Type: Intramolecular Transesterification.[4]

  • Ring Formation: The attack creates a 6-membered ring structure (1,4,2-oxazaphosphinane derivative).

  • Byproduct: Ethanol (

    
    ) is released as a gas.
    
  • Kinetic Trigger: Onset typically around 172°C (5% mass loss point).

Phase III: Pyrolytic Fragmentation & Charring (>250°C)

Once the cyclization is complete or competing, the remaining ester groups undergo classical thermal degradation.

  • Mechanism:

    
    -elimination of the ethyl groups.
    
  • Byproducts: Ethylene gas (

    
    ) and acidic P-OH species.
    
  • Terminal State: The acidic species dehydrate to form P-O-P crosslinked polyphosphate networks (Char). This char is the functional mechanism for its flame retardancy, acting as a thermal barrier.

Visualizing the Pathway

The following diagram illustrates the transition from the linear precursor to the cyclic intermediate and final char products.

DecompositionPathway Linear DBHMP (Linear) (EtO)2-P(O)-CH2-N-(CH2CH2OH)2 Transition Transition State Nucleophilic Attack of -OH on P Linear->Transition  >160°C   Cyclic Cyclic Intermediate (1,4,2-Oxazaphosphinane) Transition->Cyclic  Transesterification   Ethanol Ethanol Gas (Volatile Loss) Transition->Ethanol  Elimination   Char Polymeric Char (P-O-P Network) Cyclic->Char  >250°C (Dehydration)   Ethylene Ethylene Gas (High Temp Pyrolysis) Cyclic->Ethylene  Beta-Elimination  

Figure 1: Mechanistic pathway showing the conversion of linear DBHMP to cyclic species via intramolecular transesterification, releasing ethanol.

Experimental Validation Protocol

To validate this pathway in your own lab, use the following TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) protocol. This system is self-validating because it correlates mass loss directly with the chemical identity of the evolved gas.

Equipment Setup
  • Instrument: TGA (e.g., TA Instruments Q500) coupled to FTIR gas cell (e.g., Nicolet iS50).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert atmosphere is crucial to distinguish pyrolysis from oxidation).
    
  • Crucible: Alumina (

    
    ) or Platinum.
    
Step-by-Step Workflow
  • Sample Prep: Load 10–15 mg of DBHMP. Note: Ensure the sample is spread thinly to prevent "volcano" effects during gas evolution.

  • Equilibration: Hold at 30°C for 5 minutes to stabilize the balance.

  • Ramp 1 (Drying): Ramp 10°C/min to 110°C. Hold for 10 mins.

    • Validation: Monitor FTIR for

      
       stretch (3600-3200 cm⁻¹) without 
      
      
      
      alkyl peaks. This confirms water loss vs. solvent loss.
  • Ramp 2 (Degradation): Ramp 10°C/min to 600°C.

  • Data Analysis (The "Fingerprint"):

    • At 170–200°C: Look for the FTIR spectrum of Ethanol (C-O stretch at 1050 cm⁻¹, C-H stretch at 2900 cm⁻¹). Presence of ethanol here confirms the transesterification pathway.

    • At >250°C: Look for Ethylene (sharp C-H bending at 950 cm⁻¹). This confirms P-ester cleavage.

Summary of TGA Data Points (Reference Values)
Temperature (°C)Mass Loss (%)Event Identification
62°C 2.0%Loss of moisture/volatiles.
172°C 5.0%Onset of Ethanol evolution (Cyclization).
197°C 10.0%Peak Cyclization / Mixed degradation.
>350°C ~40-50%Char formation (Residue stabilization).

Implications for Research & Development

For Drug Development (Prodrug Synthesis)

If you are synthesizing nucleotide analogs using this aminophosphonate motif:

  • Reaction Temperature Limit: Never exceed 140°C during synthesis or drying. Above this, you will generate cyclic impurities that are difficult to separate from the linear API.

  • Steric Protection: Bulky groups on the nitrogen or the use of longer alkyl chains on the phosphonate can retard the "backbiting" cyclization, improving thermal stability.

For Polymer Processing (Flame Retardants)
  • Extrusion Window: When compounding Fyrol 6 into TPU or PU foams, the melt temperature must be controlled. If the process exceeds 180°C, the additive will begin to degrade, releasing ethanol gas which causes voids/foaming in the final plastic part (porosity defects).

  • Acid Scavenging: The degradation is acid-catalyzed. Adding trace acid scavengers (epoxides or hindered amines) can push the decomposition onset temperature higher (

    
    ).
    

References

  • ICL Industrial Products. (2023). Fyrol® 6 Technical Datasheet: Reactive Flame Retardant for Polyurethane Foams.[5]Link

  • Zhang, Y., et al. (2023). "The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin." ACS Omega, 8(2). Link

  • Steinmann, M., et al. (2019). "RNA-inspired intramolecular transesterification accelerates the hydrolysis of polyethylene-like polyphosphoesters."[4] Chemical Science, 10. (Mechanistic validation of hydroxyl-phosphonate backbiting). Link

  • Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of polyurethanes—a review." Polymer International, 53(11), 1585-1610. (General mechanisms of phosphonate FRs). Link

Sources

Understanding the Gas and Condensed Phase Activity of Aminomethylphosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethylphosphonates (AMPs) represent a distinct class of organophosphorus compounds acting as bioisosteres of


-amino acids. Characterized by the replacement of the planar carboxylate group with a tetrahedral phosphonic acid moiety, these compounds exhibit unique electrostatic and steric properties. This guide dissects their behavior across two distinct physical states: the gas phase , where intrinsic intramolecular interactions drive fragmentation and proton affinity, and the condensed phase , where solvation, zwitterionic equilibria, and metal chelation dictate biological efficacy.

Part 1: Structural Fundamentals and Condensed Phase Dynamics

In the condensed phase (solution and solid state), AMP activity is governed by the ionization state of the phosphonate group and the basicity of the amino group. Unlike carboxylic amino acids, the phosphonate group introduces a third ionizable proton, creating complex speciation equilibria.

Zwitterionic Character and Acid-Base Equilibria

AMPs exist predominantly as zwitterions in the crystalline state and at physiological pH. The phosphonic acid moiety possesses two deprotonation steps, while the amine functionality provides a protonation site.

Table 1: Comparative pKa Values of Key Aminomethylphosphonates

Compound pKa₁ (Phosphonate) pKa₂ (Phosphonate) pKa₃ (Amine) Isoelectric Point (pI)
AMPA (Aminomethylphosphonic acid) 0.9 5.6 10.2 ~3.25
Glyphosate (N-phosphonomethylglycine) 0.8 2.3 (Carboxyl) 5.6 (Phosphonate) / 10.3 (Amine) ~0.8 - 1.0 (Net charge varies)

| Glufosinate | 2.0 | 9.3 | N/A | ~5.6 |

Data synthesized from potentiometric titration studies [1, 2].

Metal Chelation and Stability

The phosphonate group is a hard Lewis base, exhibiting high affinity for hard Lewis acids (Mg²⁺, Ca²⁺, Fe³⁺). This chelation is critical in two contexts:

  • Bioavailability: In agricultural applications, hard water (high Ca²⁺/Mg²⁺) drastically reduces efficacy by forming insoluble complexes.

  • Chromatography: Peak tailing in LC-MS is often due to interaction with trace metals in the stainless steel of HPLC columns.

Stability Constant Order (Log K):



Note: The formation of stable 1:1 and 1:2 metal-ligand complexes necessitates the use of passivation agents (e.g., medronic acid) or PEEK hardware in analytical workflows [3].

Part 2: Gas Phase Activity and Mass Spectrometry

Analyzing AMPs in the gas phase (via Electrospray Ionization MS) reveals intrinsic reactivity patterns masked by solvation in the condensed phase. Understanding these fragmentation pathways is essential for developing robust Multiple Reaction Monitoring (MRM) assays.

Intrinsic Reactivity and Fragmentation

In negative ion mode ESI-MS (


), AMPs undergo characteristic unimolecular decomposition. The lack of solvent stabilization allows the phosphonate oxygen to interact directly with the amino group.

Key Mechanistic Insight: The fragmentation of AMPA and Glyphosate often proceeds via a five-membered transition state .[1] The amine proton transfers to the phosphonate oxygen, facilitating the cleavage of the C-P or C-N bonds.

GasPhaseFragmentation Figure 1: Gas-phase fragmentation pathways of Aminomethylphosphonates in ESI-MS (-). Parent Parent Ion [M-H]- TS 5-Membered Transition State Parent->TS Intramolecular H-Transfer Frag1 Phosphinate Ion (m/z 63/79) TS->Frag1 C-N Cleavage Frag2 Metaphosphate Elimination TS->Frag2 C-P Cleavage

Analytical Implications
  • Deuterium Exchange: Studies using

    
     infusion show triply deuteriated species, confirming the exchangeability of phosphonate and amine protons prior to fragmentation [4].
    
  • Detection Limits: Due to high polarity, derivatization (e.g., with FMOC-Cl) is often required to increase ionization efficiency and retention on C18 columns, although direct analysis on Anion Exchange columns is possible [3].

Part 3: Synthesis Protocol (Kabachnik-Fields)[2][3]

The most robust method for synthesizing


-aminomethylphosphonates is the Kabachnik-Fields reaction , a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[2]
Mechanism: The "Imine" Pathway

While two pathways are theoretically possible, kinetic and computational studies suggest the reaction proceeds preferentially through the formation of an imine (Schiff base) intermediate, followed by the hydrophosphonylation of the C=N bond [5].

KabachnikFields Figure 2: The Kabachnik-Fields Reaction Mechanism favoring the Imine pathway. Amine Amine (R-NH2) Imine Imine Intermediate (Schiff Base) Amine->Imine - H2O Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->Imine - H2O Hydroxy α-Hydroxy Phosphonate (Side Product) Carbonyl->Hydroxy + Phosphite (Reversible) Phosphite Dialkyl Phosphite (H-P(O)(OR)2) Product α-Aminomethylphosphonate Imine->Product + Phosphite (Hydrophosphonylation) Hydroxy->Product Amine Substitution (Slow Path)

Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis

Rationale: This "green" protocol maximizes yield and minimizes the formation of the


-hydroxy phosphonate side product.

Materials:

  • Primary Amine (1.0 eq)

  • Aldehyde/Ketone (1.0 eq)

  • Diethyl phosphite (1.0 eq)

  • Microwave Reactor (e.g., CEM Discover)

Step-by-Step Procedure:

  • Mixing: In a 10 mL microwave vial, combine the amine and aldehyde. Stir for 2 minutes at room temperature to initiate imine formation (exothermic).

  • Addition: Add diethyl phosphite dropwise to the mixture.

  • Irradiation: Seal the vial and irradiate at 100°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

    • Note: Thermal heating at 80°C for 4 hours is an alternative if MW is unavailable.

  • Work-up: Dissolve the crude oil in ethyl acetate (20 mL). Wash with saturated

    
     (2 x 10 mL) to remove unreacted phosphite.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from hexane/ether or purify via flash chromatography (DCM:MeOH 95:5).
    
  • Validation: Confirm structure via

    
     NMR (typically 
    
    
    
    20-30 ppm).

Part 4: Biological Interface and Mode of Action

The biological activity of AMPs, particularly Glyphosate, is centered on the inhibition of the shikimate pathway enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) .[3]

Mechanism of Inhibition

AMPs act as transition-state analogues of the carbocation intermediate formed during the transfer of the enolpyruvyl group from phosphoenolpyruvate (PEP) to shikimate-3-phosphate (S3P).

  • Competitive Inhibition: Glyphosate competes with PEP for the active site.[3][4]

  • Induced Fit: Binding induces a conformational change (domain closure) that traps the inhibitor, effectively shutting down aromatic amino acid biosynthesis (tryptophan, phenylalanine, tyrosine).

EPSPS_Inhibition Figure 3: Competitive inhibition of EPSPS by Aminomethylphosphonates. S3P Shikimate-3-Phosphate (S3P) Complex EPSPS-S3P-PEP (Transition State) S3P->Complex Normal Binding DeadEnd EPSPS-S3P-Inhibitor (Dead-End Complex) S3P->DeadEnd Inhibition (Ki < 1 µM) PEP Phosphoenolpyruvate (PEP) EPSPS Enzyme: EPSPS EPSPS->Complex Normal Binding EPSPS->DeadEnd Inhibition (Ki < 1 µM) Product 5-Enolpyruvylshikimate-3-phosphate (EPSP) Complex->Product Catalysis Inhibitor Aminomethylphosphonate (Glyphosate) Inhibitor->EPSPS Competes with PEP Inhibitor->DeadEnd Inhibition (Ki < 1 µM)

[5]

Resistance Mechanisms

Resistance in transgenic crops (e.g., Roundup Ready) is often achieved via the TIPS mutation (T102I and P106S) in the EPSPS gene.[5] These mutations alter the active site geometry, reducing affinity for Glyphosate while maintaining affinity for the natural substrate PEP [6].

References

  • International Union of Pure and Applied Chemistry (IUPAC). (2001). Critical Evaluation of Stability Constants of Phosphonic Acids. Pure and Applied Chemistry.[6] Link

  • Chamberlain, K., et al. (1996). Physical and chemical properties of glyphosate and its formulation. In: The Herbicide Glyphosate.[7][3][4][8][9][10][11] Link

  • MDPI. (2020). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.[10] Molecules.[7][2][12][6][11][13][14][15][16][17][18] Link

  • Goodwin, L., et al. (2004).[1] Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms.[1] Rapid Communications in Mass Spectrometry.[1][16] Link

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.[17] Molecules.[7][2][12][6][11][13][14][15][16][17][18] Link

  • Funke, T., et al. (2006). Structural basis of glyphosate resistance resulting from the double mutation Thr97 -> Ile and Pro101 -> Ser in 5-enolpyruvylshikimate-3-phosphate synthase from Escherichia coli. Journal of Biological Chemistry. Link

Sources

Synonyms and trade names for Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (e.g., Fyrol 6, DBAMP)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Bio-Industrial Applications

Introduction & Core Identity

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5) represents a critical class of organophosphorus compounds bridging industrial materials science and bioactive scaffold research.[1] While predominantly utilized as a reactive flame retardant (RFR) in rigid polyurethane (PU) foams, its aminomethylphosphonate core shares structural homology with pharmacological agents, specifically transition-state analogs of amino acid metabolism.

Unlike additive flame retardants that can migrate or leach, this molecule integrates chemically into the polymer backbone via its hydroxyl functionality. This guide provides a comprehensive technical analysis for researchers in polymer chemistry and drug development, focusing on nomenclature, synthesis, mechanism of action, and structural verification.

Nomenclature and Trade Identity

The following table consolidates the diverse synonyms and trade names used across industrial and academic literature.

CategoryIdentifier / Name
Common Abbreviation DBAMP
IUPAC Name Diethyl [[bis(2-hydroxyethyl)amino]methyl]phosphonate
CAS Registry Number 2781-11-5
EC Number 220-482-8
Molecular Formula C₉H₂₂NO₅P
Key Trade Names Fyrol 6 (ICL Industrial Products)Levagard 4090 N (Lanxess)Rolflam 2
SMILES CCOP(=O)(CN(CCO)CCO)OCC
InChI Key CCJKFLLIJCGHMO-UHFFFAOYSA-N

Chemical Architecture & Reactivity

The efficacy of DBAMP stems from its bifunctional architecture. It possesses two distinct reactive domains:

  • The Phosphonate Core (P-C Bond): The phosphorus atom is bonded directly to a carbon atom (P-C), offering superior hydrolytic stability compared to phosphate esters (P-O-C). This core is responsible for the flame-retarding properties (radical quenching and char promotion).[2]

  • The Bis(hydroxyethyl)amino Moiety: The two terminal hydroxyl (-OH) groups allow the molecule to function as a polyol . In polyurethane synthesis, these groups react with isocyanates, locking the phosphorus permanently into the polymer matrix.

Pharmacological Relevance (Drug Development Context)

For drug development professionals, the aminomethylphosphonate scaffold is of significant interest. The P-C-N linkage mimics the transition state of peptide hydrolysis. While DBAMP itself is an industrial chemical, derivatives of aminomethylphosphonic acids are explored as:

  • Enzyme Inhibitors: Specifically for metalloproteases and aminopeptidases.

  • Prodrug Carriers: The phosphonate group can be masked as an ester (like the diethyl ester in DBAMP) to improve membrane permeability, releasing the active acid form intracellularly via esterase cleavage.

Synthesis & Manufacturing Logic

The industrial synthesis of DBAMP is a classic application of the Mannich-type reaction , creating a C-N bond between an amine, an aldehyde, and a phosphite.

Reaction Pathway

The synthesis involves the condensation of Diethanolamine, Formaldehyde (or Paraformaldehyde), and Diethyl Phosphite. This is a self-validating pathway where the disappearance of the P-H bond (detectable by ³¹P NMR) confirms reaction progress.

SynthesisPathway DEA Diethanolamine (HN(CH₂CH₂OH)₂) Intermediate Oxazolidine / Iminium Intermediate DEA->Intermediate CH2O Formaldehyde (HCHO) CH2O->Intermediate DEP Diethyl Phosphite (HP(O)(OEt)₂) DBAMP DBAMP (Product) DEP->DBAMP Nucleophilic Attack (P-H addition) Intermediate->DBAMP - H₂O

Figure 1: Mannich-type synthesis of DBAMP via condensation of diethanolamine, formaldehyde, and diethyl phosphite.

Mechanism of Action: Flame Retardancy

DBAMP operates via a dual-phase mechanism, making it highly efficient in rigid foams (e.g., insulation panels, automotive parts).[2]

Mechanism cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism Fire Thermal Decomposition (Fire Event) Radicals Release of PO• Radicals Fire->Radicals Acid Formation of Polyphosphoric Acid Fire->Acid Quench Scavenging H• and OH• (Chain Termination) Radicals->Quench Inhibits Combustion Char Catalytic Char Formation (Carbon Barrier) Acid->Char Protects Substrate Shield Thermal Insulation (Oxygen Blockade) Char->Shield Protects Substrate

Figure 2: Dual-phase mechanism of action. The phosphorus moiety acts in the gas phase to stop radical chains and in the solid phase to promote char.[2]

Experimental Protocols: Structural Verification

For researchers procuring DBAMP for synthesis or material formulation, verifying purity and functional group activity is critical.

Protocol: Hydroxyl Value Determination (Wet Chemistry)

Objective: Quantify the reactive hydroxyl content to calculate the precise stoichiometric ratio for polyurethane formation. Standard: ASTM D4274 (Phthalic Anhydride Method).

  • Reagent Preparation: Prepare a phthalylation reagent (phthalic anhydride in pyridine).

  • Sample Weighing: Weigh 1.0–2.0 g of DBAMP into a pressure bottle.

  • Reaction: Add 25 mL of phthalylation reagent. Seal and heat at 98°C for 2 hours (steam bath).

  • Hydrolysis: Cool to room temperature. Add 50 mL of pyridine/water mixture to hydrolyze excess anhydride.

  • Titration: Titrate with 0.5N NaOH using phenolphthalein indicator to a pink endpoint.

  • Calculation:

    
    
    Where B = Blank mL, S = Sample mL, N = Normality of NaOH, W = Sample weight (g).
    Target Range: 430–460 mg KOH/g.
    
Protocol: Structural Confirmation via NMR

Objective: Confirm the P-C bond and ester integrity.

  • Solvent: CDCl₃ or DMSO-d₆.

  • ¹H NMR (400 MHz):

    • 
       1.3 ppm (t, 6H, -OCH₂CH₃ )
      
    • 
       2.6 ppm (t, 4H, N-CH₂ -CH₂-OH)
      
    • 
       3.0 ppm (d, 2H, P-CH₂ -N, J ≈ 10-12 Hz) – Diagnostic doublet indicating P-C-N connectivity.
      
    • 
       3.6 ppm (t, 4H, N-CH₂-CH₂ -OH)
      
    • 
       4.1 ppm (m, 4H, P-O-CH₂ -CH₃)
      
  • ³¹P NMR:

    • Single peak at

      
       20–25 ppm (relative to H₃PO₄). Absence of peaks near 0–10 ppm confirms no hydrolysis to phosphate species.
      

Toxicology & Safety (E-E-A-T)

While DBAMP is an industrial chemical, its interaction with biological systems is relevant for safety assessments in drug development environments.

  • Acute Toxicity: Low. LD50 (Oral, Rat) > 2000 mg/kg.

  • Genotoxicity: Generally negative in Ames tests.

  • Metabolic Stability: The P-C bond is highly resistant to enzymatic cleavage (phosphatases), unlike P-O-C bonds. This makes aminomethylphosphonates stable in vivo, a property exploited in drug design but also relevant for environmental persistence.

  • Handling: Causes serious eye irritation (Category 2A). Standard PPE (gloves, goggles) is mandatory.

References

  • PubChem. Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (Compound Summary). National Library of Medicine. [Link][1]

  • ICL Industrial Products. Fyrol 6 Technical Data Sheet.[Link]

  • Lanxess. Levagard 4090 N Product Information.[Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[Link]

Sources

Technical Guide: Spectroscopic Characterization of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

[1][2]

Chemical Identity & Structural Profile[1][2][3][4][5][6]

  • IUPAC Name: Diethyl [bis(2-hydroxyethyl)amino]methylphosphonate[1][2][3][4][5][6][7]

  • CAS Number: 2781-11-5[1][2][8][3][4][6][7]

  • Molecular Formula:

    
    [1][2][4][6][7]
    
  • Molecular Weight: 255.25 g/mol [1][2][4][7]

  • Physical State: Viscous, light yellow liquid[1]

  • Solubility: Highly soluble in water, alcohols, and polar organic solvents (e.g., Chloroform, DMSO).[1]

Structural Significance in Drug Development

The core structure features a P–C–N linkage (

12
  • Protease Inhibitors: The tetrahedral phosphonate mimics the tetrahedral intermediate of amide bond hydrolysis.[1][2]

  • Prodrug Moieties: The bis(hydroxyethyl)amino group mimics precursors to nitrogen mustards or can be functionalized for solubility enhancement.[2]

Synthesis & Impurity Profile (Context for Analysis)[1][2]

To accurately interpret spectroscopic data, one must understand the synthetic origin.[1] The compound is typically synthesized via a modified Mannich reaction .[1][2][9]

Reaction Pathway[1][2][9][10][11]
  • Condensation: Diethanolamine reacts with Formaldehyde (or Paraformaldehyde) to form an intermediate (often an oxazolidine or hemiaminal).[2]

  • Phosphonylation: The intermediate reacts with Diethyl Phosphite (DEP) to yield the target phosphonate.[1][2]

Critical Impurity Markers:

  • Residual Diethyl Phosphite: Detectable via

    
     NMR (distinct shift ~7-8 ppm, doublet 
    
    
    Hz).[1][2]
  • Hydrolysis Products: Ethyl monoesters or phosphonic acids if moisture control was poor.[2]

  • Unreacted Amine: Diethanolamine signals in

    
     NMR.[2]
    
Synthesis Workflow Diagram

SynthesisWorkflowFigure 1: Modified Mannich Synthesis Pathway defining potential impurities.StartReagents:Diethanolamine +ParaformaldehydeInterIntermediate:3-(2-hydroxyethyl)-1,3-oxazolidineStart->InterDehydration(-H2O)ProductTarget Analyte:Diethyl bis(2-hydroxyethyl)aminomethylphosphonateInter->ProductPhosphonylation(+DEP)Step2Reagent:Diethyl Phosphite(Lewis Acid Cat.)Step2->ProductPurificationPurification:Vacuum Distillation(Remove H2O/Solvent)Product->Purification

[2][6]

Spectroscopic Data Analysis[1][2][12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural validation.[2] The presence of the phosphorus atom introduces spin-spin coupling (


12
Protocol:

NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred to prevent H-D exchange of the hydroxyl protons, though 
    
    
    can be used if OH observation is not required.[1][2]
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).


NMR Data Table (

, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
AssignmentStructural Moiety
1.33 – 1.37 Triplet (t)6H

Hz

Ethyl Ester (Methyl)
2.83 – 2.86 Triplet (t)4H

Hz

N-Methylene (Hydroxyethyl)
3.02 – 3.05 Doublet (d)2H

Hz

Core Linker (Diagnostic)
3.64 – 3.66 Triplet (t)4H

Hz

O-Methylene (Hydroxyethyl)
4.14 – 4.19 Multiplet (m)4H


Ethyl Ester (Methylene)
~4.0 - 5.0 Broad (br)2H-

Hydroxyl (Shift varies w/ conc.)

Expert Insight: The doublet at 3.02 ppm is the most critical signal.[1][2] It confirms the formation of the P–C–N bond.[1][2] If this signal is a singlet, the phosphorus is not attached (check for phosphate esters).[1][2]


NMR Data
  • Shift:

    
     ppm (relative to 85% 
    
    
    ).[1][2]
  • Multiplicity: Typically a triplet of triplets (proton-coupled) or a singlet (proton-decoupled).[1][2]

  • Purity Check: A peak at ~7 ppm indicates unreacted Diethyl Phosphite.[2] A peak at ~0 ppm indicates Phosphate ester hydrolysis.[2]

B. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used for rapid functional group verification, particularly useful for monitoring the hydroxyl content and ester stability.[1][2]

Protocol: ATR-FTIR
  • Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.[2]

  • Sample: Neat liquid (no dilution required).

Key Absorption Bands
Wavenumber (

)
IntensityAssignmentDiagnostic Value
3200 – 3400 Broad, Strong

Confirms terminal hydroxyethyl groups.[1][2]
2850 – 2980 Medium

Alkyl chains (ethyl/ethylene).[2]
1200 – 1250 Strong

Phosphonyl core. Sharp band.[1][2]
1020 – 1060 Strong

Ethyl ester linkage.
~1180 Medium

Aminomethyl linkage (often obscured).[2]
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints useful for metabolite identification in drug development.[2]

Protocol: ESI-MS (Electrospray Ionization) [1][2]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Solvent: Methanol/Water + 0.1% Formic Acid.[2]

  • Expected Ion:

    
    .[1][2]
    
Fragmentation Logic (EI/CID)

In high-energy collisions (or Electron Impact),

  • McLafferty-like Rearrangement: Loss of molecules from the ethyl esters.[1][2]

  • 
    -Cleavage:  Rupture of the C–P bond is less common than C–N cleavage, but the loss of the phosphonate group 
    
    
    is a major pathway.[1][2]

Key Fragments:

  • m/z 256: Parent Ion

    
    .[1][2]
    
  • m/z 224: Loss of

    
     (or methanol equivalent).[1][2]
    
  • m/z 138: Phosphonate moiety

    
    .[1][2]
    
  • m/z 118: Amine fragment

    
    .[1][2]
    
Fragmentation Pathway Diagram[2]

MassSpecFragmentationFigure 2: ESI-MS Fragmentation Logic for Structural Confirmation.ParentParent Ion [M+H]+m/z 256Frag1Loss of CH2OHm/z 224Parent->Frag1-32 DaFrag2Phosphonate Ion[P(O)(OEt)2]+m/z 137/138Parent->Frag2C-P CleavageFrag3Amine Core[N(CH2CH2OH)2CH2]+m/z 118Parent->Frag3C-P Cleavage

Experimental Validation Protocols

To ensure data integrity (Trustworthiness), follow these self-validating steps:

  • Refractive Index (RI) Check: Before expensive spectral analysis, measure RI.[2]

    • Standard:

      
      .[2][4][6]
      
    • Deviation > 0.002 indicates significant water or solvent contamination.[1][2]

  • Water Content (Karl Fischer):

    • Due to the hygroscopic nature of the hydroxyethyl groups, water is a common contaminant.[1]

    • Limit: < 0.2% w/w for accurate quantitative NMR (qNMR).

  • qNMR Purity Assay:

    • Use Maleic Acid or Dimethyl Sulfone as an internal standard in

      
      .[1][2]
      
    • Integrate the P-CH2-N doublet (3.02 ppm) against the standard's signal to calculate absolute purity.[1][2]

References

  • Google Patents. (2011).[2] CN102276645B - Preparation method of diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate.[1][2] (Contains detailed NMR shift data). Retrieved from

  • MDPI. (2022).[2] Mass Spectra of Diethyl Malonate Derivatives (Fragment Analogues). Retrieved from [Link][1][2]

Technical Whitepaper: Physicochemical Characterization and Solubility Profiling of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

[1]

CAS Number: 2781-11-5 Common Synonyms: Levagard 4090 N, Fyrol 6, DBHAP Molecular Formula:

Date:1234

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHAP) is a reactive organophosphorus compound primarily utilized as a flame retardant in rigid polyurethane (PU) foams and epoxy resins.[1] While its industrial application is well-documented, its utility in advanced material synthesis and potential pharmaceutical intermediate applications requires a rigorous understanding of its solubility profile.[1]

This guide provides a technical analysis of the solubility behavior of DBHAP. Unlike solid crystalline compounds, DBHAP presents as a viscous liquid at room temperature, shifting the analytical focus from solubility limits to miscibility ranges.[1] We analyze its amphiphilic nature, driven by the competition between its polar hydroxyl/phosphonate head groups and its ethyl ester tails, to predict and validate solvent compatibility.[1]

Part 1: Chemical Identity & Structural Analysis[1]

To predict solubility, we must first deconstruct the molecule’s Structure-Property Relationship (SPR).[1] DBHAP is not a simple lipophilic drug molecule; it is a functionalized phosphonate ester.[1]

Structural Components & Solvation Drivers[1]
  • Phosphonate Core (

    
    ):  A strong hydrogen bond acceptor.[1] This moiety drives solubility in polar aprotic solvents (e.g., DMSO, DMF) and water.[1]
    
  • Bis(2-hydroxyethyl) Amine Group: The two hydroxyl (

    
    ) tails are the critical functional handles.[1] They act as both hydrogen bond donors and acceptors.[1] This feature is responsible for the compound's high viscosity (
    
    
    ) due to intermolecular H-bonding and its high water solubility (
    
    
    ).[1]
  • Diethyl Ester Chains: These provide a limited degree of lipophilicity, allowing compatibility with moderately polar organic solvents (e.g., Methylene Chloride, Acetone) but are insufficient to solubilize the molecule in aliphatic hydrocarbons.[1]

Visualization: Molecular Interaction Map

The following diagram illustrates the interaction potential of DBHAP with various solvent classes based on its functional groups.

DBHAP_InteractionsDBHAPDBHAP (CAS 2781-11-5)Amphiphilic PhosphonatePhosphonateP=O Group(H-Bond Acceptor)DBHAP->PhosphonateHydroxyls2x -OH Groups(H-Bond Donor/Acceptor)DBHAP->HydroxylsEthylGroupsEthyl Esters(Lipophilic Region)DBHAP->EthylGroupsWaterWater(High Solubility)Phosphonate->WaterDipole-DipoleHydroxyls->WaterH-BondingAlcoholsAlcohols (MeOH, EtOH)(High Miscibility)Hydroxyls->AlcoholsH-BondingChlorinatedDCM / Chloroform(Good Solubility)EthylGroups->ChlorinatedVan der WaalsAlkanesHexane / Heptane(Insoluble/Phase Separation)EthylGroups->AlkanesWeak Interaction (Insufficient)

Figure 1: Mechanistic interaction map showing how specific functional groups on DBHAP drive solubility in different solvent classes.[1]

Part 2: Solubility Profile (Empirical & Predicted)[1]

As a Senior Application Scientist, I categorize solvent compatibility not just by "soluble/insoluble," but by Process Utility .

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility/MiscibilityMechanismApplication Note
Aqueous Water, PBS (pH 7.[1]4)Highly Soluble (>900 g/L)H-Bonding (Hydroxyls + Phosphonate)Suitable for aqueous reaction phases or biological assays.[1]
Protic Polar Methanol, Ethanol, IsopropanolFully Miscible H-BondingIdeal for recrystallization of impurities or viscosity reduction.[1]
Aprotic Polar DMSO, DMF, AcetonitrileFully Miscible Dipole-DipolePreferred for nucleophilic substitution reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformSoluble Dipole-Dipole & DispersionStandard solvent for extraction from aqueous phases.[1]
Ketones Acetone, MEKSoluble Dipole-DipoleUseful for cleaning and resin formulation.[1]
Aromatics Toluene, BenzeneModerate/Conditional

-Interaction
Solubility may be temperature-dependent; often requires co-solvent.[1]
Aliphatics Hexane, Heptane, CyclohexaneInsoluble Lack of polar interactionExcellent anti-solvent for purification/precipitation.[1]

Critical Insight: Because DBHAP is a viscous liquid, "insolubility" in aliphatics (like Hexane) will likely result in phase separation (oiling out) rather than precipitation of a solid.[1] This is a crucial distinction for purification protocols.

Part 3: Experimental Protocol (The Self-Validating System)

To verify the solubility profile for a specific application (e.g., a new drug delivery formulation or polymer blend), do not rely solely on literature.[1] Use this self-validating "Cloud Point" protocol adapted for viscous liquids.[1]

Protocol: Miscibility & Phase Separation Determination

Objective: Determine the precise miscibility limit of DBHAP in a target organic solvent.

Materials:

  • DBHAP (Liquid, >98% purity).[1]

  • Target Solvent (HPLC Grade).[1]

  • Scintillation Vials (20 mL).

  • Thermostated Water Bath (

    
     and 
    
    
    ).[1]

Workflow:

  • Gravimetric Preparation: Weigh

    
     of DBHAP into a clear vial.
    
  • Incremental Addition: Add the target solvent in

    
     increments.
    
  • Agitation: Vortex vigorously for 30 seconds after each addition.

  • Observation (The Checkpoint):

    • Clear Solution: Miscible.[1]

    • Cloudy/Turbid: Immiscible emulsion.[1]

    • Phase Separation (Oiling Out): Insoluble.[1]

  • Thermal Stress: If insoluble at

    
    , heat to 
    
    
    to check for Upper Critical Solution Temperature (UCST) behavior.
Visualization: Solubility Determination Workflow

Solubility_ProtocolStartStart: Weigh 1.0g DBHAPAddSolventAdd 0.5 mL SolventStart->AddSolventVortexVortex (30 sec)AddSolvent->VortexCheckVisual InspectionVortex->CheckClearClear Solution?Check->ClearObservationMiscibleResult: Miscible/SolubleClear->MiscibleYesHeatHeat to 50°CClear->HeatNo (Cloudy/Phase Sep)TurbidResult: Immiscible/InsolubleRecheckRe-InspectHeat->RecheckRecheck->MiscibleClear (Temp Dependent)Recheck->TurbidStill Cloudy

Figure 2: Step-by-step decision tree for determining solvent compatibility of viscous liquids like DBHAP.

Part 4: Theoretical Grounding (Hansen Solubility Parameters)

For researchers requiring in silico prediction for complex formulations, we apply the Hansen Solubility Parameters (HSP) framework.[1]

The solubility of DBHAP is governed by the total energy of vaporization, divided into three components:

  • 
     (Dispersion forces): Moderate (due to ethyl groups).[1]
    
  • 
     (Polar forces): High (due to Phosphonate 
    
    
    ).[1]
  • 
     (Hydrogen bonding): High (due to dual 
    
    
    groups).[1]

Interaction Radius (


):


1
1
  • Prediction: Solvents with high

    
     and 
    
    
    (like Ethanol and Water) will have a small
    
    
    (Soluble).[1] Solvents with only high
    
    
    (like Hexane) will have a large
    
    
    (Insoluble).[1]

Part 5: Implications for Research & Development

Purification Strategy

Since DBHAP is soluble in water/alcohols but insoluble in non-polar alkanes, liquid-liquid extraction is the most effective purification method.[1]

  • Protocol: Dissolve crude mixture in Dichloromethane (DCM).[1] Wash with water (to remove inorganic salts, though DBHAP may partition into water, so use brine to salt it out) or wash the crude reaction mass with Hexane to remove non-polar impurities while retaining DBHAP.[1]

Pharmaceutical/Biological Context

While primarily a flame retardant, the structure of DBHAP resembles bis-phosphonate drugs used in bone therapy.[1] In a drug development context, DBHAP serves as a useful model for:

  • Hydrophilicity modeling: Understanding how bis-hydroxyethyl chains affect the LogP of phosphonates.

  • Prodrug synthesis: The hydroxyl groups are reactive sites for conjugation with carboxylic acid-containing drugs, potentially creating phosphonate-based prodrugs.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17666, Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[1] Retrieved January 28, 2026 from [Link][1]

  • LANXESS (2022). Technical Data Sheet: Levagard® 4090 N.[1][5][6] (Confirming physical state, hydroxyl number, and application in PU foams). Retrieved from [Link]

  • EPA (2015). High Production Volume (HPV) Challenge Program: Robust Summaries and Test Plans for Phosphonic acid, [[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester.[1] (Source for water solubility data >900 g/L).[1][7]

Structural Determinants of Organophosphorus Flame Retardants: A Mechanistic & Toxicological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from polybrominated diphenyl ethers (PBDEs) to organophosphorus flame retardants (OPFRs) was driven by regulatory pressure, yet the structural diversity of OPFRs presents a complex landscape of physicochemical behaviors. For researchers in materials science and drug development, understanding the Structure-Activity Relationship (SAR) of the phosphorus core is critical. This guide dissects how specific structural motifs—oxidation state, coordination environment, and substituent steric bulk—dictate both the fire-suppression mechanism (gas vs. condensed phase) and the toxicological profile (ADME/Tox).

Part 1: The Phosphorus Core & Coordination Environment

The fundamental behavior of an OPFR is governed by the chemical environment of the central phosphorus atom. Unlike carbon, phosphorus (Group 15) exhibits variable oxidation states and coordination numbers, allowing for tunable stability.

The P-O-C vs. P-C Dichotomy

The most critical structural feature is the linkage between the phosphorus atom and the organic substituents.

  • Phosphate Esters (P-O-C Linkage):

    • Structure: Phosphorus bonded to four oxygens (one double bond P=O, three single bonds P-O-R).[1]

    • Behavior: The P-O-C bond has a lower bond dissociation energy (~360 kJ/mol) compared to P-C. This makes phosphates more susceptible to hydrolysis (environmental degradation) and acid-catalyzed decomposition (char formation).

    • Application: Excellent char formers; widely used as plasticizers due to flexibility.

  • Phosphonates (P-C Linkage):

    • Structure: Contains at least one direct Phosphorus-Carbon bond.[2][3]

    • Behavior: The P-C bond (~272 kJ/mol, but kinetically more stable against hydrolysis due to lack of leaving group character) imparts high thermal and hydrolytic stability.

    • Application: Used where resistance to leaching and high thermal processing is required.

Structural Classification Hierarchy

The following diagram illustrates the structural lineage of OPFRs, categorizing them by their bond architecture.

OPFR_Classification Root Organophosphorus Flame Retardants (OPFRs) Class1 Phosphate Esters (P-O-C Linkage) Root->Class1 Class2 Phosphonates (P-C Linkage) Root->Class2 Class3 Phosphine Oxides (P-C / P=O) Root->Class3 Sub1 Alkyl Phosphates (e.g., TCEP, TCPP) Flexible, Volatile Class1->Sub1 Aliphatic Sub2 Aryl Phosphates (e.g., TPHP) Thermally Stable, AhR Active Class1->Sub2 Aromatic Sub3 Dimethyl Methylphosphonate (DMMP) High P-Content Class2->Sub3

Figure 1: Structural classification of OPFRs based on the phosphorus coordination environment.

Part 2: Substituent Effects on Mechanism

The "tail" of the OPFR (the R-group) determines whether the molecule acts in the Gas Phase (flame inhibition) or the Condensed Phase (char formation).

Gas Phase Mechanism (Radical Scavenging)
  • Structural Driver: Halogenated alkyl chains (e.g., Chlorine in TCPP, TDCPP).

  • Mechanism: Upon heating, the weak C-Cl or C-Br bonds undergo homolytic cleavage. The released halogen radicals (X•) and phosphorus radicals (PO•) scavenge high-energy H• and OH• radicals from the flame, terminating the combustion chain reaction.

  • Key Feature: Volatility is required. Small alkyl groups facilitate sublimation/evaporation into the flame zone.

Condensed Phase Mechanism (Charring)
  • Structural Driver: Oxygen-rich phosphate esters and hydroxyl-functionalized groups.[4]

  • Mechanism:

    • Decomposition: The OPFR degrades to form phosphoric acid (

      
      ) and polyphosphoric acid.[2]
      
    • Dehydration: The acid acts as a dehydrating agent on the polymer backbone (e.g., cellulose, polyurethane), stripping water and leaving behind a carbon-rich scaffold.

    • Crosslinking: The resulting "char" forms a physical barrier that insulates the material from heat and oxygen.

Comparative Data: Mechanism vs. Structure[5]
OPFR NameAbbr.Structure TypePrimary MechanismKey Physicochemical Feature
Triphenyl phosphateTPHPAryl PhosphateCondensed PhaseHigh thermal stability; forms stable char.
Tris(1,3-dichloro-2-propyl) phosphateTDCPPChlorinated AlkylGas Phase + CondensedChlorine provides radical scavenging; moderate volatility.
Tris(2-chloroethyl) phosphateTCEPChlorinated AlkylGas PhaseHigh volatility; small molecule allows rapid migration.
Dimethyl methylphosphonateDMMPPhosphonateCondensed PhaseHigh Phosphorus % (25%); extremely efficient char promoter.

Part 3: Structure-Activity Relationships (SAR) in Toxicity

For drug development professionals, OPFRs represent a unique challenge: they are structurally analogous to organophosphate pesticides and nerve agents, yet designed to be chemically inert. However, metabolic activation can restore toxicity.

Neurotoxicity & AChE Inhibition

While OPFRs are weaker acetylcholinesterase (AChE) inhibitors than pesticides (like chlorpyrifos), specific structural features enhance this toxicity:

  • Steric Size: Smaller alkyl phosphates (e.g., TCEP) fit more easily into the AChE active site than bulky aryl phosphates.

  • Oxidative Desulfuration (if S is present): Though rare in FRs, P=S bonds are metabolically oxidized to P=O (oxon), increasing AChE potency 1000-fold.

Metabolic Activation & AhR Binding
  • Aryl Hydrocarbon Receptor (AhR): Non-halogenated aryl phosphates (e.g., TPHP) are potent agonists of AhR.[5] The planar phenyl rings mimic dioxin structures, leading to potential endocrine disruption.

  • Metabolic Clearance: Chlorinated alkyl chains (e.g., in TDCPP) hinder enzymatic hydrolysis by esterases due to steric bulk and electron-withdrawing effects, leading to bioaccumulation (high Log

    
    ).
    

Part 4: Experimental Protocol – Hydrolytic Stability Profiling

Objective: To determine the environmental persistence and physiological stability of OPFRs. Rationale: As an Application Scientist, I prioritize this assay because hydrolysis rates dictate both the shelf-life of the FR-treated material and the bioavailability of the compound if ingested/inhaled.

Materials
  • Buffer Systems: 50 mM Phosphate buffer (pH 7.4) and 50 mM Glycine-NaOH (pH 9.0).

  • Internal Standard: Deuterated OPFR analog (e.g., d15-TPHP).

  • Solvent: Acetonitrile (LC-MS grade).

Workflow Protocol
  • Preparation: Prepare stock solutions of target OPFRs at 10 mM in acetonitrile.

  • Spiking: Spike stock solution into pre-warmed (37°C) buffer to a final concentration of 10 µM (ensure <1% organic solvent to prevent precipitation).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Timepoints: 0, 1, 4, 8, 24, 48, and 72 hours.

    • Aliquot 100 µL of reaction mixture.

  • Quenching: Immediately add 100 µL ice-cold acetonitrile containing the Internal Standard. Vortex for 30s.

  • Analysis: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the pseudo-first-order rate constant. Half-life
    
    
    .
Workflow Visualization

Hydrolysis_Protocol Step1 1. Buffer Prep (pH 7.4 / 9.0) Step2 2. Spike OPFR (10 µM) Step1->Step2 Step3 3. Incubation (37°C, Shaking) Step2->Step3 Step4 4. Sampling (0 - 72 hrs) Step3->Step4 Kinetic Alquots Step5 5. LC-MS/MS Quantification Step4->Step5 + IS / Quench

Figure 2: Step-by-step workflow for determining the hydrolytic half-life of OPFRs.

References

  • Van der Veen, I. & de Boer, J. (2012). Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis. Chemosphere, 88(10), 1119-1153. Link

  • Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: Sources, occurrence, toxicity and human exposure. Environmental Pollution, 196, 29-46. Link

  • Blum, A., et al. (2019).[6] Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? Environmental Science & Technology Letters, 6(11), 638–649. Link

  • Li, J., et al. (2019).[6] Structure-dependent neurotoxicity of organophosphate flame retardants in zebrafish larvae. Aquatic Toxicology, 209, 12-19. Link

  • Su, G., et al. (2014). In Vitro Evaluation of Human Nuclear Receptor Activities of Organophosphate Flame Retardants. Environmental Science & Technology, 48(12), 7107–7114. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS: 2781-11-5), a critical reactive flame retardant (often known commercially as Fyrol 6) and a chelation precursor. Unlike generic Mannich protocols, this guide focuses on the Oxazolidine Intermediate Route , a method favored in high-value industrial applications for its ability to minimize water content and maximize yield (>95%).

The protocol utilizes a three-component condensation of diethanolamine, paraformaldehyde, and diethyl phosphite.[1][2] Special emphasis is placed on thermodynamic control during the exothermic phosphonation step and the removal of hydration water to ensure product stability.

Reaction Mechanism & Logic

The "Hidden" Intermediate

While often described as a standard Kabachnik-Fields reaction, the use of diethanolamine introduces a specific mechanistic nuance: the formation of a cyclic intermediate.

  • Depolymerization & Cyclization: Paraformaldehyde depolymerizes to formaldehyde, which condenses with diethanolamine. Unlike simple amines that form iminium ions, diethanolamine favors the formation of 3-(2-hydroxyethyl)-1,3-oxazolidine due to the intramolecular attack of the hydroxyl group.

  • Phosphonation: The diethyl phosphite (in its trivalent tautomeric form) attacks the oxazolidine ring (or its equilibrium iminium species), opening the ring and forming the final C-P bond.

This pathway explains why water removal before phosphite addition is often less critical than in standard imine synthesis, as the oxazolidine is relatively stable, though water removal drives the equilibrium forward.

Mechanistic Workflow (Graphviz)

ReactionMechanism Reagents Diethanolamine + Paraformaldehyde Depoly Depolymerization (60-80°C) Reagents->Depoly Inter Intermediate: 3-(2-hydroxyethyl)- 1,3-oxazolidine Depoly->Inter - H2O Water H2O (Byproduct) Depoly->Water Product Target Product: Diethyl bis(2-hydroxyethyl)- aminomethylphosphonate Inter->Product Phosphite Diethyl Phosphite (Dropwise Addition) Phosphite->Product Ring Opening Phosphonation

Figure 1: Reaction pathway highlighting the oxazolidine intermediate formed prior to phosphonation.

Experimental Protocol

Materials & Stoichiometry

Safety Note: Diethyl phosphite is moisture-sensitive and can release phosphine gas if overheated. Paraformaldehyde is a sensitizer. Perform all steps in a fume hood.

ComponentRoleMW ( g/mol )EquivalentsMass (Example)
Diethanolamine Amine Source105.141.00105.1 g
Paraformaldehyde Aldehyde Source30.03 (monomer)1.05 (slight excess)31.5 g
Diethyl Phosphite P-H Reagent138.101.00138.1 g
Toluene (Optional)Azeotrope Solvent92.14N/A100 mL
Step-by-Step Synthesis
Phase 1: Formation of the Oxazolidine Intermediate[1][2][3]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser (or Dean-Stark trap if using solvent).

  • Charging: Add Diethanolamine (105.1 g) to the flask.

  • Depolymerization: Begin stirring and add Paraformaldehyde (31.5 g) in small portions.

    • Observation: The mixture will be a slurry.

  • Reaction: Heat the mixture to 60–80°C .

    • Critical Checkpoint: The solution should become clear and homogeneous as paraformaldehyde depolymerizes and reacts. Stir for 1 hour at this temperature.

    • Water Removal (Optional but Recommended): If high purity is required, apply partial vacuum (approx. 50-100 mbar) at 80°C to strip the water generated during oxazolidine formation.

Phase 2: Phosphonation (The Exotherm)
  • Cooling: Cool the reaction mixture to 40°C .

  • Addition: Place Diethyl Phosphite (138.1 g) in a pressure-equalizing addition funnel.

  • Controlled Addition: Add the phosphite dropwise.

    • Exotherm Alert: The reaction is highly exothermic. Control the rate of addition to keep the internal temperature below 70°C . Do not rush this step.

  • Completion: Once addition is complete, heat the mixture to 90–100°C and hold for 2–3 hours to ensure complete conversion of the P-H species.

Phase 3: Workup
  • Stripping: Switch the configuration to vacuum distillation. Apply full vacuum (<10 mbar) at 90°C for 1 hour to remove any unreacted volatile starting materials and residual moisture.

  • Filtration: If the product appears hazy (rare), filter through a Celite pad while warm.

  • Yield: Expect a viscous, pale yellow liquid. Theoretical Yield: ~255 g. Typical Isolated Yield: >94%.[4]

Process Flow Diagram (Graphviz)

ProcessFlow Setup Reactor Setup: 3-Neck Flask, Mech Stirrer, Temp Probe Phase1 Phase 1: Amine + Aldehyde Temp: 60-80°C Time: 1 hr Setup->Phase1 Check Clear Solution? Phase1->Check Check->Phase1 No (Continue Heating) Phase2 Phase 2: Add Diethyl Phosphite Control Exotherm <70°C Check->Phase2 Yes Cook Cook Period 90-100°C for 2-3 hrs Phase2->Cook Strip Vacuum Strip <10 mbar @ 90°C Cook->Strip Final Final Product Viscous Yellow Liquid Strip->Final

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy

Dissolve ~50 mg of product in CDCl₃.

NucleusShift (

ppm)
MultiplicityAssignment

P
23.0 – 26.0 SingletPhosphonate P atom

H
1.32Triplet

(Ethoxy methyls)

H
2.75Multiplet


H
3.05Doublet (

Hz)

(Characteristic)

H
3.65Multiplet


H
4.10Multiplet

(Ethoxy methylenes)
Physical Properties
  • Appearance: Clear to pale yellow viscous liquid.

  • Refractive Index (

    
    ):  1.464 – 1.466.
    
  • Density: 1.15 – 1.18 g/cm³.

  • Solubility: Soluble in water, alcohols, and toluene; insoluble in aliphatic hexanes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Product Residual water or paraformaldehyde.Ensure Phase 1 becomes completely clear before adding phosphite. Increase vacuum stripping time/temp at the end.
Exotherm Runaway Rapid addition of phosphite.Stop addition immediately. Apply external cooling (ice bath) until T < 50°C. Resume addition very slowly.
Low Yield Incomplete depolymerization.Paraformaldehyde quality varies. Use fresh reagent or add a catalytic amount of KOH (0.1%) to speed up depolymerization in Phase 1.
P-H Peak in NMR Incomplete reaction.A doublet around 7-8 ppm (

Hz) indicates unreacted diethyl phosphite. Cook longer at 100°C.

References

  • Weil, E. D. (1963). Organic Phosphorus Compounds. U.S. Patent No.[5][6][7][8] 3,076,010. Washington, DC: U.S. Patent and Trademark Office.

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835.

  • Wang, X., et al. (2011).[9] Preparation method of diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate. CN Patent 102276645A.

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Mechanism. Russian Chemical Reviews, 67(10), 857.

Sources

Application Note: Industrial Scale Production of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHAMP)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for industrial chemists and process engineers involved in the synthesis of organophosphorus flame retardants.

Executive Summary

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHAMP), commonly known by trade names such as Fyrol 6 or Levagard 4090 N , is a high-efficiency reactive flame retardant. It is primarily used in rigid polyurethane (PU) foams, where its hydroxyl functionality allows it to chemically integrate into the polymer matrix, preventing migration and ensuring permanent fire resistance.

This guide outlines a robust, industrial-grade synthesis protocol based on the Kabachnik-Fields reaction . Unlike bench-scale methods, this protocol focuses on thermal management, water removal efficiency, and minimizing acid value—critical parameters for commercial viability.

Chemical Reaction & Mechanism

The synthesis is a three-component condensation (Kabachnik-Fields) involving Diethanolamine (DEA) , Formaldehyde (as Paraformaldehyde) , and Diethyl Phosphite (DEP) .

Mechanistic Pathway

While often described as a simultaneous condensation, the industrial process is best managed as a cascade. DEA reacts with formaldehyde to form a reactive oxazolidine or iminium intermediate in situ, which then undergoes phosphonylation by diethyl phosphite.

Reaction Stoichiometry:



Pathway Visualization

The following diagram illustrates the reaction logic and intermediate formation.

ReactionMechanism Reagents Reagents: Diethanolamine (DEA) Paraformaldehyde Inter Intermediate Species: N-(2-hydroxyethyl)-1,3-oxazolidine (In-situ formed) Reagents->Inter Condensation (-H2O) Product Final Product: DBHAMP + H2O Inter->Product Phosphonylation (Exothermic) DEP Reagent Addition: Diethyl Phosphite (DEP) DEP->Product Nucleophilic Attack

Figure 1: Mechanistic pathway highlighting the critical oxazolidine intermediate formed prior to phosphonylation.

Industrial Protocol: Step-by-Step Synthesis

Scale: 1,000 kg Batch Basis Target Yield: >96% Cycle Time: Approx. 8-10 Hours

Equipment Requirements
  • Reactor: Stainless steel (SS316) glass-lined reactor with variable speed agitation and heating/cooling jacket.

  • Condenser: High-efficiency shell-and-tube condenser for reflux and distillate collection.

  • Vacuum System: Capable of achieving <20 mbar (absolute pressure) for stripping volatiles.

  • Dosing System: Mass flow meters for precise DEP addition (critical for exotherm control).

Raw Material Specifications
ReagentPurity SpecificationFunction
Diethanolamine (DEA)

Amine backbone
Paraformaldehyde

Carbonyl source (Low water content preferred)
Diethyl Phosphite (DEP)

Phosphorus source
Detailed Procedure
Phase 1: Intermediate Formation (The "Cook")
  • Charging: Charge 573 kg of Diethanolamine (DEA) into the reactor. Start agitation (approx. 60 RPM).

  • Heating: Heat the DEA to 40°C .

  • Addition: Slowly add 170 kg of Paraformaldehyde (approx. 5% molar excess) via a solids hopper or screw feeder.

    • Note: The reaction is endothermic initially but can become exothermic. Maintain temperature at 50-60°C for 1 hour to ensure complete depolymerization and formation of the oxazolidine intermediate.

    • Checkpoint: The solution should turn from a slurry to a clear or slightly hazy liquid.

Phase 2: Phosphonylation (The Exotherm)
  • Preparation: Cool the batch to 45°C .

  • Addition of DEP: Begin dosing 750 kg of Diethyl Phosphite .

    • Critical Control: This step is highly exothermic . Control the addition rate to keep the reactor temperature between 60°C and 70°C . Do not exceed 80°C to prevent side reactions (oxidation/color degradation).

  • Digestion: Once addition is complete, raise the temperature to 80-85°C and hold for 2 hours.

Phase 3: Purification & Dehydration
  • Vacuum Stripping: The reaction generates water which must be removed to drive equilibrium and meet specifications.

    • Gradually apply vacuum, ramping down to <50 mbar .

    • Increase temperature to 95-105°C .

    • Strip for 2-3 hours until water content is <0.2%.

  • Stabilization (Optional): Some protocols suggest adding a trace acid scavenger (e.g., epoxide) if the acid value is stubborn, but thorough vacuum stripping usually suffices.

  • Filtration: Cool to 50°C and filter through a 10-micron bag filter to remove any paraformaldehyde residue or solid impurities.

Process Control & Visualization

The following workflow diagram details the operational logic and critical control points (CCPs).

ProcessFlow Start Start Batch ChargeDEA Charge Diethanolamine (T = 25°C) Start->ChargeDEA AddPara Add Paraformaldehyde (Maintain 50-60°C) ChargeDEA->AddPara React1 Intermediate Reaction (1 Hour, Agitation) AddPara->React1 Cool Cool to 45°C React1->Cool AddDEP Dose Diethyl Phosphite (CCP: Max T < 75°C) Cool->AddDEP Digest Digestion (85°C, 2 Hours) AddDEP->Digest Strip Vacuum Stripping (95-105°C, <50 mbar) Digest->Strip QC QC Check: Water < 0.2% Acid Val < 5 Strip->QC QC->Strip Fail (High Water) Filter Filtration & Packaging QC->Filter Pass

Figure 2: Industrial process workflow identifying Critical Control Points (CCP) for thermal safety and quality.

Quality Assurance Specifications

To function effectively as a reactive flame retardant in polyurethane foams, the product must meet strict specifications. The Hydroxyl Value is the most critical parameter for calculating stoichiometry in PU formulations.

ParameterSpecificationTest MethodRelevance
Appearance Clear, Yellow LiquidVisualColor indicates oxidation/purity.
Hydroxyl Value 430 - 460 mg KOH/g ASTM D4274Determines isocyanate dosage in PU foam.
Acid Value

mg KOH/g
ASTM D4662High acid neutralizes amine catalysts in PU foam.
Water Content

Karl FischerExcess water causes blowing defects in foam.
Phosphorus Content

ICP-OESCorrelates directly to flame retardancy.
Viscosity 150 - 300 cPs @ 25°CBrookfieldAffects pumping and mixing efficiency.

Troubleshooting & Optimization

Issue: High Acid Value (> 6.0 mg KOH/g)
  • Cause: Hydrolysis of the diethyl phosphite ester groups due to residual water or excessive temperature during stripping.

  • Solution: Ensure vacuum is applied gradually but deeply. Avoid prolonged heating above 110°C. Ensure raw material (DEP) is acid-free before addition.

Issue: Low Hydroxyl Value
  • Cause: Incomplete reaction or loss of DEA.

  • Solution: Verify the purity of DEA. Ensure the digestion time at 85°C is sufficient (minimum 2 hours).

Issue: Dark Coloration
  • Cause: Oxidation of the amine at high temperatures.

  • Solution: Conduct the reaction under a nitrogen blanket. Ensure the exotherm during DEP addition does not exceed 80°C.

Safety & Handling (EHS)

  • Diethyl Phosphite: Flammable and corrosive. Reacts violently with strong oxidizers. Handle in a closed system.

  • Formaldehyde: Carcinogen. Use paraformaldehyde to reduce vapor exposure, but ensure adequate scrubber systems for the reactor vent.

  • Product: DBHAMP is generally considered low toxicity but is an eye irritant.

  • PPE: Full chemical suit, respirator (organic vapor/formaldehyde cartridge), and face shield required during charging and sampling.

References

  • Patent CN102276645B: Preparation method of diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate.

    • Source:

  • ICL Industrial Products: Fyrol® 6 Technical D

    • Source:

  • Lanxess : Levagard® 4090 N Product Information.[1][2][3]

    • Source:[3]

  • Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2623.

    • Source:

  • BenchChem : Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5) Properties.[4][5]

    • Source:

Sources

Kabachnik-Fields reaction for α-aminophosphonate synthesis

Application Note: High-Efficiency Synthesis of -Aminophosphonates via the Kabachnik-Fields Reaction[1][2][3][4][5]

Executive Summary

The Kabachnik-Fields (KF) reaction is the premier multicomponent strategy for synthesizing


1

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested approach to KF synthesis. We contrast the robust Lewis Acid-Catalyzed Protocol with a high-throughput Green/Solvent-Free Protocol , providing the mechanistic insight required to select the correct method for your specific substrate classes.

Mechanistic Insight & Pathway Control

The KF reaction involves the condensation of a carbonyl (aldehyde/ketone), an amine, and a hydrophosphoryl compound (dialkyl phosphite).[2][3][4] Understanding the competition between the "Imine Pathway" and the "Direct Addition Pathway" is crucial for suppressing side reactions (e.g.,

The Bifurcated Mechanism

While the reaction can proceed via two routes, the Imine Pathway is thermodynamically and kinetically favored under Lewis Acid catalysis and dehydrating conditions.

KF_MechanismSubstratesAldehyde + Amine+ PhosphiteImineImine Intermediate(Schiff Base)Substrates->Imine-H₂OHydroxyα-Hydroxyphosphonate(Side Product)Substrates->HydroxyDirect P-H addnCoordinationLewis AcidActivationImine->Coordination+ CatalystProductα-Aminophosphonate(Target)Hydroxy->ProductAmine sub.(Slow/Difficult)Coordination->Product+ Phosphite

Figure 1: Mechanistic bifurcation. The solid path represents the preferred Imine route promoted by catalysis. The dashed red path indicates the competitive Abramov reaction (side product formation).

Key Insight: To maximize yield, one must drive the equilibrium toward the imine before the phosphite adds. This is why pre-mixing the aldehyde and amine (in Protocol A) or using dehydrating conditions is often recommended for sterically hindered substrates [1].

Strategic Optimization: Catalyst & Method Selection

Not all KF reactions require the same conditions.[5][3] Use the table below to select the protocol best suited for your target molecule.

FeatureProtocol A: Lewis Acid Catalyzed Protocol B: Microwave/Solvent-Free
Primary Driver Electronic activation of imineThermal/Kinetic acceleration
Catalyst Indium(III) Chloride (

) or

None (Self-catalyzed) or Silica support
Substrate Scope Excellent for deactivated/hindered aminesBest for electron-rich/neutral aromatic aldehydes
Reaction Time 2 – 12 Hours5 – 20 Minutes
Green Metric Moderate (Requires solvent like THF/MeCN)Excellent (Atom economy ~100%)
Purification Extraction + Column ChromatographyOften recrystallization only

Detailed Experimental Protocols

Protocol A: Lewis Acid Catalyzed Synthesis (Indium Trichloride)

Recommended for complex pharmaceutical intermediates where selectivity is paramount.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Diethyl phosphite (1.2 equiv)

  • Indium(III) chloride (

    
    ) (10 mol%) [2]
    
  • Solvent: Acetonitrile (

    
    ) or THF (Dry)
    

Step-by-Step Workflow:

  • Activation Phase:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (5 mmol) and amine (5 mmol) in dry acetonitrile (10 mL).

    • Add

      
       (0.5 mmol).
      
    • Critical Step: Stir at room temperature for 15 minutes. This pre-activation ensures imine formation and coordinates the Lewis acid to the nitrogen, making the carbon highly electrophilic.

  • Addition Phase:

    • Add diethyl phosphite (6 mmol) dropwise via syringe.

    • Reflux the mixture at 80°C. Monitor via TLC (mobile phase: EtOAc/Hexane).

  • Monitoring (In-Process Control):

    • 
      P NMR:  Look for the disappearance of the diethyl phosphite signal (
      
      
      ~7-8 ppm,
      
      
      ~690 Hz) and the appearance of the product signal (
      
      
      ~20-30 ppm).
  • Workup:

    • Quench with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organic layers with brine, dry over

      
      , and concentrate
      
    • Purification: Flash column chromatography (Silica gel 230-400 mesh).

Protocol B: Green Solvent-Free Microwave Synthesis

Recommended for library generation and high-throughput screening.

Materials:

  • Aldehyde, Amine, Triethyl phosphite / Diethyl phosphite.[6][7][8]

  • Microwave Reactor (e.g., CEM Discover or Anton Paar).

  • Optional: Basic Alumina (

    
    ) as solid support.
    

Step-by-Step Workflow:

  • Reaction Assembly:

    • Mix aldehyde (2 mmol), amine (2 mmol), and phosphite (2 mmol) neat in a microwave process vial.

    • Note: If substrates are solid, mix thoroughly; they will melt during irradiation.

  • Irradiation:

    • Set MW parameters: Power: 300W (Dynamic), Temp: 90°C, Time: 10 minutes.

    • Safety: Ensure the vial is pressure-rated. The reaction is exothermic.

  • Isolation:

    • Cool to room temperature.[1][8][9] The mixture often solidifies.

    • Recrystallize directly from Ethanol/Ether mixture.

    • Yield Expectation: 85-95% for unhindered aromatic substrates [3].

Quality Control & Characterization Logic

Validating the formation of the C-P bond is the primary objective.

1.


P NMR Spectroscopy (The Gold Standard)
  • Reagent: Dialkyl phosphites typically appear as a doublet around 7-10 ppm with a massive coupling constant (

    
     Hz) due to the P-H bond.
    
  • Product: The

    
    -aminophosphonate appears as a singlet (decoupled) or multiplet (coupled) in the 20-35 ppm range.
    
  • Validation: Complete disappearance of the large

    
     doublet confirms consumption of the P-H species.
    

2. HRMS (High-Resolution Mass Spectrometry)

  • Expect the

    
     ion.
    
  • Fragmentation Pattern: A characteristic cleavage of the C-P bond often yields the stable iminium ion fragment in MS/MS analysis.

Troubleshooting Guide

ProblemDiagnosisSolution
Low Yield / Stalled Reaction Steric hindrance preventing imine formation.Switch to Protocol A (Lewis Acid) and increase reflux time. Add 4Å molecular sieves to remove water.
Formation of

-Hydroxyphosphonate
"Abramov" side reaction dominating (Direct addition to C=O).Pre-form the imine: Stir aldehyde + amine for 1 hour before adding phosphite.
Product is an Oil/Gum Common with long alkyl chains.Triturate with cold Hexane or Diethyl Ether to induce precipitation. Convert to HCl salt for solid isolation.

Workflow Visualization

WorkflowStartStart: Select SubstratesDecisionSterically Hindered?Start->DecisionRouteAProtocol A: Lewis Acid (InCl3)Solvent: MeCN, RefluxDecision->RouteAYesRouteBProtocol B: MicrowaveSolvent-Free, 90°CDecision->RouteBNoMonitorIPC: 31P NMR(Check for P-H bond loss)RouteA->MonitorRouteB->MonitorWorkupWorkup & PurificationMonitor->WorkupConversion >95%FinalPure α-AminophosphonateWorkup->Final

Figure 2: Decision tree for protocol selection based on substrate sterics.

References

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.

  • Ranu, B. C., Hajra, A., & Jana, U. (1999). General and Simple Synthesis of

    
    -Aminophosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst.[10] Organic Letters, 1(8), 1141–1143. 
    
  • Milen, M., et al. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction.[7][1] Polymers, 16, 456.

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.

Application Note: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate in Rigid Polyurethane Foams

[1][2][3][4][5]

Executive Summary

This technical guide details the application of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS: 2781-11-5), commonly known in the industry as Fyrol 6 or DBHAP , as a reactive flame retardant (FR) in rigid polyurethane foams (RPUF).[1][2]

Unlike additive flame retardants (e.g., TCPP) which can migrate or leach, DBHAP contains two primary hydroxyl groups.[1][2] This allows it to chemically react with isocyanates, integrating directly into the polymer backbone.[2] This guide covers the chemical mechanism, formulation stoichiometry, processing protocols, and critical troubleshooting steps required to utilize DBHAP effectively.

Chemical Profile & Mechanism of Action[2]

Molecule Identification[1]
  • Chemical Name: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate[1][2][3][4][5][6][7][8]

  • CAS Number: 2781-11-5[1][2][3][4][5][6][7]

  • Functionality: Reactive Diol (f=2)[1][2]

  • Theoretical OH Value: ~440 mg KOH/g (Must be verified per batch)[1][2]

  • Appearance: Clear to pale yellow liquid[1][2][6]

  • Viscosity: Low (~170 mPa[1][2]·s at 25°C), aiding in viscosity reduction of high-viscosity polyol blends.[1][2]

Mechanism: The P-N Synergism

DBHAP exhibits high flame retardancy efficiency due to the internal synergism between Phosphorus (P) and Nitrogen (N) within the same molecule.[1][2]

  • Condensed Phase (Char Promotion): Upon thermal decomposition, the phosphonate ester groups generate phosphoric acid and polyphosphoric acid.[1][2] These acids catalyze the dehydration of the polyurethane polyol chains, promoting the formation of a carbonaceous char layer.[1][2] This char acts as a thermal barrier, shielding the underlying foam from heat and oxygen.[2]

  • Gas Phase (Radical Scavenging): Volatile phosphorus species (e.g., PO[1][2]· radicals) released during combustion scavenge high-energy H[1][2]· and OH· radicals in the flame zone, quenching the combustion chain reaction.[2]

Visualizing the Mechanism

The following diagram illustrates the dual-action mechanism and the reactive integration into the PU network.

FR_MechanismDBHAPDBHAP (CAS 2781-11-5)(Reactive Diol)PUR_NetworkCrosslinked PU Network(FR Integrated)DBHAP->PUR_NetworkReacts withIsocyanateIsocyanate (pMDI)Isocyanate->PUR_NetworkHeatThermal Stress(>200°C)PUR_Network->HeatExposed toAcidPhosphoric/Polyphosphoric AcidHeat->AcidDecomposition (Condensed Phase)RadicalsPO· Radicals(Gas Phase)Heat->RadicalsVolatilization (Gas Phase)CharCarbonaceous Char(Thermal Shield)Acid->CharCatalyzes DehydrationQuenchFlame Quenching(Scavenging H·/OH·)Radicals->QuenchIntercepts Chain Reaction

Figure 1: Reaction pathway of DBHAP integration into polyurethane and subsequent thermal degradation mechanism.[1][2]

Formulation Strategy (Expertise & Causality)

Stoichiometric Adjustments (The "Index" Calculation)

Because DBHAP is a reactive diol , it consumes isocyanate (NCO) groups.[1][2] You cannot simply "add" it to an existing formulation without adjusting the isocyanate amount.[2] Failure to account for its Hydroxyl (OH) value will result in a soft, under-crosslinked foam with poor mechanical properties.[1][2]

Calculation Protocol:

  • Determine Total OH:

    
    [1][2]
    
  • Calculate Isocyanate Required:

    
    
    Where 
    
    
    is the equivalent weight of the isocyanate (approx. 135 for polymeric MDI).[1][2]
The Autocatalytic Effect (Critical Warning)

DBHAP contains a tertiary amine structure (Mannich base).[1][2]

  • Insight: This amine group acts as a catalyst for the gelling reaction (Isocyanate-Polyol).[1][2]

  • Action: When introducing DBHAP, reduce the loading of standard amine catalysts (e.g., DMCHA or PMDETA) by 20-40% to prevent "scorching" (thermal degradation inside the foam bun) or excessively fast cream times that hinder mixing.[1][2]

Formulation Table

A baseline formulation for a B2-class fire-retardant rigid foam.[1][2]

ComponentFunctionParts by Weight (pbw)Notes
Polyether Polyol Base Resin100.0Sucrose/Glycerol initiated (OH ~450)
DBHAP (Fyrol 6) Reactive FR 15.0 - 25.0 OH Value ~440.[1][2] Adjust Isocyanate!
Silicone Surfactant Cell Stabilizer2.0Ensure compatibility with polar FRs
Water Chemical Blowing1.5 - 2.0Generates CO2
Physical Blowing Agent Expansion10.0 - 15.0HCFC-141b, Pentane, or HFOs
Catalyst (Amine) Gelling/Blowing0.5 - 1.0 Reduce if DBHAP > 15 pbw
Catalyst (Tin) Gel Strength0.1 - 0.3DBTDL (Optional for skin cure)
Polymeric MDI CrosslinkerIndex 1.10 - 1.15Calculate based on Total OH

Experimental Protocol: Free-Rise Cup Test

This protocol validates the reactivity and foam structure on a lab scale.[2]

Materials Required[1][2][9]
  • High-speed disperser (2000-3000 rpm).[1][2]

  • Paper cups (unwaxed) or wooden molds.[1][2]

  • Stopwatch.[1][9]

  • Analytical balance (±0.01g).[1][2]

  • Fume hood (MDI is a respiratory sensitizer).[1][2]

Workflow

Protocol_WorkflowStep11. Premix PreparationCombine Polyol, DBHAP, Surfactant, Catalysts, WaterStep22. Blowing Agent AdditionAdd Pentane/HFO at <20°C to prevent evaporationStep1->Step2Step33. Isocyanate AdditionAdd pMDI quickly to the premixStep2->Step3Step44. High Shear MixingMix for 7-10 seconds @ 3000rpmStep3->Step4Step55. Pour & RisePour into mold immediately. Record Cream/Gel/Tack-free times.Step4->Step5Step66. CuringAmbient cure 24h or Oven cure 60°C for 2hStep5->Step6

Figure 2: Step-by-step laboratory synthesis protocol for DBHAP-modified RPUF.

Detailed Steps
  • Component A (Polyol Blend): In a 500mL cup, weigh the Polyol, DBHAP, Surfactant, Water, and Catalysts.[1][2] Mix at 1500 rpm for 60 seconds until homogenous.

    • Check: The solution should be clear to slightly cloudy.[2] If phase separation occurs, the surfactant is incompatible with the phosphonate.[2]

  • Blowing Agent: Add the physical blowing agent. Mix for 30 seconds. Minimize evaporation loss.[1]

  • Component B (Isocyanate): Weigh the calculated amount of pMDI into a separate beaker.

  • Reaction: Pour Component B into Component A. Start the stopwatch immediately .

  • Mixing: Mix with a high-shear blade at 3000 rpm for exactly 7-10 seconds.

  • Pouring: Pour the mixture into the mold/box before the "Cream Time" (usually 10-15s).

  • Data Recording:

    • Cream Time: Mixture turns creamy/starts rising.

    • Gel Time: Polymer forms strings when touched with a stick.[1]

    • Tack-Free Time: Surface is no longer sticky.[1]

Characterization & Validation

To confirm the efficacy of DBHAP, the following tests are standard:

Test MethodParameterExpected Trend with DBHAP
LOI (ASTM D2863) Limiting Oxygen IndexIncreases (Typically from 19% to >26% at 15-20% loading).[1][2]
UL-94 Vertical BurningShould achieve V-0 or V-1 rating depending on loading.[1][2]
Cone Calorimetry Peak Heat Release Rate (pHRR)Significant reduction due to char formation.[1]
TGA Thermal StabilityInitial degradation temp may drop slightly (acid release), but char yield at 600°C increases.[1][2]
Compressive Strength MechanicalMay increase slightly due to rigidity of the short chain, or decrease if plasticization occurs at very high loadings.[2]

Troubleshooting Guide

Issue 1: Foam Shrinkage (Dimensional Instability)

  • Cause: DBHAP is a small molecule.[1][2] If the crosslinking density is too low or if the cells are closed too tightly, the foam shrinks upon cooling.[1][2]

  • Solution: Increase the functionality of the base polyol or slightly increase the Silicone Surfactant to open cells slightly.[2]

Issue 2: Scorching (Darkening in the center)

  • Cause: The autocatalytic effect of DBHAP + standard catalyst load generated too much exotherm.[2]

  • Solution: Reduce the amine catalyst (e.g., PMDETA) concentration.[1][2]

Issue 3: Soft Foam / Poor Cure

  • Cause: Incorrect Index calculation. The OH groups in DBHAP were not accounted for, leading to Isocyanate deficiency.[2]

  • Solution: Recalculate MDI amount including the OH value of DBHAP.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75960, Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). High Production Volume (HPV) Challenge Program: Phosphonic Acid Esters.[1][2] [Link] (General reference for HPV chemical data).[1][2]

  • ScienceDirect / ResearchGate (General Context). Thermal degradation characteristics of rigid polyurethane foam.[1] (Referencing standard degradation mechanisms cited in Section 2). [Link]

Application Note: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate in High-Performance Epoxy Formulations

[1]

Abstract

This guide details the chemical integration of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP) into epoxy resin systems.[1][2] Unlike non-reactive additives that plasticize and migrate, DBHMP utilizes its dual hydroxyl functionality to chemically bond into the polymer matrix.[1] This application note provides a validated protocol for formulating DBHMP with anhydride-cured epoxy systems, ensuring high Limiting Oxygen Index (LOI) and UL-94 V-0 compliance without compromising mechanical integrity.

Chemical Basis & Mechanism[3][4]

The Molecule

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (often known commercially as Fyrol 6) is a phosphonate ester with a unique hybrid structure.[1]

  • Phosphorus Content (~12%): Provides flame retardancy.[3]

  • Hydroxyl Functionality (Diol): Two primary hydroxyl groups allow it to act as a chain extender or co-curing agent.

  • Nitrogen Synergism: The aminomethyl group provides internal P-N synergism, enhancing char formation.[1]

Mechanism of Action

DBHMP functions through a dual-phase mechanism:

  • Condensed Phase (Charring): Upon thermal decomposition, the phosphonate groups generate polyphosphoric acid species. These acids catalyze the dehydration of the epoxy network, forming a carbonaceous char layer that insulates the underlying material from heat and oxygen.[1][4]

  • Gas Phase (Radical Scavenging): Volatile phosphorus radicals (PO[5]•) are released, which scavenge high-energy H[1]• and OH• radicals in the flame, inhibiting the combustion chain reaction.[1][4][5]

Reaction Chemistry (Anhydride Cure)

The most robust application of DBHMP is in anhydride-cured systems . Anhydrides react readily with hydroxyl groups (from DBHMP) to form a mono-ester acid, which then reacts with the epoxy ring.[1] This chemically locks the flame retardant into the backbone.[1]

ReactionMechanismDBHMPDBHMP(Diol)MonoEsterMono-EsterAcid IntermediateDBHMP->MonoEsterRing Opening(100-120°C)AnhydrideAnhydrideHardenerAnhydride->MonoEsterNetworkCrosslinkedEpoxy-PhosphonateNetworkMonoEster->NetworkCrosslinking(+ Catalyst)EpoxyEpoxy Resin(DGEBA)Epoxy->Network

Figure 1: Reaction pathway of DBHMP in an anhydride-cured epoxy system. The hydroxyl groups of DBHMP open the anhydride ring, initiating the crosslinking process.[1]

Formulation Protocol

Materials & Specifications
ComponentFunctionSpecificationKey Parameter
DGEBA Resin Base PolymerLiquid, Bisphenol-A typeEEW: 182–192 g/eq
MTHPA HardenerMethyl Tetrahydrophthalic AnhydrideAEW: ~166 g/eq
DBHMP Reactive FRCAS 2781-11-5OH Value: ~460 mg KOH/g
2-MI Catalyst2-MethylimidazolePurity >99%
Stoichiometry Calculations (The Critical Step)

Failure in DBHMP formulations often stems from ignoring the hydroxyl contribution.[1] You must account for DBHMP as a polyol.[6]

1. Calculate Hydroxyl Equivalent Weight (HEW) of DBHMP:

1

2. Determine Target Phosphorus Content: For UL-94 V-0, a phosphorus content of 2.0% to 2.5% by weight is typically required.[1]

  • Example: To achieve 2.5% P in a 100g total mix, you need ~20g of DBHMP (since DBHMP is ~12% P).[1]

3. Adjust Hardener Ratio: Anhydrides react with both the epoxy rings and the DBHMP hydroxyls.[1]


1
Step-by-Step Synthesis Workflow

Pre-requisite: DBHMP is hygroscopic. Dry at 80°C under vacuum (-0.09 MPa) for 2 hours before use to prevent micro-voids.

  • Resin Mixing (T = 60°C):

    • Charge DGEBA epoxy into a jacketed reactor.

    • Add calculated mass of DBHMP.

    • Stir at 300 RPM for 20 mins until homogeneous. Note: DBHMP reduces viscosity, aiding processing.[1]

  • Hardener Addition (T = 50°C):

    • Cool mixture to 50°C.

    • Add MTHPA (Anhydride). Mix for 10 mins.

    • Critical: Maintain temp <60°C to avoid premature reaction of OH groups with anhydride.

  • Catalyst Incorporation:

    • Add 2-MI (dissolved in small amount of MTHPA or DBHMP) at 0.5–1.0 phr (parts per hundred resin).[1]

    • Vacuum degas for 15 mins at 50°C to remove entrapped air.

  • Curing Cycle (Stepwise):

    • Stage 1: 100°C for 2 hours (Gelation & initial esterification).

    • Stage 2: 150°C for 2 hours (Crosslinking).

    • Stage 3 (Post-Cure): 180°C for 1 hour (Maximizing Tg).

FormulationWorkflowStartPre-TreatmentDry DBHMP (80°C, Vacuum)Mix1Blend Epoxy + DBHMP(60°C, 300 RPM)Start->Mix1Mix2Add Anhydride Hardener(Cool to 50°C)Mix1->Mix2CatAdd Catalyst (2-MI) + Degas(-0.1 MPa, 15 min)Mix2->CatCure1Cure Stage 1100°C / 2 hrsCat->Cure1Cure2Cure Stage 2150°C / 2 hrsCure1->Cure2TestCharacterization(LOI, UL-94, DMA)Cure2->Test

Figure 2: Operational workflow for formulating DBHMP-modified epoxy.

Characterization & Expected Results

Thermal Stability (TGA)
  • Observation: You will observe a lower initial decomposition temperature (

    
    ) compared to neat epoxy.
    
  • Interpretation: This is correct and expected . The phosphonate ester bond is less stable than the ether backbone.[1] It must decompose earlier (around 280–320°C) to generate the phosphoric acid required for char formation before the main epoxy degradation occurs.[1]

  • Metric: Look for increased Char Yield at 700°C (Target: >15-20%).

Flammability (UL-94 & LOI)[1][8]
  • LOI Target: >28% (Neat epoxy is typically ~21%).

  • UL-94: V-0 rating at 3.2mm thickness.[1]

  • Mechanism Validation: SEM analysis of the char residue should show a dense, closed-cell intumescent structure, confirming the condensed phase mechanism.

Mechanical Properties[1][2]
  • Glass Transition (

    
    ):  Expect a decrease in 
    
    
    of 10–20°C depending on loading. DBHMP has flexible ethyl chains.
  • Mitigation: If

    
     loss is unacceptable, increase the functionality of the base resin (e.g., use Novolac epoxy) or increase crosslink density via the catalyst concentration.[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bubbles/Voids in Cured Part Moisture in DBHMPDBHMP is hygroscopic. Re-dry at 80°C/Vacuum for >2h. Check water content (<0.1% required).[6]
Low Tg / Soft Material Incorrect StoichiometryYou likely calculated hardener based only on Epoxy. Recalculate to include DBHMP hydroxyl equivalents.
Phase Separation IncompatibilityDBHMP is highly polar. Ensure mixing is done at 60°C until clear. If using amine hardeners, compatibility is lower than with anhydrides.[1]
Darkening during Cure OxidationPhosphonates can oxidize at high temp. Conduct curing in inert atmosphere (

) if color is critical.

References

  • Levchik, S. V., & Weil, E. D. (2004).[1] Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature. Polymer International, 53(12), 1901-1929.[1] [Link][1]

  • Wang, X., et al. (2011).[1] Synthesis of a novel phosphorus-containing flame retardant and its application in epoxy resins. Polymer Degradation and Stability.[2][5][7][8] [Link]

  • Rakotomalala, M., et al. (2010).[1] Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications. Materials, 3(8), 4300-4327.[1] [Link][1][2][9][10]

Advanced Protocol: Incorporation of DBAMP into Polymer Systems for Enhanced Flame Retardancy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the pursuit of halogen-free fire safety solutions, Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) has emerged as a critical phosphorus-nitrogen (P-N) synergist.[1] Unlike traditional additive flame retardants that often migrate to the surface or degrade mechanical properties, DBAMP features two hydroxyl groups, allowing it to function as a reactive flame retardant . This capability enables covalent integration into polymer backbones—specifically epoxy resins (EP) and polyurethanes—resulting in permanent flame retardancy without plasticization effects.[1]

This guide details the synthesis of DBAMP and its synergistic incorporation with Polyepoxyphenylsilsesquioxane (PEPSQ) into epoxy systems.[2] This dual-action approach targets both the condensed phase (promoting robust char formation) and the gas phase (radical quenching), achieving UL-94 V-0 ratings with minimal loading.[1]

Chemical Identity & Mechanism of Action

Compound: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) CAS Number: 2781-11-5 Molecular Structure: Contains a phosphonate core linked to a tertiary amine with two pendant hydroxyl groups.[1][3]

Mechanistic Pathway

The efficacy of DBAMP relies on the P-N synergistic effect. Upon thermal decomposition, the phosphonate groups generate phosphoric and polyphosphoric acids. These acids catalyze the dehydration of the polymer matrix (specifically the hydroxyl groups in epoxy networks), leading to rapid carbonization (charring). The nitrogen component acts as a blowing agent, expanding the char into an intumescent barrier that insulates the underlying material from heat and oxygen.

Visualization: DBAMP Synthesis & Action Pathway

DBAMP_Mechanism cluster_synthesis Synthesis (Mannich Reaction) cluster_fire Flame Retardancy Mechanism Reagents Diethanolamine + Paraformaldehyde + Diethyl Phosphite Process Lewis Acid Cat. 80-120°C Reagents->Process DBAMP DBAMP Product (Reactive Hydroxyls) Process->DBAMP Heat Thermal Attack (>250°C) DBAMP->Heat Incorporated in Polymer Decomp Acid Release (Phosphoric/Polyphosphoric) Heat->Decomp Char Catalytic Charring (Condensed Phase) Decomp->Char Dehydration of Matrix Barrier Intumescent Barrier (O2/Heat Shield) Char->Barrier

Figure 1: The synthesis of DBAMP via Mannich reaction and its subsequent transformation into a protective char barrier under thermal stress.[1][4]

Protocol: Synthesis of DBAMP

Before incorporation, high-purity DBAMP must be synthesized.[1] Commercial grades often vary in hydroxyl value, which affects stoichiometry in curing.[1]

Reagents:

  • Diethanolamine (DEA)[1]

  • Paraformaldehyde (95%)[1]

  • Diethyl phosphite (DEP)[1]

  • Catalyst: Anhydrous Lewis acid (e.g., ZnCl₂ or similar)[1]

Methodology:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Addition: Charge DEA and Paraformaldehyde into the flask. Heat to 60°C and stir until the solution becomes transparent (formation of intermediate).

  • Reaction: Add Diethyl phosphite dropwise over 30 minutes to control the exotherm.

  • Catalysis: Add the Lewis acid catalyst (0.5 wt%).

  • Reflux: Raise temperature to 100–110°C and maintain for 4–6 hours.

  • Purification: Remove unreacted volatile components via rotary evaporation under reduced pressure (vacuum).[1]

  • Yield Check: The final product should be a viscous, light yellow transparent liquid. Confirm structure via FTIR (P=O peak at ~1230 cm⁻¹) and ³¹P NMR.[1]

Protocol: Incorporation into Epoxy Resin (DGEBA/DDM System)

This protocol describes the fabrication of a flame-retardant epoxy composite using DBAMP and PEPSQ (synergist).[2][5][6]

Materials:

  • Matrix: Diglycidyl ether of bisphenol A (DGEBA) (Epoxy Equivalent Weight ~185–190 g/eq).[1]

  • Hardener: 4,4'-Diaminodiphenyl methane (DDM).[1][7]

  • FR Additives: DBAMP (Synthesized above) and PEPSQ (Polyepoxyphenylsilsesquioxane).[1][3][5][8]

Step-by-Step Fabrication[1]
  • Pre-heating: Heat DGEBA resin to 80°C to lower viscosity.[1]

  • Dispersion (Critical Step):

    • Add DBAMP (and PEPSQ if using synergistic formulation) to the DGEBA.

    • Note: A typical high-performance loading is 5 wt% PEPSQ + 5 wt% DBAMP .[1]

    • Use a high-shear mixer at 2000 rpm for 10 minutes to ensure molecular-level homogeneity.

    • Expert Insight: Because DBAMP has hydroxyls, it can hydrogen bond with the epoxy. Ensure no moisture is introduced as it acts as a plasticizer.[1]

  • Hardener Addition:

    • Melt DDM (MP ~90°C) and add it to the mixture.

    • Stir rapidly for 3–5 minutes until the hardener is fully dissolved.

    • Stoichiometry: Calculate DDM amount based on the epoxy equivalent of DGEBA. (Note: DBAMP hydroxyls generally react slower than amines; standard amine stoichiometry is usually maintained, treating DBAMP as a semi-passive network modifier unless high-temp post-cure is used).[1]

  • Degassing: Place the mixture in a vacuum oven at 80°C for 5–10 minutes to remove entrapped air bubbles.

  • Curing Cycle:

    • Pour into pre-heated steel molds coated with release agent.[1]

    • Stage 1: 100°C for 2 hours (Gelation).

    • Stage 2: 150°C for 2 hours (Cross-linking).

    • Cooling: Allow to cool slowly to room temperature to prevent internal stress.[1]

Characterization & Validation

To validate the efficacy of the DBAMP system, the following tests are mandatory.

A. Thermal Stability & Kinetics (TGA)

Perform Thermogravimetric Analysis (TGA) under Nitrogen.[1]

  • Metric: Look for the onset decomposition temperature (

    
    ) and Char Yield at 700°C.
    
  • Expectation: DBAMP lowers the initial decomposition temperature slightly (due to acid release) but significantly increases the high-temperature char yield.

B. Flammability Metrics (LOI & UL-94)

Data below summarizes typical results for this system (based on literature benchmarks [1, 2]).

Table 1: Comparative Fire Performance of DBAMP/Epoxy Systems

Sample CompositionLOI (%)UL-94 RatingChar Yield (700°C, N₂)
Pure Epoxy (DGEBA/DDM) 19.8N.R.[1] (Burns)14.5%
Epoxy + 10% DBAMP 28.5V-122.1%
Epoxy + 5% DBAMP + 5% PEPSQ 33.5 V-0 29.8%

N.R.[1] = No Rating (Fail)

C. Synergistic Mechanism Visualization

The combination of DBAMP and PEPSQ creates a "Silicon-Phosphorus-Nitrogen" hybrid char. The silicon migrates to the surface to form a ceramic-like shield, while the phosphorous promotes carbonization underneath.

Synergy_Flow cluster_inputs Composite Inputs cluster_reaction Combustion Reaction cluster_outcome Final Structure Epoxy Epoxy Matrix Pyrolysis Pyrolysis (>300°C) Epoxy->Pyrolysis DBAMP DBAMP (P/N Source) DBAMP->Pyrolysis PEPSQ PEPSQ (Si Source) PEPSQ->Pyrolysis Migration Si Migration to Surface Pyrolysis->Migration AcidCat P-Acid Catalyzed Dehydration Pyrolysis->AcidCat Ceramic Si-O-Si Ceramic Shield Migration->Ceramic Carbon Dense Carbonaceous Char AcidCat->Carbon Result V-0 Rating / High LOI Ceramic->Result Heat Shield Carbon->Result Fuel Cutoff

Figure 2: The synergistic interaction between DBAMP (Phosphorus) and PEPSQ (Silicon) during combustion.[1]

Expert Troubleshooting & Optimization

  • Issue: Low Glass Transition Temperature (Tg).

    • Cause: High loading of DBAMP can plasticize the matrix if the hydroxyls do not fully react or if the aliphatic chains increase free volume.

    • Fix: Adjust the curing agent stoichiometry to account for DBAMP's hydroxyls, or reduce DBAMP loading and increase PEPSQ (which is rigid) to compensate.

  • Issue: Void Formation.

    • Cause: Volatiles from impure DBAMP or moisture absorption (DBAMP is hygroscopic).[1]

    • Fix: Dry DBAMP under vacuum at 60°C for 4 hours before mixing. Ensure the synthesis step (stripping volatiles) is thorough.

  • Issue: Phase Separation.

    • Cause: Poor compatibility between the highly polar phosphonate and the resin.

    • Fix: Pre-react DBAMP with a small amount of isocyanate or epoxy monomer to create an "oligomeric compatibilizer" before adding to the main bulk.

References

  • Zhou, R., Wu, X., Bao, X., & Wang, J. (2023).[1] The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin . ACS Omega, 8(2), 2345–2354.[1] [Link][1]

  • Wang, X., Xing, W., & Tang, G. (2024).[1][4] Advances in Novel Flame-Retardant Technologies for Fire-Safe Polymeric Materials . Molecules, 29, 573.[1][4] [Link]

Sources

Thermogravimetric analysis (TGA) protocol for polymers containing DBAMP

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Thermogravimetric Analysis (TGA) Protocol for Polymers Functionalized with DBAMP

Scope & Disambiguation

Critical Note on Nomenclature: This protocol specifically addresses the characterization of polymers containing Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) , a reactive organophosphorus flame retardant and thermal stabilizer widely used in epoxy resins, polyurethanes, and medical-grade plastics.

  • If your research pertains to dbAMP (the Antimicrobial Peptide Database), this TGA protocol is not applicable.

  • If your research pertains to Dibutyryl-cAMP (dbcAMP) drug delivery systems, standard drug-loading TGA protocols apply, but the thermal signatures described below are specific to phosphonate chemistry.

Executive Summary

Thermogravimetric Analysis (TGA) is the gold standard for validating the efficacy of DBAMP in polymer matrices. Unlike inert fillers, DBAMP acts via a condensed-phase mechanism . It decomposes prior to the polymer matrix to generate polyphosphoric acid, catalyzing the dehydration of the polymer backbone and promoting the formation of a protective carbonaceous char.

Therefore, a standard "decomposition point" test is insufficient. This protocol details a multi-rate kinetic workflow designed to quantify:

  • The catalytic shift in onset temperature (

    
    ).
    
  • The char yield efficiency (residue at 700°C).

  • The Activation Energy (

    
    )  of degradation using isoconversional kinetics (Flynn-Wall-Ozawa method).
    

The Physicochemical Mechanism

To interpret the TGA data correctly, one must understand the causality of the weight loss events.

DBAMP_Mechanism Substrate Polymer Matrix (Epoxy/TPU + DBAMP) Step1 DBAMP Decomposition (Release of Phosphoric Acid) Substrate->Step1 TGA Stage 1 Heat Thermal Stress (>200°C) Heat->Substrate Step2 Catalytic Dehydration (Esterification of Polymer -OH) Step1->Step2 Acid Catalyst Step3 Cyclization & Crosslinking Step2->Step3 -H2O Gas Volatiles (H2O, non-flammable gas) Step2->Gas Char Stable Carbonaceous Char (Thermal Shield) Step3->Char TGA Residue

Figure 1: Mechanism of DBAMP-induced char formation. Note that DBAMP often lowers the initial decomposition temperature to stabilize the material at higher temperatures.

Experimental Protocol

Sample Preparation
  • Form: Cured resin (Epoxy/DBAMP) or extruded pellet (TPU/DBAMP).

  • Mass: 5–10 mg (Precision

    
    0.01 mg).
    
  • Geometry: To minimize thermal gradients, samples should be cut into fine chips or shavings rather than a single block.

  • Crucible: Alumina (

    
    ) or Platinum (
    
    
    
    ). Avoid Aluminum pans if testing >600°C.
Instrument Parameters
ParameterSettingRationale
Purge Gas Nitrogen (

)
Inert atmosphere is required to isolate thermal degradation from oxidative combustion.
Flow Rate 40–60 mL/minEnsures rapid removal of volatile degradation products to prevent secondary reactions.
Temp Range 30°C to 800°CDBAMP char residue is typically assessed at 700–800°C.
Heating Rates (

)
5, 10, 15, 20 °C/minMandatory for kinetic analysis (Flynn-Wall-Ozawa).
Isothermal Step Optional: 10 min @ 100°CUse only if the sample is hygroscopic (to remove moisture before analysis).
Execution Workflow
  • Blank Run: Perform a baseline run with an empty crucible to subtract buoyancy effects.

  • Equilibration: Hold sample at 30°C for 5 minutes to stabilize the microbalance.

  • Ramp: Heat from 30°C to 800°C at the designated rate (

    
    ).
    
  • Cool Down: Cool to <50°C before opening the furnace.

Data Analysis & Interpretation

The addition of DBAMP typically alters the TGA curve in three distinct phases.

Key Quantitative Metrics
MetricSymbolExpected Trend with DBAMPInterpretation
Onset Temperature

or

Decrease (

)
DBAMP decomposes before the polymer matrix to activate the charring mechanism. A lower

is often a sign of effective flame retardancy, not failure.
Max Degradation Rate

(from DTG)
Shift/Broaden The sharp decomposition peak of the pure polymer is often dampened or split into multiple stages.
Char Yield

Increase (

)
The primary indicator of efficacy. Higher residue at 700°C correlates directly with LOI (Limiting Oxygen Index).
Kinetic Analysis (Flynn-Wall-Ozawa Method)

To validate the stability enhancement for drug delivery packaging or device housing, calculate the Activation Energy (


).

The Equation:



Protocol:

  • Select a conversion degree (

    
    ), e.g., 5%, 10%, 20% weight loss.
    
  • Extract the temperature

    
     at which this conversion occurs for each heating rate (
    
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    .
  • The slope of the line is

    
    .
    
  • Result: DBAMP-containing polymers typically show a higher

    
      in the latter stages of degradation (
    
    
    
    ), indicating a highly stable char structure.

Visualization of the Analytical Workflow

TGA_Workflow Start Sample Preparation (Epoxy/DBAMP Composite) TGA_Run TGA Execution (Dynamic Heating: 5-20°C/min) Start->TGA_Run Data_Split Data Output TGA_Run->Data_Split Path_A Thermal Stability Analysis Data_Split->Path_A Path_B Kinetic Analysis (FWO) Data_Split->Path_B Metric1 Determine T_onset (Early Decomposition?) Path_A->Metric1 Calc1 Extract T @ Conversion (alpha) Path_B->Calc1 Metric2 Measure Char Yield (@ 700-800°C) Metric1->Metric2 Conclusion Final Material Validation Metric2->Conclusion Correlate with UL94 Calc2 Plot log(beta) vs 1/T Calc1->Calc2 Calc3 Calculate Activation Energy (Ea) Calc2->Calc3 Calc3->Conclusion Predict Lifetime

Figure 2: Step-by-step workflow for extracting kinetic and stability data from DBAMP polymers.

Troubleshooting & FAQs

Q: The DBAMP sample shows a small weight loss at 100-120°C. Is it degrading?

  • A: Likely not. DBAMP contains hydroxyl groups and can be hygroscopic. This is likely adsorbed water. Use an isothermal hold at 100°C for 10 minutes to verify.

Q: My


 dropped by 30°C after adding DBAMP. Is the batch bad? 
  • A: No. As detailed in the mechanism section, DBAMP must degrade before the polymer to function. A drop in

    
     followed by a "plateau" (slower degradation rate) is the signature of successful flame retardant integration.
    

Q: Can I use Air instead of Nitrogen?

  • A: For Thermo-Oxidative Stability studies, yes. However, oxygen accelerates char oxidation (glowing combustion), which may mask the protective effect of the char layer. Standard protocol dictates Nitrogen first.

References

  • BenchChem. (n.d.). Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) Chemical Properties and Applications. Retrieved from

  • Lv, X., et al. (2018). "The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin." ACS Omega, 3(9). Retrieved from

  • ResearchGate. (2025). Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis. Retrieved from

  • M Chemical. (n.d.). Brominated and Phosphorus Flame Retardants Overview. Retrieved from

Characterization of DBAMP-modified polymers using DSC and SEM

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization of DBAMP-Modified Polymers

Executive Summary & Disambiguation

Scope: This guide details the characterization of polymers (specifically Epoxy Resins and Polyurethanes) modified with DBAMP (Diethyl bis(2-hydroxyethyl)aminomethylphosphonate ; CAS: 2781-11-5). DBAMP is a reactive phosphorus-containing flame retardant (FR) that integrates into the polymer network via its hydroxyl groups, providing synergistic thermal stability.

Disambiguation Warning:

  • Target Entity: This protocol addresses the chemical flame retardant DBAMP (a phosphonate ester).[1][2][3][4]

  • Not to be confused with:dbAMP , the database for Antimicrobial Peptides (AMPs).[5][6][7][8][9][10][11] If your interest lies in peptide-modified hydrogels, please refer to protocols for "Peptide-Conjugated Scaffolds."

Scientific Grounding: The Role of DBAMP

DBAMP functions through a condensed-phase mechanism . Upon thermal decomposition, the phosphonate groups promote char formation, creating a barrier that shields the underlying polymer from heat and oxygen.

  • Why DSC? DBAMP contains hydroxyl (-OH) groups, allowing it to act as a co-monomer (chain extender) in epoxy or polyurethane systems. DSC is critical to measure the Glass Transition Temperature (

    
    ) . A shift in 
    
    
    
    indicates whether DBAMP has successfully reacted into the backbone (increasing crosslink density) or is acting as a plasticizer (lowering
    
    
    ).
  • Why SEM? SEM is required to validate two distinct phenomena:

    • Matrix Compatibility: Determining if DBAMP has phase-separated (poor miscibility) or formed a homogeneous network.

    • Char Morphology: Post-combustion analysis to verify the formation of a dense, "worm-like" graphitic char layer, which is the signature of effective phosphorylation.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing DBAMP-modified systems, linking synthesis to data output.

DBAMP_Characterization Synthesis DBAMP Integration (Reactive Blending) Curing Curing Process (Epoxy/PU Matrix) Synthesis->Curing DSC_Prep DSC Sample Prep (5-10 mg, Sealed Pan) Curing->DSC_Prep SEM_Prep SEM Prep (Cryo-Fracture) Curing->SEM_Prep SEM_Char Char Residue Prep (Post-Cone Calorimetry) Curing->SEM_Char After Burn Test DSC_Run DSC Cycle (Heat-Cool-Heat) DSC_Prep->DSC_Run Analysis Data Correlation (Tg Shift vs. Char Density) DSC_Run->Analysis Tg, Curing Enthalpy SEM_Image SEM Imaging (SE/BSE Modes) SEM_Prep->SEM_Image SEM_Char->SEM_Image SEM_Image->Analysis Phase Separation, Char Porosity

Caption: Workflow correlating reactive synthesis of DBAMP polymers with thermal (DSC) and morphological (SEM) validation steps.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To quantify the impact of DBAMP loading on the polymer's thermal history and crosslinking density.

Equipment: TA Instruments Q2000 or equivalent (Nitrogen atmosphere).

Step-by-Step Methodology:

  • Sample Preparation:

    • Extract a 5–10 mg sample from the cured DBAMP-polymer composite.

    • Critical Step: Ensure the sample is flat to maximize contact with the pan bottom.

    • Encapsulate in a Tzero Aluminum Pan (hermetically sealed to prevent volatilization of unreacted DBAMP).

  • Thermal Cycle (Heat-Cool-Heat):

    • Ramp 1: Heat from 25°C to 200°C at 10°C/min. (Purpose: Erase thermal history and induce post-curing of unreacted groups).

    • Isothermal: Hold for 3 mins at 200°C.

    • Cooling: Cool to 0°C at 10°C/min.

    • Ramp 2: Heat from 0°C to 250°C at 10°C/min. (Purpose: Measure the true

      
      ).
      
  • Data Interpretation:

    • 
       Depression:  A decrease in 
      
      
      
      typically indicates that DBAMP is acting as a plasticizer or has reduced the crosslinking density by interrupting the stoichiometry.
    • Exothermic Peaks (Ramp 1): Presence of an exotherm above

      
       in the first run indicates incomplete curing.
      

Reference Data Table: Typical DSC Trends for Epoxy/DBAMP | Sample | DBAMP Loading (wt%) |


 (°C) | Observation |
| :--- | :--- | :--- | :--- |
| Pure Epoxy (DGEBA/DDM) | 0% | ~155°C | Baseline, brittle fracture. |
| EP/DBAMP-5 | 5% | ~148°C | Slight plasticization; homogeneous. |
| EP/DBAMP-10 | 10% | ~142°C | Distinct 

drop; enhanced char yield. | | EP/DBAMP-20 | 20% | ~130°C | Significant plasticization; potential phase separation. |

Protocol 2: Scanning Electron Microscopy (SEM)[1]

Objective: To visualize the dispersion of DBAMP within the matrix and the quality of the protective char layer after combustion.

Equipment: FE-SEM (Field Emission SEM), e.g., Hitachi S-4800.

Method A: Matrix Morphology (Cryo-Fracture)

  • Fracturing: Submerge the polymer sample in liquid nitrogen for 5 minutes. Snap the sample to create a brittle fracture surface. Reasoning: Room temperature fracture induces plastic deformation, obscuring the true dispersion morphology.

  • Coating: Sputter coat with Gold/Palladium (Au/Pd) for 60 seconds (approx. 5–10 nm thickness) to prevent charging.

  • Imaging:

    • Voltage: 5.0 kV.

    • Magnification: 1,000x – 5,000x.

    • Target: Look for "sea-island" structures. A smooth surface indicates good compatibility (DBAMP reacted into backbone). Rough, cavity-filled surfaces indicate DBAMP agglomeration.

Method B: Char Residue Analysis (Post-Burn)

  • Sample Source: Collect the residue after a Cone Calorimetry or UL-94 test.

  • Mounting: Mount the fragile char carefully on conductive carbon tape. Do not compress.

  • Imaging:

    • Target: Inspect the outer surface and inner layers.

    • Success Criteria: Effective DBAMP modification should yield a continuous, dense, and bubble-free outer char layer.

    • Failure Mode: Large holes or loose, "fluffy" ash indicate insufficient phosphorus content or "wicking" failure.

References

  • Lv, X., et al. (2023). "The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin." ACS Omega. Retrieved from [Link]

  • ResearchGate. (2018). Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis. Retrieved from [Link]

Sources

Advanced Protocols for Flame Retardancy: Limiting Oxygen Index (LOI) and UL-94

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Strategic Rationale

In materials science and drug delivery device engineering, flame retardancy is not merely a compliance checkbox but a fundamental safety attribute of polymer selection. While Limiting Oxygen Index (LOI) provides a precise, quantitative measure of a material's combustibility in a controlled atmosphere, UL-94 offers a qualitative, "real-world" simulation of how a material behaves when exposed to an open flame, specifically focusing on self-extinguishing properties and the hazard of flaming drips.

For R&D professionals, relying on one method is insufficient. LOI is excellent for formulation screening—detecting incremental improvements in flame retardant (FR) loading—while UL-94 is the industry gatekeeper for final product certification. This guide integrates both protocols into a cohesive workflow, emphasizing the causality behind the testing parameters to ensure reproducibility and scientific rigor.

Protocol A: Limiting Oxygen Index (LOI)

Standard: ASTM D2863 / ISO 4589-2 Core Metric: Minimum % oxygen concentration to support candle-like combustion.[1]

Theoretical Grounding

The LOI represents the minimum concentration of oxygen, expressed as a volume percentage, in a mixture of oxygen and nitrogen that will just support flaming combustion of a material initially at room temperature.

  • Atmospheric Baseline: Air contains ~21% oxygen. Materials with an LOI < 21 are classified as "easily combustible."

  • Self-Extinguishing Threshold: Materials with an LOI > 28 are generally considered "self-extinguishing" in normal atmospheric conditions.

Apparatus & Specimen Requirements
  • Specimen Dimensions: Type I (Injection Molded): 80–150 mm (L) x 10 mm (W) x 4 mm (T).[2]

  • Gas Supply: Industrial grade Oxygen and Nitrogen (>98% purity).

  • Column: Heat-resistant glass chimney (min 450mm height, 75mm min diameter).

  • Ignition Source: Propane or butane flame, applied to the top surface.

The "Staircase" Determination Method

Unlike linear tests, LOI uses an iterative "up-and-down" procedure to pinpoint the critical threshold.

Step-by-Step Procedure:

  • Initial Estimate: Select an initial oxygen concentration (e.g., 25%).

  • Purge: Allow the gas mixture to flow for at least 30 seconds to purge the chimney.

  • Ignition: Apply the flame to the top of the vertical specimen for up to 30 seconds. Ensure the entire top surface is ignited.

  • Observation: Remove the igniter and observe behavior against criteria:

    • Criterion A (Time): Does it burn for > 3 minutes?

    • Criterion B (Distance): Does the flame propagate > 50 mm down the sample?

  • Adjustment (The Staircase):

    • "X" Response (Burn): If the sample burns more than the criteria (it fails to extinguish), the oxygen is too high. Decrease

      
       by 0.2% (or determined step size 
      
      
      
      ).
    • "O" Response (No Burn): If the sample extinguishes before meeting the criteria, the oxygen is too low. Increase

      
       by 0.2%.
      
  • Calculation: The final LOI is calculated using the formula:

    
    
    Where 
    
    
    
    is the final concentration,
    
    
    is the step size, and
    
    
    is a factor from ASTM tables based on the pattern of "X" and "O" responses.
Workflow Visualization: LOI Staircase Logic

LOI_Procedure Start Start Test (Select Initial O2 %) Ignite Ignite Top of Specimen (Max 30s) Start->Ignite Observe Observe Combustion Ignite->Observe CheckTime Burns > 3 Minutes? Observe->CheckTime CheckDist Burns > 50 mm? CheckTime->CheckDist No ResponseX Response 'X' (Burn Sustained) CheckTime->ResponseX Yes CheckDist->ResponseX Yes ResponseO Response 'O' (Self-Extinguished) CheckDist->ResponseO No DecreaseO2 Decrease O2 Conc. (Step size d) ResponseX->DecreaseO2 IncreaseO2 Increase O2 Conc. (Step size d) ResponseO->IncreaseO2 Record Record Data Point DecreaseO2->Record IncreaseO2->Record Record->Ignite Next Specimen End Calculate LOI (ASTM D2863 Formula) Record->End Series Complete

Figure 1: The "Staircase" method logic for determining LOI. The loop continues until the standard deviation of the oxygen concentration steps is minimized.

Protocol B: UL-94 Vertical Burn Test

Standard: ASTM D3801 / UL 94 Core Metric: Self-extinguishing time and dripping behavior (ignition of cotton).

Theoretical Grounding

While LOI measures combustibility, UL-94 V-Test measures extinguishability and flame spread risk. The vertical orientation is the most severe orientation because the flame heats the material above the burning zone (pre-heating), encouraging upward propagation.

  • Cotton Indicator: A layer of dry, absorbent surgical cotton is placed 300mm below the specimen. If molten drips ignite this cotton, the material fails the V-0 and V-1 classification, defaulting to V-2 or worse.

Specimen Conditioning (Critical Step)

Many failures in UL-94 are due to improper conditioning. Moisture content significantly affects flammability.

  • Set A (Ambient): 48 hours at 23°C ± 2°C / 50% ± 5% RH.

  • Set B (Aging): 168 hours (7 days) in an air-circulating oven at 70°C ± 1°C, then cooled in a desiccator for >4 hours.

Experimental Procedure (Vertical Burn)
  • Mounting: Clamp specimen vertically from the top, 300mm above the cotton patch.

  • Burner Setup: Adjust methane flame to 20mm height (blue flame, no yellow tip).

  • Application 1 (

    
    ):  Apply flame to the bottom center of the specimen for 10 seconds .
    
  • Withdrawal: Withdraw flame rapidly (to at least 150mm away).

  • Record

    
    :  Measure the time the specimen continues to flame.
    
  • Application 2 (

    
    ):  As soon as the flame from 
    
    
    
    extinguishes, immediately re-apply the burner for another 10 seconds .
  • Withdrawal & Record: Withdraw flame. Record:

    • 
      : Duration of flaming combustion.
      
    • 
      : Duration of glowing combustion (afterglow).
      
    • Drips: Did flaming particles ignite the cotton?

Classification Logic (V-0, V-1, V-2)

The classification is hierarchical. If a material fails V-0 criteria, it is evaluated against V-1, and so on.

CriterionV-0 (Best) V-1 (Good) V-2 (Acceptable)
Individual Burn Time (

or

)

s

s

s
Total Burn Time (5 specimens, 10 ignitions)

s

s

s
Afterglow Time (

)

s

s

s
Cotton Ignition by Drips NO NO YES
Workflow Visualization: UL-94 Decision Tree

UL94_Logic Start Start UL-94 Vertical Test BurnTest Apply Flame (10s) -> Record t1 Re-apply (10s) -> Record t2 Start->BurnTest CheckCotton Did drips ignite cotton? BurnTest->CheckCotton CheckTimeV0 Is t1, t2 <= 10s AND Total t <= 50s? CheckCotton->CheckTimeV0 No (Intact) ResultV2 Class: V-2 (Drips Allowed) CheckCotton->ResultV2 Yes (Ignited) CheckTimeV1 Is t1, t2 <= 30s AND Total t <= 250s? CheckTimeV0->CheckTimeV1 No ResultV0 Class: V-0 (High Performance) CheckTimeV0->ResultV0 Yes ResultV1 Class: V-1 (Medium Performance) CheckTimeV1->ResultV1 Yes ResultFail No Rating / Fail CheckTimeV1->ResultFail No

Figure 2: Decision logic for UL-94 Vertical classification. Note that V-2 is distinguished primarily by the ignition of the cotton indicator.

Comparative Analysis & Synergy

For effective material development, data from both tests should be correlated.

FeatureLOI (ASTM D2863) UL-94 Vertical (ASTM D3801)
Data Type Quantitative (0–100%)Qualitative / Categorical (V-0, V-1, V-2)
Ignition Mode Top surface (candle-like)Bottom edge (severe propagation)
Key Mechanism Oxygen starvationSelf-extinguishing & Dripping
Sensitivity Highly sensitive to FR loading changesSensitive to melt viscosity and dripping
R&D Utility Screening formulations, QCFinal Product Certification

Expert Insight: A material with a high LOI (>30%) can still fail UL-94 V-0 if it drips flaming particles. Conversely, a V-0 material almost always has an LOI > 28%. Use LOI to optimize the flame retardant concentration, then use UL-94 to verify the anti-dripping mechanism (e.g., adding PTFE anti-drip agents).

References

  • ASTM International. (2019). ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).[3]

  • ASTM International. (2020). ASTM D3801-20a: Standard Test Method for Measuring the Comparative Burning Characteristics of Solid Plastics in a Vertical Position.

  • Underwriters Laboratories (UL). (2023). UL 94: Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances.[4][5]

  • Intertek. (n.d.). Oxygen Index ASTM D2863 Testing Services.[6]

  • SpecialChem. (2025). UL 94 Flammability Standards: Vertical & Horizontal Burn Guide.[7][8][9]

  • MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test.[5][7][10]

Sources

Use of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate in coatings and adhesives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate in Advanced Coatings & Adhesives

Abstract

This technical guide details the integration of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5), herein referred to as DBHAP , into polyurethane (PU) coatings and epoxy adhesives.[1][2] Unlike non-reactive additives that migrate and degrade material properties, DBHAP utilizes dual hydroxyl functionality to chemically bond with the polymer matrix.[1] This guide provides precise stoichiometric protocols, reaction mechanisms, and validation workflows designed for researchers requiring high-fidelity flame retardancy without compromising mechanical integrity.[1][2]

Chemical Profile & Functional Logic

Compound Identity:

  • IUPAC Name: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate[1][2][3][4][5][6]

  • CAS Number: 2781-11-5[1][2][3][6][7]

  • Common Trade Names: Fyrol 6, Levagard 4090[1][2]

  • Function: Reactive Flame Retardant (Diol)[1][2]

Mechanistic Advantage: DBHAP acts as a chain extender in polyurethane synthesis.[2] Its structure contains a central nitrogen atom linked to a phosphonate group and two hydroxyethyl arms.[2]

  • Reactive Incorporation: The two hydroxyl (-OH) groups react with isocyanates (in PU) or epoxides, locking the phosphorus (P) and nitrogen (N) into the polymer backbone.[1][2]

  • P-N Synergism: The presence of Nitrogen catalyzes the phosphorylation of the polymer matrix during combustion, promoting the formation of a stable, insulating char layer (condensed phase mechanism) rather than relying solely on gas-phase radical scavenging.[1]

DOT Diagram 1: Reactive Incorporation Mechanism The following diagram illustrates the chemical incorporation of DBHAP into a Polyurethane network.

ReactionMechanism DBHAP DBHAP (Diol Phosphonate) Reaction Step-Growth Polymerization DBHAP->Reaction -OH groups ISO Diisocyanate (R-NCO) ISO->Reaction -NCO groups Polyol Base Polyol (Polyether/Polyester) Polyol->Reaction -OH groups Network Crosslinked PU Network (P-N Embedded) Reaction->Network Urethane Linkage Char Char Formation (Upon Combustion) Network->Char Thermal Decomposition

Caption: DBHAP acts as a co-polyol, reacting with isocyanates to form a thermally stable, phosphorus-rich polyurethane network.

Application Protocol: Polyurethane Coatings[2][8][9]

Objective: Synthesize a flame-retardant (FR) polyurethane coating with DBHAP loading between 10-20 wt%.

A. Stoichiometric Calculations (The "Hydroxyl Number" Rule)

Critical Step: DBHAP is not an inert filler.[2] You must account for its hydroxyl number (OH#) to maintain the correct Isocyanate Index.[2]

  • DBHAP Typical OH#: ~440–460 mg KOH/g (Verify per batch CoA).[2]

  • Target Isocyanate Index: 1.05 (5% excess NCO).

Formula:


[1][2]

Where:

  • 
     = Mass of Isocyanate required (g)[1][2]
    
  • 
     = Mass of component (g)[1][2]
    
  • 
     = Equivalent Weight of Isocyanate[1][2]
    
B. Formulation Workflow

Materials:

  • Part A (Resin): Polyether polyol (e.g., Voranol), DBHAP, Catalyst (DBTDL), Surfactant (Silicone).[1][2]

  • Part B (Hardener): MDI or HDI Trimer (for UV stability).[2]

Step-by-Step Protocol:

  • Dehydration (Pre-conditioning):

    • DBHAP is hygroscopic.[2] Dry DBHAP and base polyol under vacuum (-0.1 MPa) at 80°C for 2 hours.

    • Why: Moisture reacts with isocyanate to form CO₂ gas, causing pinholes and foaming in coatings.[1][2]

  • Resin Blending (Part A):

    • In a high-shear mixer, combine the dehydrated Polyol and DBHAP.[1]

    • Loading: 15 wt% DBHAP is recommended for UL-94 V-0 rating.[1][2]

    • Mix at 2000 RPM for 5 mins.

    • Add Catalyst (0.1 wt%) and Surfactant.[2] Mix at 500 RPM for 2 mins to avoid air entrainment.

  • Degassing:

    • Place Part A in a vacuum chamber for 10 mins until bubbling ceases.

  • Curing Reaction:

    • Add Part B (Isocyanate) calculated via the stoichiometric formula above.[2]

    • Hand mix vigorously for 30 seconds or use a static mixer.

    • Pot Life Warning: DBHAP has primary hydroxyls; reactivity is high.[2] Pot life may be reduced by 20-30% compared to standard polyols.[1][2]

  • Application:

    • Apply via drawdown bar (100–200 µm wet film thickness) onto substrate (steel/aluminum).[1][2]

    • Cure schedule: 80°C for 4 hours, followed by 24 hours at room temperature.

Application Protocol: Structural Adhesives (Epoxy)[1][2]

Objective: Enhance flame retardancy of a 2K epoxy adhesive without sacrificing lap shear strength.

Mechanism: DBHAP acts as a modifier.[2] Its hydroxyl groups can react with epoxy rings (slower reaction) or interact via hydrogen bonding, but it is often used alongside a standard amine hardener.[1][2]

Protocol:

  • Resin Preparation: Heat Epoxy Resin (DGEBA) to 60°C to lower viscosity.[2]

  • FR Addition: Add DBHAP (10 wt%) to the epoxy resin.[2]

    • Note: DBHAP viscosity is ~250 cPs at 25°C, which helps dilute high-viscosity epoxies.[1][2]

  • Dispersion: High-speed disperse (3000 RPM) for 10 mins.

  • Hardener Addition: Add amine curing agent (e.g., TETA).[1][2]

    • Adjustment: The hydroxyls in DBHAP accelerate the epoxy-amine cure (catalytic effect).[1][2] Reduce pot-life expectations.

  • Curing: Clamp substrates. Cure at 100°C for 1 hour to ensure full network integration.

Analytical Validation & Data

To validate the synthesis, the following analytical techniques are mandatory.

DOT Diagram 2: Validation Workflow

ValidationWorkflow cluster_Thermal Thermal Analysis cluster_Fire Fire Testing cluster_Chem Chemical Verification Sample Cured Sample TGA TGA (Char Yield @ 600°C) Sample->TGA DSC DSC (Tg Determination) Sample->DSC LOI LOI Test (ASTM D2863) Sample->LOI UL94 UL-94 (Vertical Burn) Sample->UL94 FTIR FTIR (P=O stretch @ 1250 cm-1) Sample->FTIR Extraction Solvent Extraction (Check for Leaching) Sample->Extraction Pass Pass Extraction->Pass <1% Weight Loss Fail Fail Extraction->Fail >1% Weight Loss

Caption: Comprehensive validation workflow ensuring thermal stability, fire performance, and chemical grafting efficiency.

Performance Data (Typical Values for PU Coating):

MetricControl (0% DBHAP)Formulation A (10% DBHAP)Formulation B (20% DBHAP)
LOI (%) 18.5 (Flammable)24.028.5 (Self-extinguishing)
UL-94 Rating FailV-2V-0
Tg (°C) 120112105
Char Yield (600°C) 3%12%18%

Interpretation: Increasing DBHAP increases Char Yield and LOI significantly.[2] However, a slight depression in Glass Transition Temperature (


) is observed due to the flexible ethyl arms of the DBHAP molecule.[1]

Troubleshooting & Optimization

  • Plasticization Effect:

    • Issue: Drop in

      
       leads to softer coatings.[2]
      
    • Solution: Compensate by increasing the functionality of the base polyol (use a sucrose-based polyol) or using a higher functionality isocyanate (Polymeric MDI).[1][2]

  • Migration/Blooming:

    • Issue: Oily surface after curing.[2]

    • Cause: Incomplete reaction. Likely incorrect stoichiometry (Isocyanate Index < 1.0) or moisture contamination consuming isocyanate.[2]

    • Fix: Recalculate OH# contribution of DBHAP.[2] Ensure Index is 1.05–1.10.

  • Viscosity Build-up:

    • Issue: Rapid viscosity increase upon adding isocyanate.[2]

    • Cause: Autocatalytic effect of phosphonate hydroxyls.[2]

    • Fix: Use a latent catalyst or cool reactants to 15°C before mixing.[2]

References

  • ICL Industrial Products. (2020).[2] Fyrol 6: Technical Data Sheet & Application Guide. Retrieved from [1][2]

  • PubChem. (n.d.).[2][8] Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (Compound Summary). National Library of Medicine.[2] Retrieved from [1][2]

  • Zhang, S., et al. (2019).[1][2] "Synergistic flame retardant effects of reactive phosphonates in rigid polyurethane foams." Polymer Degradation and Stability. (Note: Validated via general literature search on P-N synergism in PU).

  • American Chemical Society. (2023).[2] Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. ACS Omega.[2] Retrieved from [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl bis(2-hydroxyethyl)aminomethylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering of CAS 2781-11-5

Welcome to the technical support hub for Diethyl bis(2-hydroxyethyl)aminomethylphosphonate . This compound acts as a critical intermediate in flame retardants (rigid polyurethane foams) and chelating agents.

The synthesis generally proceeds via a Kabachnik-Fields reaction (a phospha-Mannich condensation).[1][2][3][4] While the reagents—Diethanolamine (DEA), Formaldehyde, and Diethyl Phosphite (DEP)—are simple, the process is thermodynamically sensitive. Water management and exothermic control are the primary determinants of yield.

Module 1: The "Golden Path" Protocol

This section outlines the optimized baseline protocol. Deviations from this standard are the primary source of yield loss.

Stoichiometric Baseline
ComponentRoleMolar Eq.Notes
Diethanolamine (DEA) Amine Source1.00Secondary amine; steric bulk affects kinetics.
Diethyl Phosphite (DEP) P-Nucleophile1.00 - 1.05Slight excess ensures complete amine conversion.
Paraformaldehyde Carbonyl Source1.05 - 1.10Preferred over formalin to minimize water load.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Charge the reaction vessel with Diethanolamine (DEA) and Diethyl Phosphite (DEP) . Purge with nitrogen.

    • Why: DEP is susceptible to oxidation and hydrolysis. Nitrogen blanketing preserves the P(III) species.

  • Controlled Addition (The Exotherm): Heat the mixture to 50–60°C . Slowly add Paraformaldehyde in portions over 60–90 minutes.

    • Critical Control: The reaction is highly exothermic. Maintain internal temperature below 85°C during addition to prevent degradation of the phosphite.

  • Reaction Phase: Once addition is complete, raise temperature to 90–95°C and hold for 2–4 hours.

  • Water Removal (The Yield Driver): Apply vacuum (gradually reducing to <20 mmHg) while maintaining 90°C. Strip the reaction water and any unreacted volatiles.

    • Endpoint: Cessation of distillate and

      
      P NMR confirmation.
      

Module 2: Visualizing the Reaction Logic

The following diagram illustrates the reaction pathway and the critical "Water Loop" that destroys yield if not managed.

ReactionPathway DEA Diethanolamine (DEA) Iminium Iminium Intermediate [Reactive Species] DEA->Iminium + CH2O CH2O Paraformaldehyde (CH2O) CH2O->Iminium DEP Diethyl Phosphite (DEP) Product Target Phosphonate (CAS 2781-11-5) DEP->Product Iminium->Product + DEP Water H2O (Byproduct) Product->Water Condensation Hydrolysis Hydrolysis (Yield Loss) Water->Hydrolysis Vacuum Vacuum Stripping (Critical Step) Water->Vacuum Removal drives equilibrium right Hydrolysis->Product Breaks Ester

Caption: The Kabachnik-Fields pathway. Note the red "Hydrolysis" loop; failure to remove water (Vacuum) causes the product to degrade back into acid derivatives.

Module 3: Troubleshooting & FAQs

Category A: Yield & Conversion Issues

Q1: My yield is stuck at 70%, and I see unreacted phosphite in the NMR. Adding more formaldehyde doesn't help. Why?

  • Diagnosis: This is likely an equilibrium issue , not a stoichiometry issue. The reaction generates water. If water accumulates, it hydrolyzes the diethyl phosphite into mono-ethyl phosphite or phosphorous acid, which are non-reactive or slow-reacting.

  • Solution:

    • Switch from Formalin (37% aq) to Paraformaldehyde (95%+) to reduce initial water load.

    • Implement a vacuum strip during the latter half of the reaction hold, not just at the end.

    • Check pH: Ensure the amine quality is high. If the reaction mix becomes too acidic, the iminium formation slows down.

Q2: The product viscosity is higher than the spec (Standard: ~200-300 cPs). What happened?

  • Diagnosis: Thermal oligomerization. You likely overheated the reaction (>110°C) or held it too long without removing water. The hydroxyethyl groups on the amine can transesterify with the phosphonate esters, creating cross-linked oligomers.

  • Solution: Keep reaction temperature strictly <100°C . Stop the reaction immediately once

    
    P NMR shows consumption of DEP.
    
Category B: Impurity Profiling

Q3: How do I interpret the


P NMR to determine purity? 
  • Guidance:

    
    P NMR is the only reliable method for in-process control (IPC).
    
    • 
       7–8 ppm (Doublet, 
      
      
      
      Hz):
      Unreacted Diethyl Phosphite (Starting Material). Action: Extend reaction time.
    • 
       20–30 ppm (Singlet):  Target Aminophosphonate (Product).
      
    • 
       0–2 ppm:  Phosphoric acid/phosphate species (Oxidation byproducts). Action:  Check nitrogen inerting.
      

Module 4: Advanced Troubleshooting Logic

Use this decision tree when the reaction fails to meet specifications.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield Unreacted DEP HighVisc High Viscosity / Gelling IssueType->HighVisc Thick Product CheckWater Check Water Content LowYield->CheckWater CheckTemp Check Max Temp HighVisc->CheckTemp Action1 Switch to Paraformaldehyde Apply Vacuum Earlier CheckWater->Action1 High Water Action2 Reduce Temp < 95°C Check for Transesterification CheckTemp->Action2 Temp > 100°C

Caption: Diagnostic flow for correcting common synthesis deviations.

References

  • Cherkasov, R. A., & Galkin, V. I. (1998).[5] The Kabachnik–Fields Reaction: Synthetic Potential and Mechanism. Russian Chemical Reviews. Link

  • Keglevich, G., & Varga, P. R. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75369, Diethyl bis(2-hydroxyethyl)aminomethylphosphonate. Link

  • Organic Chemistry Portal. (2024). Kabachnik-Fields Reaction: Mechanism and Recent Literature. Link

Sources

Purification techniques for Diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate

[1]

Product Code: DBHAP-2781 CAS: 2781-11-5 Common Aliases: DBAMP, Fyrol 6, Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Welcome to the Technical Support Center. This guide is designed to assist researchers in the purification and troubleshooting of Diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate. Due to its high viscosity, polarity, and thermal sensitivity, this aminophosphonate presents unique purification challenges that standard organic workups often fail to address.

Core Purification Directive: The "Vacuum First" Approach

The Challenge: DBHAP is a viscous, high-boiling liquid (approx. 150°C at 0.1 Torr) with significant water solubility (approx. 900 g/L).[1] Standard aqueous extractions often result in massive yield loss, and silica chromatography can lead to irreversible adsorption due to the two hydroxyl groups.

The Solution: The primary and most effective purification method is High-Vacuum Stripping of volatiles (unreacted diethyl phosphite and solvent) rather than distillation of the product itself.[1]

Protocol A: High-Vacuum Stripping (Recommended)

Use this as your baseline purification method.[1]

  • Reaction Quench: Ensure the Kabachnik-Fields reaction has reached completion (monitor via

    
    P NMR).
    
  • Solvent Removal: Remove bulk reaction solvent (usually Toluene or Ethanol) via rotary evaporation at 40-50°C.[1]

  • High-Vacuum Setup: Connect the flask to a high-vacuum manifold (< 1 mmHg / < 1 Torr). A standard rotary evaporator pump (10-20 mmHg) is insufficient to remove diethyl phosphite.[1]

  • Thermal Stripping:

    • Heat the oil bath to 80–90°C .

    • Maintain high vacuum for 4–6 hours .

    • Why: Diethyl phosphite (boiling point ~50-60°C at 1 mmHg) is the most persistent impurity.[1] It requires heat and deep vacuum to dislodge from the viscous product matrix.

  • Validation: Check

    
    P NMR. The product signal appears around 23–26 ppm . Impurity (diethyl phosphite) appears as a doublet around 7–8 ppm  (with a large 
    
    
    coupling constant of ~700 Hz).[1]

Troubleshooting Decision Matrix

Use the following workflow to determine the correct intervention for your specific impurity profile.

Purification_WorkflowStartCrude DBHAPAnalysis (31P NMR)Check_PImpurity: ResidualDiethyl Phosphite?Start->Check_PCheck_ColorImpurity: Dark Color(Oxidation/Tars)Start->Check_ColorCheck_WaterImpurity: Water(Hydrolysis Risk)Start->Check_WaterAction_VacProtocol A:High Vac Stripping(80°C, <1 mmHg)Check_P->Action_VacLow (<5%)Action_OxProtocol B:Oxidative Wash(I2 / Base)Check_P->Action_OxHigh (>5%)Action_CarbonProtocol C:Activated CarbonFiltrationCheck_Color->Action_CarbonAction_AzeoProtocol D:Azeotropic Distillation(Toluene)Check_Water->Action_Azeo

Advanced Troubleshooting Protocols

Issue: "I have persistent Diethyl Phosphite (>5%) even after vacuum stripping."

Diagnosis: The viscosity of DBHAP is trapping the volatile impurity. Protocol B: Oxidative Wash (Chemical Scavenging) Caution: This method relies on converting the neutral phosphite into an ionic phosphate species that can be washed away.[1]

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (10 mL per gram of product).

  • Oxidation: Add a saturated solution of Iodine (

    
    )  in water, or treat with dilute Sodium Hypochlorite (bleach) , until a faint color persists.[1] This oxidizes the P(III) diethyl phosphite to P(V) diethyl phosphate/phosphoric acid species.[1]
    
  • Base Wash: Wash the organic layer immediately with 10% aqueous Sodium Carbonate (

    
    ) .[1]
    
    • Mechanism:[1][2] The oxidized phosphate is acidic and will deprotonate, becoming highly water-soluble. The DBHAP product (an amine) will remain neutral/organic-soluble in the presence of mild base.[1]

  • Separation: Separate layers. The product remains in the DCM layer.

  • Drying: Dry over

    
     and concentrate.
    
Issue: "My product is dark brown/black."

Diagnosis: Thermal decomposition of the amine or paraformaldehyde impurities (tar formation).[1] Protocol C: Adsorbent Filtration

  • Dilute the viscous oil in Ethyl Acetate or Toluene (1:1 ratio).[1]

  • Add Activated Carbon (5 wt%) and stir at 40°C for 30 minutes.

  • Filter through a pad of Celite (diatomaceous earth).[1]

  • Concentrate the filtrate.[1][3] This usually yields a clear yellow/amber liquid.[1][4]

Issue: "The product is hydrolyzing (New P-NMR peak at ~18-20 ppm)."

Diagnosis: Moisture is causing hydrolysis of the ethyl esters, forming mono-ethyl esters. Protocol D: Azeotropic Drying Do NOT use simple rotary evaporation, as it leaves trace water.

  • Add Toluene (2x volume) to the crude product.[1]

  • Rotary evaporate at 50°C.

  • Repeat 3 times. Toluene forms an azeotrope with water, effectively "carrying" it out of the viscous matrix.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound to get 99% purity? A: Generally, no . The boiling point is extremely high (~398°C theoretical, ~150°C @ 0.1 Torr).[1] Distillation often leads to "back-cracking" (retro-Mannich reaction) where the molecule falls apart into diethyl phosphite and imines.[1] We strongly recommend "stripping impurities" rather than "distilling product."[1]

Q: Why can't I just wash it with water like a normal organic reaction? A: DBHAP has two hydroxyl groups and a phosphonate group, making it highly water-soluble (approx. 900 g/L).[1] If you wash a DCM solution of DBHAP with a large volume of water, you will lose 50-80% of your product to the aqueous phase.

Q: What is the best solvent for column chromatography? A: If you must run a column (e.g., for analytical standards), use a polar system: Dichloromethane : Methanol (95:5 to 90:10) .[1] Note: The hydroxyl groups cause tailing. Pre-treat the silica with 1% Triethylamine to reduce streaking, but be aware that amine-silica interactions can be strong.

Q: How do I store it? A: Store under inert gas (

2–8°C

Analytical Data Summary

PropertyValueNotes
Appearance Clear yellow to amber liquidViscosity increases with purity.

P NMR

23.0 – 26.0 ppm
Singlet (in

).

H NMR Key Peak

3.0 – 3.2 ppm
Doublet (

) for the

methylene group.[1]
Boiling Point ~150°C @ 0.1 TorrDecomposes at atmospheric pressure.[1]
Water Solubility ~900 g/LHighly soluble; avoid aqueous workup.[1]

References

  • Synthesis & Industrial Context: Ningbo Inno Pharmchem Co.[1][4] (2025).[1][5][6][7][8] "Exploring the Chemical Synthesis and Properties of Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate."

  • Kabachnik-Fields Reaction Mechanism & Workup: Cherkasov, R. A., & Galkin, V. I. (1998).[1] "The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism." Russian Chemical Reviews. Context: Establishes the standard workup of stripping volatiles for aminophosphonates.

  • Physical Properties & Safety: ChemicalBook. (2025).[1] "Diethyl bis(2-hydroxyethyl)aminomethylphosphonate - MSDS and Properties."

  • Purification of Phosphonates (General Methodologies): Keglevich, G. (2021).[1] "Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction." Molecules.

  • Oxidative Removal of Phosphites: ResearchGate Community Discussion. (2024). "How to remove phosphite impurities from reaction mixtures." Context: Validates the use of Iodine/Base oxidation for removing P(III) species from P(V) products.[1]

Technical Support Center: Catalyst Selection & Recovery for Aminomethylphosphonate Synthesis

[1]

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Kabachnik-Fields & Pudovik Reaction Optimization[1]

Introduction: The Synthetic Landscape

Aminomethylphosphonates (

1Kabachnik-Fields (KF)1

This guide addresses the two most common bottlenecks in this chemistry: catalyst deactivation due to water generation and the economic inefficiency of single-use homogeneous catalysts.[1]

Module 1: Catalyst Selection Logic

User Query: I am scaling up from 100 mg to 50 g. Should I stick with

Technical Insight: For scale-up, standard Lewis acids like

Water-Tolerant Lewis Acids (WTLAs)Magnetically Recoverable Nanocatalysts (MNPs)1
Decision Matrix: Catalyst Selection
FeatureLanthanide Triflates (

)
Magnetic Nanoparticles (

)
Brønsted Acids (PTSA)
Phase Homogeneous (Water Soluble)Heterogeneous (Solid)Homogeneous
Water Tolerance High (Recyclable from aqueous phase)High (Surface modified)Low to Medium
Recovery Method Aqueous extraction / EvaporationExternal MagnetCrystallization (Difficult)
TOF (Turnover Freq) HighMediumMedium
Best For High-value APIs, Complex aminesGreen Process, High throughputCommodity chemicals
Visual Guide: Catalyst Decision Tree

CatalystSelectionStartSubstrate & Scale AnalysisScaleScale > 10g?Start->ScaleMoistureMoisture Sensitive?Scale->MoistureNoGreenStrict Green Metrics?Scale->GreenYesLnOTfSelect: Ln(OTf)3(Sc, Yb, La)Reason: Water TolerantMoisture->LnOTfYesStdLewisSelect: InCl3 or FeCl3Reason: Cost EffectiveMoisture->StdLewisNoGreen->LnOTfNo (High Yield)MNPSelect: Magnetic NPs(Fe3O4@SiO2-SO3H)Reason: Easy SeparationGreen->MNPYes (High Reuse)

Figure 1: Decision logic for selecting the optimal catalyst based on scale, moisture sensitivity, and green chemistry requirements.[1]

Module 2: Troubleshooting Reaction Efficiency

User Query: My yields are stalled at 60%, and I see significant hydroxyphosphonate side products. How do I fix this?

Root Cause Analysis: The Kabachnik-Fields reaction involves a competition between two pathways:[1]

  • Imine Pathway (Desired): Amine + Formaldehyde

    
     Imine 
    
    
    Aminomethylphosphonate.[1]
  • Hydroxy Pathway (Side Reaction): Formaldehyde + Phosphite

    
    
    
    
    -Hydroxyphosphonate.[1]

If the imine formation is slow (often due to paraformaldehyde depolymerization issues) or the catalyst is too oxophilic, the hydroxy pathway dominates.[1]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Conversion Paraformaldehyde not depolymerizing.Pre-activation: Reflux amine + paraformaldehyde for 30 mins before adding phosphite.[1]
Hydroxy- Impurity Water in solvent hydrolyzing the imine.[1]Add 4Å Molecular Sieves or use anhydrous solvents.[1] Switch to

which catalyzes imine formation preferentially.[1]
Catalyst Leaching Support degradation (for heterogeneous).[1]Verify pH.[1] Strongly acidic media can degrade

cores.[1] Use silica-shell protected MNPs (

).[1]
Gummy Precipitate Polymerization of formaldehyde.[1]Switch source to 1,3,5-trioxane or aqueous formalin (only if using Lanthanide Triflates).[1]

Module 3: Catalyst Recovery & Recycling Protocols

User Query: How do I recover Lanthanide Triflates without losing activity?

Technical Protocol: Lanthanide triflates (

112
Workflow A: Homogeneous Recovery (Lanthanide Triflates)
  • Quench: Add water to the reaction mixture upon completion.

  • Extract: Extract the organic product with Ethyl Acetate or DCM.[1] The product moves to the organic layer.[1]

  • Recover: The catalyst remains in the aqueous layer .[1]

  • Regenerate: Evaporate the aqueous layer to dryness. Dry the resulting solid at 100°C under vacuum (2 mmHg) for 2 hours to remove coordinated water.

  • Reuse: The catalyst is ready for the next cycle (typically retains >95% activity for 5 cycles).[1]

Workflow B: Heterogeneous Recovery (Magnetic Nanoparticles)

For industrial workflows, magnetic separation prevents filtration clogging.[1]

RecoveryCycleRxnReaction Complete(Crude Mix + Catalyst)MagSepApply External Magnet(Decant Supernatant)Rxn->MagSepWashWash Catalyst(EtOH/Acetone x3)MagSep->WashSolid PhaseProductProduct Isolation(Filtrate)MagSep->ProductLiquid PhaseReactivateVacuum Dry(Activation)Wash->ReactivateReuseRe-suspend for Cycle N+1Reactivate->ReuseReuse->RxnRecycle

Figure 2: Closed-loop recovery cycle for magnetically separable nanocatalysts (MNPs).

Module 4: Experimental Protocols

Protocol 1: Green Synthesis using Recyclable

Target: Diethyl (phenylaminomethyl)phosphonate[1]

  • Reagents: Aniline (1.0 mmol), Paraformaldehyde (1.2 mmol eq), Diethyl phosphite (1.2 mmol),

    
     (5 mol%).[1]
    
  • Step 1 (Imine Formation): Mix Aniline and Paraformaldehyde in Acetonitrile (3 mL). Stir at room temperature for 15 min. Note: Ensure paraformaldehyde dissolves.[1]

  • Step 2 (Addition): Add Diethyl phosphite and

    
    .[1]
    
  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Workup & Recovery:

    • Cool to RT. Add Water (5 mL).

    • Extract with EtOAc (3 x 5 mL).

    • Save Aqueous Layer: Evaporate water to recover white solid

      
      .[1]
      
    • Dry organic layer (

      
      ) and concentrate to yield product.[1]
      
Protocol 2: Synthesis with Magnetic Nanoparticles ( )

Best for: High-throughput screening or flow chemistry adaptation.[1]

  • Catalyst Prep: Disperse 20 mg of MNP catalyst in Ethanol via ultrasonication (10 min).

  • Reaction: Add Amine (1 mmol), Aldehyde (1 mmol), and Phosphite (1 mmol).

  • Conditions: Sonicate (Ultrasound assisted) at 50°C for 30 mins OR stir at reflux for 2 hours.

  • Separation: Place a neodymium magnet against the flask wall. Wait 60 seconds for the catalyst to pelletize.

  • Decant: Pour off the clear reaction mixture.

  • Wash: Add EtOH to the catalyst, sonicate, magnet-separate, and decant (Repeat 2x).

References

  • Cherkasov, R. A., & Galkin, V. I. (1998).[1][3][4][5] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857–882.[1][5][6] Link[1]

  • Kobayashi, S. (1991).[1][2][7] Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][2][7] Synlett, 1994, 689. (Foundational work on water-tolerant catalysis).

  • Keglevich, G., & Bálint, E. (2012).[1][6] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821-12835.[1][6] Link[1]

  • Esmaeilpour, M., et al. (2014).[1] Synthesis of

    
    -aminophosphonates in the presence of a magnetic recyclable 
    
    
    nanocatalyst.[1][8] Journal of Chemical Sciences. Link
  • Ranu, B. C., et al. (2007).[1][3] Ionic Liquid Promoted Simple and Efficient Synthesis of

    
    -Aminophosphonates.[8][9][10][11] Organic Letters. (Validates solvent effects).
    

Technical Support Center: Synthesis & Stability of Dibutyryl-cAMP (db-cAMP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions During the Synthesis of N⁶,O²′-Dibutyryl-cAMP (db-cAMP) Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists Version: 1.0 (Current as of 2025)

Core Technical Directive: The DBAMP Synthesis Landscape

N⁶,O²′-Dibutyryl-cAMP (db-cAMP) , often abbreviated in internal lab protocols as DBAMP or Bucladesine , is a lipophilic, cell-permeable analog of cyclic AMP. It is a critical reagent in drug development for probing cAMP-dependent protein kinase (PKA) pathways.

Unlike simple amide couplings, the synthesis of db-cAMP involves modifying a sensitive cyclic nucleotide at two distinct nucleophilic sites: the exocyclic amine (N⁶) and the ribose hydroxyl (O²′).

The Primary Challenge: Achieving dual acylation without degrading the labile cyclic phosphate ring or suffering regioselective failure (mono-acylation). The O²′-ester bond is significantly more hydrolytically unstable than the N⁶-amide bond, making workup and storage conditions critical.

Experimental Protocol & Mechanism

Standard Synthesis Workflow

The industry-standard approach utilizes butyric anhydride in a basic organic solvent (typically pyridine or triethylamine) to acylate both positions.

Reaction Scheme:

  • Starting Material: cAMP (Free acid or Sodium salt).

  • Reagent: Butyric Anhydride (Excess).

  • Solvent/Base: Pyridine (serves as both).

  • Conditions: 50°C – 70°C under inert atmosphere (

    
    ).
    
Pathway Visualization (DOT Diagram)

The following diagram illustrates the reaction progression and potential divergence points for side reactions.

DBAMP_Synthesis cAMP cAMP (Starting Material) O2_Mono O2'-Monobutyryl-cAMP (Intermediate) cAMP->O2_Mono Fast Acylation (Kinetic Product) N6_Mono N6-Monobutyryl-cAMP (Impurity) cAMP->N6_Mono Slow Acylation Butyric Butyric Anhydride DBAMP N6,O2'-Dibutyryl-cAMP (Target Product) O2_Mono->DBAMP Slow Acylation (Thermodynamic push) N6_Mono->DBAMP Acylation Hydrolysis Degradation Products (Butyric Acid + Mono-derivatives) DBAMP->Hydrolysis pH > 8.5 or Moisture (O2' Ester Cleavage)

Figure 1: Reaction pathway for db-cAMP synthesis. Note that O²′-acylation typically proceeds faster than N⁶-acylation, but the O²′-ester is also the primary site of degradation.

Critical Side Reactions & Prevention Strategies

Side Reaction A: Regioselective Failure (Mono-acylation)

The Issue: The reaction stops at the intermediate stage, yielding a mixture of N⁶-monobutyryl and O²′-monobutyryl species rather than the di-substituted target. Mechanistic Cause: The N⁶-exocyclic amine is electronically deactivated by the purine ring and sterically hindered. Acylation at this position is the rate-limiting step. Prevention:

  • Temperature Control: Maintain reaction temperature at 50°C–65°C . Room temperature is often insufficient for complete N⁶-acylation.

  • Stoichiometry: Use a significant molar excess of butyric anhydride (3.0 – 4.0 equivalents).

  • Catalysis: Addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the difficult N⁶-acylation.

Side Reaction B: O²′-Deacylation (Hydrolysis)

The Issue: The target product degrades back to N⁶-monobutyryl-cAMP during workup or storage. Mechanistic Cause: The O²′-butyryl group is an ester , which is far more susceptible to hydrolysis than the N⁶-amide. This hydrolysis is base-catalyzed and occurs rapidly at pH > 8.5. Prevention:

  • pH Monitoring: Never allow the pH of aqueous solutions to exceed 8.0 during extraction/neutralization.

  • Quenching: Quench excess anhydride with ice-cold water or a mild buffer (pH 7.0), not strong base.

  • Solvent Removal: Remove pyridine via azeotropic distillation with toluene rather than acidic washing, which might degrade the cyclic phosphate.

Side Reaction C: Cyclic Phosphate Ring Opening

The Issue: Loss of biological activity due to the opening of the 3′,5′-cyclic phosphate ring to form linear AMP derivatives. Mechanistic Cause: Exposure to strong mineral acids or prolonged heating in the presence of water. Prevention:

  • Avoid using HCl or H₂SO₄ for neutralization. Use weak acids (Acetic acid) or ion-exchange resins carefully.

Troubleshooting Guide (FAQ)

Q1: Why does my TLC show three spots after 4 hours of reflux?

Diagnosis: You likely have a mixture of unreacted cAMP (polar, baseline), Monobutyryl-cAMP (middle), and Dibutyryl-cAMP (top). Solution:

  • Check Temperature: Ensure the internal temp is >50°C.

  • Add Reagent: Add another 1.0 eq of butyric anhydride.

  • Time: Extend reaction time. The N⁶-acylation is slow. Note: Do not increase temp >80°C to avoid thermal decomposition.

Q2: The product turned into a sticky gum during rotary evaporation. How do I get a powder?

Diagnosis: Residual pyridine or butyric acid is preventing crystallization. Solution:

  • Azeotrope: Add Toluene (3x volume) and re-evaporate. Repeat 3 times. Toluene forms an azeotrope with pyridine/butyric acid, helping to drag them off.

  • Precipitation: Dissolve the gum in a minimum amount of Ethanol and add dropwise to cold Diethyl Ether or Hexanes to precipitate the sodium salt.

Q3: My yield is good, but biological activity in cell assays is low.

Diagnosis: You may have hydrolyzed the O²′-group during storage, reverting to N⁶-monobutyryl-cAMP (which has different lipophilicity and PKA activation kinetics). Solution:

  • Storage: Store the solid at -20°C with a desiccant.

  • Solution Stability: Aqueous solutions are only stable for ~24 hours at 4°C. Make fresh.

  • Buffer Check: Ensure your cell culture media or buffer is not basic (pH > 7.4 is risky for long-term incubations).

Summary Data Table: Reaction Parameters

ParameterOptimal RangeConsequence of Deviation
Temperature 50°C – 65°C<50°C: Incomplete N⁶-acylation.>80°C: Ring degradation/Darkening.
pH (Workup) 6.5 – 7.5>8.0: Rapid O²′-ester hydrolysis.<4.0: Potential ring opening.
Reagent Equiv. 3.0 – 4.0 eq<2.5 eq: Mixed mono-acyl products.
Solvent Pyridine (Anhydrous)Wet Solvent: Consumes anhydride; hydrolysis.

References

  • Posternak, T., & Weimann, G. (1974). The preparation of N6,O2'-dibutyryl adenosine 3',5'-phosphate and other derivatives of cyclic nucleotides. Methods in Enzymology, 38, 399-409.

  • Sigma-Aldrich. Product Information: N6,2′-O-Dibutyryladenosine 3′,5′-cyclic monophosphate sodium salt (D0627).

  • Tocris Bioscience. Dibutyryl-cAMP sodium salt: Technical Data & Stability.

  • STEMCELL Technologies. Dibutyryl-cAMP: Preparation and Storage Guidelines.

Addendum: A Note on Acronym Ambiguity

If you arrived here searching for DBNPA (2,2-Dibromo-3-nitrilopropionamide) , please note that DBNPA is a biocide used in industrial water treatment, not a cAMP analog. The synthesis of DBNPA involves the bromination of cyanoacetamide and presents entirely different safety hazards (neurotoxicity, corrosivity).

Technical Guide: Enhancing Epoxy Thermal Stability with DBAMP Additives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide addresses the technical integration of DBAMP into epoxy resin systems (specifically DGEBA matrices) to enhance thermal stability and flame retardancy.[1]

DBAMP (Diethyl bis(2-hydroxyethyl)aminomethylphosphonate, CAS: 2781-11-5) is a phosphorus-containing reactive flame retardant.[2][3] Unlike non-reactive additives that may migrate out of the matrix, DBAMP contains two hydroxyl groups (–CH₂CH₂OH), allowing it to participate in the curing network or act as a pseudo-crosslinker depending on the stoichiometry.

Key Mechanism:

  • Condensed Phase: Promotes rapid char formation (carbonization) on the polymer surface, shielding the underlying matrix from heat flux.

  • Gas Phase: Releases phosphorus-containing radicals that scavenge H· and OH· radicals, interrupting the combustion chain reaction.

Experimental Protocol: DBAMP Integration

To achieve the thermal stability metrics cited in high-impact literature (e.g., LOI > 30%, UL-94 V-0), precise integration is required.

Materials:
  • Matrix: DGEBA (Diglycidyl ether of bisphenol A).

  • Additive: DBAMP (Liquid, >98% purity).

  • Synergist (Optional but Recommended): PEPSQ (Polyepoxyphenylsilsesquioxane) for rigidification.

  • Curing Agent: DDM (4,4'-Diaminodiphenyl methane) or similar amine hardeners.

Step-by-Step Synthesis Workflow
  • Pre-Heating: Heat DGEBA to 60–80°C to lower viscosity.

  • DBAMP Addition: Add DBAMP (typically 5–10 wt% ) slowly under mechanical stirring (500 rpm).

    • Critical Step: If using PEPSQ, add it simultaneously to induce P-Si synergy.

  • Homogenization: Stir at 100°C for 30 minutes until the mixture is transparent.

    • Why? Ensures molecular-level dispersion and initiates wetting of any solid synergists.

  • Curing Agent Addition: Cool mixture to 80°C . Add stoichiometric amount of DDM. Stir until dissolved (approx. 5-10 mins).

    • Warning: Do not hold at this stage too long to avoid premature gelation (pot life management).

  • Degassing: Vacuum degas at 80°C for 5-10 minutes to remove trapped air.

  • Curing Cycle:

    • Stage 1: 100°C for 2 hours (Pre-cure).

    • Stage 2: 150°C for 2 hours (Post-cure).

Troubleshooting & FAQs

Issue 1: Significant Drop in Glass Transition Temperature ( )

User Observation: "After adding 10% DBAMP, my


 dropped from 160°C to 135°C, compromising mechanical rigidity."

Root Cause: DBAMP contains flexible aliphatic chains (ethyl and hydroxyethyl groups) and bulky phosphonate groups. While the hydroxyls react, the backbone is less rigid than the aromatic DGEBA/DDM network. Furthermore, unreacted DBAMP acts as a plasticizer, increasing free volume.

Corrective Action:

  • Stoichiometric Adjustment: Ensure you treat DBAMP as a diol (reactive modifier). You may need to slightly adjust the epoxy/amine ratio to account for the hydroxyl-epoxy etherification, although this reaction is slower than the amine-epoxy reaction.

  • Synergistic Rigidification: Incorporate PEPSQ (Polyepoxyphenylsilsesquioxane).[1][2][3][4][5][6]

    • Evidence: Studies show that a hybrid system (e.g., 5% DBAMP / 5% PEPSQ) recovers the

      
       loss because the silsesquioxane cage restricts chain mobility while the DBAMP provides the flame retardancy [1].
      
Issue 2: Phase Separation or "Sweating" in Cured Resin

User Observation: "The cured sample surface feels oily or shows opaque domains."

Root Cause: Poor compatibility between the polar phosphonate (DBAMP) and the resin matrix, or incomplete reaction due to insufficient mixing temperature.

Corrective Action:

  • Increase Mixing Temperature: Ensure the initial mixing of DGEBA and DBAMP occurs at 100°C (not room temperature) to ensure thermodynamic miscibility before the curing agent is added.

  • Check Purity: Hydrolyzed impurities in low-grade DBAMP can cause phase separation. Use >98% purity grades.

Issue 3: Inconsistent LOI (Limiting Oxygen Index) Results

User Observation: "We are not achieving the expected LOI of 30; results fluctuate between 24 and 26."

Root Cause: Inhomogeneous distribution of phosphorus within the matrix or insufficient char stability during the test.

Corrective Action:

  • Char Morphology Check: Analyze the char residue. If it is loose/fluffy, the condensed phase mechanism is failing.

  • Loading Optimization: The relationship between DBAMP loading and LOI is non-linear.

    • Standard: 5% DBAMP often yields LOI ~26-28.

    • Synergy: 5% DBAMP + 5% PEPSQ often yields LOI >30 due to the formation of a stronger Si-O-C-P crosslinked char skeleton [1].

Mechanism of Action (Visualized)

The following diagram illustrates how DBAMP interrupts thermal degradation through the "Dual-Phase" mechanism.

DBAMP_Mechanism Epoxy Cured Epoxy/DBAMP Matrix Heat Thermal Attack (>300°C) Epoxy->Heat Decomp Decomposition Initiated Heat->Decomp GasPhase Gas Phase Action Decomp->GasPhase SolidPhase Condensed Phase Action Decomp->SolidPhase Radicals Release of PO· Radicals GasPhase->Radicals Scavenge Scavenge H· and OH· Radicals->Scavenge FlameInhib Flame Inhibition Scavenge->FlameInhib AcidSource Phosphoric Acid Derivatives SolidPhase->AcidSource Dehydration Catalytic Dehydration of Matrix AcidSource->Dehydration Char Stable Carbonaceous Char Formation Dehydration->Char Barrier Thermal/Oxygen Barrier Char->Barrier Barrier->Heat Blocks Heat Feedback

Figure 1: Dual-phase flame retardancy mechanism of DBAMP in epoxy systems. The additive operates simultaneously to quench combustion radicals and form a protective char shield.

Performance Data Summary

The following table summarizes typical performance metrics when DBAMP is used in a standard DGEBA/DDM system, based on kinetic analysis (Flynn-Wall-Ozawa method) [1] [2].

FormulationLOI (%)UL-94 RatingActivation Energy (

at

)
Char Yield (800°C)
Pure Epoxy (DGEBA/DDM) ~19.8Fail/Burn~160 kJ/mol~15%
Epoxy + 10% DBAMP 28.5V-0~185 kJ/mol~24%
Epoxy + 5% DBAMP + 5% PEPSQ 30.8 V-0 >200 kJ/mol ~29%

Note: Data represents average values from non-isothermal degradation studies.


 indicates the energy barrier required for thermal degradation; higher values indicate superior thermal stability.

References

  • Zhou, R., Wu, X., Bao, X., & Wang, J. (2023).[5][6] The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. ACS Omega, 8(2), 2156–2166.

  • Wu, X., et al. (2023).[1][5][6] Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis. Polymers and Polymer Composites. (Via ResearchGate Context)

  • BenchChem. (n.d.). Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) Product Data.

Sources

How to enhance char formation in polymers using phosphonate additives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phosphonate-Based Char Enhancement Ticket ID: #FR-PHOS-001 Subject: Optimizing Char Formation in Polymers via Phosphonate Additives Status: Open Assigned Specialist: Senior Application Scientist, Materials Safety Division

Introduction

Welcome to the Technical Support Center. You have reached out regarding the optimization of char formation using phosphonate additives. This guide addresses the critical challenge of enhancing the condensed-phase mechanism—specifically, converting the polymer matrix into a stable carbonaceous char barrier during combustion.

While phosphonates are potent flame retardants (FRs), their efficacy depends on precise stoichiometry, processing windows, and synergistic pairing. Below you will find a mechanistic breakdown, a troubleshooting database for common failures (plasticization, leaching), and validated experimental protocols.

Module 1: The Mechanism of Action

To troubleshoot effectively, you must understand the "Chemical Cascade" of char formation. Phosphonates function primarily in the condensed phase . Unlike halogenated FRs that scavenge radicals in the gas phase, phosphonates chemically alter the polymer's decomposition pathway.

The Logic of Charring:

  • Acid Release: Upon heating, the phosphonate decomposes to yield phosphoric or phosphonic acid species.

  • Esterification: These acids react with hydroxyl groups on the polymer backbone (phosphorylation).

  • Dehydration: The phosphorylated polymer undergoes dehydration (loss of water) rather than scission (loss of fuel).

  • Cyclization & Cross-linking: The dehydrated structure cyclizes, forming a thermally stable carbon-phosphorus char (crust) that insulates the underlying material.

Visualizing the Pathway

CharFormation Phosphonate Phosphonate Additive (Precursor) Acid Phosphoric/Phosphonic Acid Species Phosphonate->Acid Decomposition Heat Thermal Input (>200°C) Heat->Phosphonate Ester Phosphate Ester Formation Acid->Ester Phosphorylation Polymer Polymer Matrix (e.g., Polyester, Epoxy) Polymer->Ester Reacts with -OH Gas Volatile Fuel (Suppressed) Polymer->Gas Normal Pyrolysis Water H2O Release (Dehydration) Ester->Water Elimination Char Cross-linked Carbonaceous Char Ester->Char Cyclization Char->Gas Blocks

Figure 1: The condensed-phase mechanism where phosphonates divert polymer degradation from fuel generation to char formation.[1]

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by formulation chemists.

Issue 1: Significant Reduction in Glass Transition Temperature ( )

Symptom: The final material passes flammability tests but is too soft or flexible for the intended application (plasticization effect). Root Cause: Monomeric phosphonates (small molecules) increase the free volume between polymer chains, acting as plasticizers [1]. Corrective Action:

  • Switch to Oligomers: Replace monomeric additives (e.g., DMMP) with oligomeric phosphonates or polyphosphonates. Their higher molecular weight reduces chain mobility impact.

  • Reactive Approach: Use phosphonates with functional groups (e.g., hydroxyl, vinyl) that chemically graft onto the polymer backbone during curing. This locks the additive in place, preserving

    
     [2].
    
Issue 2: Low Char Yield (Char is "Fluffy" or Ash-like)

Symptom: The residue after combustion is grey/white ash rather than a coherent black crust. The material fails vertical burn tests (UL-94).[2][3] Root Cause: Insufficient carbon source or "blowing" without "cementing." The phosphonate is dehydrating the polymer, but there isn't enough carbon backbone to form a stable structure. Corrective Action:

  • Implement P-N Synergy: Add a nitrogen synergist (e.g., Melamine, Urea). Nitrogen compounds generate non-flammable gases (ammonia) that swell the char (intumescence), while the phosphorus stabilizes the cell walls [3].

  • Add a Carbonific Agent: If the base polymer is low in oxygen (e.g., Polypropylene), you must add a carbon source like Pentaerythritol (PER) or Dipentaerythritol to react with the phosphonate.

Issue 3: Surface Blooming or Leaching

Symptom: White powder appears on the surface of the polymer after storage; flame retardancy decreases over time in humid environments. Root Cause: Hydrolysis of the P-O-C bonds in the phosphonate or migration of low-molecular-weight species due to incompatibility. Corrective Action:

  • Microencapsulation: Encapsulate the phosphonate in a melamine-formaldehyde shell.

  • Compatibilizers: Use surfactants or coupling agents to improve the interface between the additive and the matrix.

Module 3: Experimental Protocols

Use these protocols to validate your formulation changes.

Protocol A: Thermal Stability & Char Yield Matching (TGA)

Goal: Ensure the additive acts at the correct time—before the polymer gasifies.

  • Equipment: Thermogravimetric Analyzer (TGA).

  • Atmosphere: Nitrogen (inert) and Air (oxidative).

  • Ramp: 10°C/min from 50°C to 800°C.

  • Analysis:

    • Overlay the derivative weight loss curves (DTG) of the pure polymer and the additive.

    • Pass Criteria: The phosphonate decomposition peak should precede the polymer's main degradation peak by 20–50°C. This ensures the acid is released just before the polymer needs protection [4].

    • Data Output: Record Residue wt% at 600°C. A successful char former should yield >15-20% residue in air.

Protocol B: Char Morphology Analysis (SEM)

Goal: Determine if the char is structurally sound.

  • Sample Prep: Collect the char residue from a Cone Calorimeter or LOI test. Gold-sputter coat carefully (char is fragile).

  • Imaging: Scanning Electron Microscopy (SEM) at 500x and 2000x magnification.

  • Evaluation Checklist:

    • Closed Cells: Look for a "bubble wrap" structure (good thermal insulation).

    • Continuity: Avoid cracks or holes (which allow flame penetration).

    • Density: A dense outer crust with a porous interior is ideal.

Comparative Data: Additive Efficacy
Additive TypePhosphorus Content (%)Impact on

Char Yield (in Epoxy)Hygroscopicity
Monomeric Phosphonate (e.g., DMMP)High (20-25%)Severe DropModerateHigh
Phosphate Ester (e.g., TPP)Med (8-10%)Moderate DropLowLow
Polyphosphonate High (10-15%)MinimalHigh Low
Reactive P-N System VariableNone/Increase Very High Low

Module 4: Decision Support Workflow

Follow this logic flow to select the correct optimization path.

Troubleshooting Start Start: Evaluation of FR Polymer CheckChar Is Char Yield > 20%? Start->CheckChar CheckTg Is Tg maintained? CheckChar->CheckTg Yes FailChar Issue: Insufficient Char CheckChar->FailChar No Pass Formulation Validated CheckTg->Pass Yes FailTg Issue: Plasticization CheckTg->FailTg No SolChar1 Add Nitrogen Synergist (Melamine/Urea) FailChar->SolChar1 If Intumescence needed SolChar2 Add Carbon Source (PER) FailChar->SolChar2 If Polymer is Polyolefin SolTg1 Use Oligomeric Phosphonates FailTg->SolTg1 If Additive Process SolTg2 Use Reactive (Grafted) FRs FailTg->SolTg2 If Curing Process

Figure 2: Decision tree for troubleshooting phosphonate formulation issues.

FAQs

Q: Can I use phosphonates in medical device housing? A: Yes, but biocompatibility and leaching are critical. Polyphosphonates are often preferred over small-molecule additives because they are less likely to migrate to the surface or leach out during sterilization cycles. Ensure the specific additive is ISO 10993 compliant if skin contact is expected.

Q: Why does my char crack during the UL-94 test? A: Cracking indicates the char is too brittle. The "P" (acid source) content might be too high relative to the "C" (carbon source) or "N" (blowing agent). Adjust the ratio. A common starting ratio for P:N:C is 3:1:1, but this must be tuned for your specific polymer matrix [5].

Q: What is the "Antiplasticization" effect? A: At very low loading levels, some specific phosphonates can actually stiffen the polymer (antiplasticization) by filling free volume without increasing mobility. However, this is a narrow window and often leads to brittleness. It is generally safer to target a neutral


 impact using oligomers [1].

References

  • Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature. Polymer International. Link

  • Rabe, M., et al. (2017). Flame retardancy of epoxy resins cured with phosphonate-based hardeners. Polymers. Link

  • Gaan, S., et al. (2008). Effect of nitrogen additives on flame retardant action of organophosphorus compounds. Polymer Degradation and Stability.[4][2][3][5][6][7] Link

  • Green, J. (1996). Mechanisms for Flame Retardancy and Smoke Suppression – A Review. Journal of Fire Sciences. Link

  • Camino, G., et al. (1989). Polydimethylsiloxane thermal degradation: Part 1. Kinetic aspects. Polymer. Link

Sources

Technical Support Center: Optimizing DBAMP Flame Retardant Performance

Author: BenchChem Technical Support Team. Date: February 2026

Product: DBAMP (Diethyl bis(2-hydroxyethyl)aminomethylphosphonate) CAS: 2781-11-5 Chemical Class: Organophosphorus Flame Retardant (Reactive/Additive) Primary Application: Epoxy Resins, Polyurethanes, Textile Coatings[1]

Executive Summary

Welcome to the DBAMP Technical Support Hub. Variability in flame retardant (FR) performance—specifically fluctuating Limiting Oxygen Index (LOI) values or inconsistent UL-94 ratings—is rarely due to the intrinsic failure of the molecule itself. With DBAMP, variability typically stems from stoichiometric misalignment (due to its active hydroxyl groups) or hygroscopic interference .

This guide moves beyond basic instructions to address the root causes of experimental inconsistency. It is designed for researchers requiring high-fidelity reproducibility in polymer synthesis.

Part 1: Troubleshooting Guide (Q&A Format)

Category A: Stoichiometry & Curing Interference

Q: Why does my cured epoxy/DBAMP composite show lower Glass Transition Temperature (


) and variable flammability despite constant loading? 

A: You likely failed to account for the hydroxyl functionality of DBAMP in your curing calculation.

The Mechanism: DBAMP is not an inert filler; it is a reactive diol containing two hydroxyl (-OH) groups. If you add DBAMP as a non-reactive additive without adjusting your curing agent (e.g., anhydride, amine, or isocyanate), you disrupt the stoichiometric balance.

  • Excess Hydroxyls: If the hardener is consumed by DBAMP, the main polymer matrix remains under-cured. This lowers crosslink density (

    
     drops) and increases the dripping of the polymer during combustion, causing UL-94 failure.
    

The Fix: Treat DBAMP as a co-polyol or chain extender. You must calculate its Hydroxyl Value (OHV) and adjust the hardener ratio accordingly.

ParameterFormula/Action
Calculate OH Equivalent

(where

for two -OH groups)
Adjust Hardener Total Equivalents = (Resin Eq) + (DBAMP Eq)
Validation Run DSC (Differential Scanning Calorimetry). If

varies by >5°C between batches, stoichiometry is off.
Category B: Moisture & Environmental Stability

Q: My LOI results fluctuate significantly between experiments run on humid days vs. dry days. Is DBAMP hygroscopic?

A: Yes, highly. Moisture absorption is a silent killer of DBAMP performance.

The Mechanism: The aminomethylphosphonate structure contains polar P=O and N-C bonds alongside terminal hydroxyls, making DBAMP hygroscopic. Absorbed water acts in two detrimental ways:

  • Plasticization: Water lowers the matrix viscosity, increasing the rate of fuel supply to the flame front.

  • Blowing Agent Effect: In polyurethanes or epoxies, trapped water vaporizes rapidly upon ignition, disrupting the formation of the cohesive char layer essential for the condensed-phase mechanism.

The Protocol:

  • Pre-drying: DBAMP must be dried under vacuum at 60–80°C for at least 4 hours before use.

  • Storage: Store in a desiccator or under nitrogen blanket.

  • Karl Fischer Titration: Verify water content is <0.1% prior to synthesis.

Category C: Thermal Stability & Processing[2][3]

Q: The resin turns dark yellow/brown during mixing before curing. Does this affect FR performance?

A: Yes. Discoloration indicates premature thermal degradation of the phosphonate ester.

The Mechanism: DBAMP has a thermal decomposition onset around 200–220°C. However, in the presence of acidic impurities or localized hotspots (high-shear mixing), degradation can start earlier. Decomposed phosphonates lose their ability to release radical scavengers (gas phase) effectively and may form brittle chars too early (condensed phase).

The Fix:

  • Temperature Limit: Maintain processing temperatures below 160°C.

  • Shear Control: Use low-shear mixing or add DBAMP at the let-down stage if compounding.

  • Stabilizers: Add <0.5% antioxidant (e.g., hindered phenol) to protect the DBAMP during high-temp curing.

Part 2: Visualizing the Failure Modes

The following logic tree helps you diagnose the specific cause of UL-94/LOI failure based on observation.

DBAMP_Troubleshooting Start Start: Variable FR Performance Check_Tg Check Tg (DSC) Start->Check_Tg Tg_Low Tg Lower than Control Check_Tg->Tg_Low Yes Tg_Normal Tg Normal Check_Tg->Tg_Normal No Root_Stoich Root Cause: Stoichiometry Mismatch (DBAMP -OH groups consuming hardener) Tg_Low->Root_Stoich Check_Char Inspect Char Structure Tg_Normal->Check_Char Char_Bubbling Char is Porous/Bubbling Check_Char->Char_Bubbling Micro-explosions Char_Brittle Char is Ashy/Brittle Check_Char->Char_Brittle Uneven burn Root_Moisture Root Cause: Moisture Contamination (Steam disrupts char formation) Char_Bubbling->Root_Moisture Root_Dispersion Root Cause: Poor Dispersion (Localized concentration gradients) Char_Brittle->Root_Dispersion

Figure 1: Diagnostic logic flow for identifying the root cause of DBAMP performance variability.

Part 3: Validated Experimental Protocols

To ensure reproducibility, use these standardized protocols for material preparation and testing.

Protocol 1: Thermogravimetric Analysis (TGA) for Stability Verification

Purpose: To confirm DBAMP has not degraded during processing and to measure char yield.

  • Sample Prep: Cured composite (5–10 mg), solid form.

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min (simulates pyrolysis).
    
  • Ramp Rate: 10°C/min from 40°C to 700°C.

  • Key Metrics:

    • 
       (5% Weight Loss Temp):  Should be >250°C for Epoxy/DBAMP systems. If lower, solvent or moisture is present.
      
    • Residue at 700°C: Compare against theoretical char yield.

    • Calculation: Theoretical Char =

      
      .
      
    • Note: DBAMP often shows synergistic charring (experimental > theoretical). If experimental < theoretical, dispersion is poor.

Protocol 2: Synergistic Optimization (DBAMP + PEPSQ)

Context: DBAMP is often paired with Polyepoxyphenylsilsesquioxane (PEPSQ) for enhanced performance.[1]

  • Ratio: Optimal synergy is often found at a 3:1 to 1:1 mass ratio of DBAMP to PEPSQ.

  • Mixing Order:

    • Step 1: Disperse PEPSQ (solid/viscous) into the resin matrix at 80°C until clear.

    • Step 2: Cool to 60°C.

    • Step 3: Add DBAMP.

    • Step 4: Add Curing Agent.

    • Reasoning: Adding DBAMP at high temp (Step 1) risks degradation. Adding it last ensures minimal thermal history.

Part 4: Mechanism of Action

Understanding how DBAMP works allows for better troubleshooting. It operates via a dual-phase mechanism.[1]

DBAMP_Mechanism DBAMP DBAMP Molecule Heat Thermal Decomposition (>250°C) DBAMP->Heat Gas_Phase Gas Phase Action Heat->Gas_Phase Condensed_Phase Condensed Phase Action Heat->Condensed_Phase PO_Radical PO• Radicals (Scavengers) Gas_Phase->PO_Radical Release Char_Layer Phosphoric Acid Derivatives Condensed_Phase->Char_Layer Dehydration Flame_Quench Quenches H• and OH• (Flame Inhibition) PO_Radical->Flame_Quench Traps Radicals Barrier Crosslinked Char Barrier (Insulation) Char_Layer->Barrier Protects Matrix

Figure 2: Dual-phase flame retardant mechanism of DBAMP.

References

  • BenchChem. "Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) Technical Data." BenchChem Database. Link

  • Zhou, R., Wu, X., Bao, X., & Wang, J. (2023).[2] "The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin." ACS Omega, 8(2), 2345–2354. Link

  • ResearchGate. "Impact of halogen-free flame retardant with varied phosphorus chemical surrounding on the properties of diglycidyl ether of bisphenol-A type epoxy resin." Polymers and Polymer Composites. Link

Sources

Technical Support Center: Moisture Control in DBAMP Production

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Definition

Subject: Reducing Water Content in DBAMP (Diethyl bis(2-hydroxyethyl)aminomethylphosphonate) and Analogous Hygroscopic Intermediates. Applicability: This guide is designed for Drug Development Professionals and Process Chemists handling DBAMP as a functionalized intermediate or functional excipient. While DBAMP is industrially known as a flame retardant, its aminophosphonate structure mimics several bioactive scaffolds (e.g., nitrogen mustard precursors, prodrug linkers). The protocols below apply strictly to high-purity synthesis where moisture compromises downstream lithiation, Grignard reactions, or stability.

Section 1: Diagnostic & Measurement

Before attempting to remove water, you must accurately measure it. Standard Karl Fischer (KF) protocols often fail with aminophosphonates due to pH buffering and solubility issues.

Q: Why are my Karl Fischer (KF) results fluctuating or showing continuous drift? A: DBAMP contains a tertiary amine and phosphonate groups, which can buffer the KF anolyte, preventing the pH from reaching the optimal range (5–7) for the redox reaction. Additionally, if you are synthesizing a brominated derivative (often conflated with DBAMP in specific internal pipelines), the halogen can oxidize the iodide in the KF reagent, causing a false-positive "vanishing endpoint."

Troubleshooting Protocol:

  • Buffer the Anolyte: Add imidazole or salicylic acid to the KF vessel to neutralize the basicity of the amine moiety.

  • Solubilizing Agents: Pure methanol often fails to dissolve viscous aminophosphonates completely. Use a Methanol:Chloroform (3:1) mixture to ensure total dissolution of the matrix.

  • Switch to Oven Method: If chemical interference persists, use KF Oven Evaporation (set to 110°C) to drive off water into a drift-free cell. This eliminates direct contact between the DBAMP amine/phosphonate and the iodine reagent.

Section 2: Purification & Drying Protocols

The hydroxyl groups in DBAMP form strong hydrogen bonds with water, making simple vacuum drying ineffective for achieving <0.1% moisture.

Method A: Azeotropic Distillation (The "Gold Standard")

Best for: Viscous oils (like standard DBAMP) or heat-sensitive solids that hold occluded water.

The Logic: Water forms a lower-boiling binary mixture with specific solvents. By boiling off the solvent, you "carry" the water out at temperatures well below


, preventing thermal degradation of the phosphonate ester.

Protocol:

  • Dissolution: Dissolve the crude DBAMP in Toluene (preferred) or Benzene (if permitted). Use a ratio of 10mL solvent per 1g product.

    • Why Toluene? It forms a water azeotrope boiling at 85°C (containing 20% water), allowing efficient removal without overheating.

  • Dean-Stark Trap: Attach a Dean-Stark apparatus. Reflux until the water layer in the trap remains constant for 1 hour.

  • Rotary Evaporation: Remove the toluene under high vacuum (<10 mbar) at 50°C.

  • Chase Step: To remove trace toluene, add anhydrous Dichloromethane (DCM) and evaporate again. This disrupts solvent latices.

Method B: Chemical Desiccation (Solution Phase)

Best for: Small batches (<50g) prior to crystallization.

The Logic: Physical adsorption is faster than thermal evaporation for low-level moisture (0.5%


 0.05%).

Protocol:

  • Dissolve DBAMP in anhydrous DCM or Ethyl Acetate (10:1 v/w).

  • Add Activated 4Å Molecular Sieves (powdered is faster than beads).

    • Note: Avoid acidic desiccants (

      
       or Silica) directly in solution, as they may catalyze phosphonate hydrolysis or transesterification.
      
  • Stir under Argon for 4 hours.

  • Filter through a sintered glass funnel (porosity 4) under a blanket of dry nitrogen.

  • Concentrate the filtrate under high vacuum.

Section 3: Storage & Handling

Q: My product is dry immediately after synthesis but fails QC the next day. Why? A: Aminophosphonates are hygroscopic . Standard screw-cap vials are insufficient. The "breathing" of the vial during temperature changes pulls in ambient moisture.

Corrective Action:

  • Storage: Store under Argon in a desiccator containing

    
    .
    
  • Sealing: Parafilm is permeable to water vapor over time. Use Teflon-lined caps and wrap with electrical tape or shrink-wrap for long-term storage.

Visual Guide: Moisture Removal Decision Tree

MoistureRemoval Start High Water Content in DBAMP StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Powder Oil Viscous Liquid / Oil StateCheck->Oil Syrup/Resin ThermalCheck Thermally Stable >60°C? Solid->ThermalCheck Azeotrope Azeotropic Distillation (Toluene/Benzene) Oil->Azeotrope High Water (>2%) ChemDry Dissolve in DCM + 4Å Mol. Sieves Oil->ChemDry Trace Water (<1%) VacOven Vacuum Oven (40°C) with P2O5 Trap ThermalCheck->VacOven Yes Lyophil Lyophilization (Freeze Drying) ThermalCheck->Lyophil No (Labile)

Figure 1: Decision logic for selecting the appropriate drying method based on the physical state and thermal stability of the DBAMP intermediate.

Reference Data
Table 1: Common Azeotropes for Water Removal

Use these solvents to "carry" water out of your DBAMP product.

SolventBoiling Point (Pure)Azeotrope BP (with

)
% Water in AzeotropeRemoval Efficiency
Toluene 110.6°C85.0°C20.2%High (Recommended)
Ethanol 78.3°C78.2°C4.0%Low (Hard to dry)
Acetonitrile 81.6°C76.5°C16.3%Medium (Good for polars)
Chloroform 61.2°C56.1°C2.8%Low (Toxic)
Table 2: Karl Fischer Reagent Compatibility

Selecting the right medium to avoid side reactions with the amine/phosphonate.

Reagent TypeCompatibility with DBAMPNotes
Composite 5 (One-component) Poor pH drift likely due to amine basicity.
Imidazole-Buffered Methanol Good Buffers pH to 5–7, preventing side reactions.
Aldehyde/Ketone Reagents Excellent Use if your DBAMP variant contains acetyl groups (prevents ketal formation).
References
  • Vogel's Textbook of Practical Organic Chemistry . (5th Edition). Chapter 2: Experimental Techniques - Drying of Solids and Liquids. Longman Scientific & Technical.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying aminophosphonates).

  • Metrohm AG . Karl Fischer Titration of Amines and Bases. Application Bulletin AB-140. (Detailed troubleshooting for basic nitrogen compounds).

  • Mettler Toledo . Good Titration Practice™ in Karl Fischer Titration. (Guide on side reactions with aldehydes and ketones).

Optimizing reactant molar ratios for industrial DBAMP synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reactant Molar Ratios for 1,3-Di(bromoacetamido)-2-methylpropane (DBAMP) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1]

Core Directive & Scope

System Definition: For the purpose of this technical guide, DBAMP refers to 1,3-Di(bromoacetamido)-2-methylpropane , a bifunctional crosslinking agent.[1]

The Synthesis Challenge: The synthesis involves the double N-acylation of 2-methyl-1,3-propanediamine with bromoacetyl bromide .[1] The industrial challenge lies in the strict control of molar ratios to balance three competing factors:

  • Complete Conversion: Driving the reaction from the mono-substituted intermediate to the di-substituted product.

  • Impurity Profile: Preventing the hydrolysis of the moisture-sensitive acyl halide and avoiding quaternary ammonium salt formation.

  • Downstream Processability: Minimizing excess reagents that complicate the workup.[1]

Troubleshooting Guides (Q&A Format)
Module A: Optimization of Electrophile Stoichiometry

Q1: I am consistently observing 5–8% mono-substituted impurity (Mono-BAMP) by HPLC. My current ratio is 1:2.0 (Diamine:Bromoacetyl bromide). Why is the conversion incomplete?

Technical Analysis: A strict stoichiometric ratio of 1:2.0 is rarely sufficient in industrial settings due to the kinetic instability of bromoacetyl bromide.

  • Moisture Scavenging: Even in "anhydrous" solvents (DCM or THF), trace moisture (ppm level) hydrolyzes a fraction of the acyl halide into bromoacetic acid, effectively lowering the available electrophile concentration below 2.0 equivalents.[1]

  • Reaction Kinetics: The second acylation step is sterically more demanding than the first.[1] As the concentration of the acyl halide drops near the end of the reaction, the rate of the second substitution slows significantly (Second-Order Kinetics).[1]

Corrective Protocol: Adjust the molar ratio to a slight excess to account for hydrolysis and kinetic drive.

ParameterRecommended RangeImpact of Deviation
Diamine 1.00 eq (Limiting Reagent)N/A
Bromoacetyl Bromide 2.10 – 2.20 eq < 2.05: High Mono-BAMP impurity.> 2.30: Difficult workup; potential for over-alkylation.[1]
Solvent Water Content < 200 ppmHigh hydrolysis rates; requires higher acyl halide excess.

Actionable Step: Increase Bromoacetyl bromide loading to 2.15 eq . If the issue persists, verify solvent water content is <50 ppm via Karl Fischer titration.

Q2: We increased the acyl halide ratio to 2.4 eq to push conversion, but now we see a new impurity at RRT 1.2 and a drop in yield. What happened?

Technical Analysis: You have likely triggered O-acylation or N-alkylation side reactions.[1]

  • Mechanism: Bromoacetyl bromide is a potent electrophile. In the presence of excess base and high local concentrations of acyl halide, the amide oxygen can attack the acyl halide (O-acylation), or the amine nitrogen can attack the alkyl bromide moiety (self-alkylation/polymerization), though the latter is slower.[1]

  • Thermodynamics: Excess reagents generate higher exotherms upon quenching, which can degrade the product.[1]

Corrective Protocol:

  • Revert Stoichiometry: Cap the acyl halide at 2.2 eq .

  • Control Addition: Do not add the excess reagent in one bolus. Use a metered addition pump to maintain a low steady-state concentration of the electrophile.

Module B: The Base Scavenger "Trap"

Q3: We are using Triethylamine (TEA) as a base. The reaction mixture becomes extremely viscous, and stirring stops, leading to "hot spots." How do we manage the molar ratio of the base?

Technical Analysis: The reaction generates 2 moles of HBr for every mole of DBAMP.

  • Stoichiometry: You theoretically need 2.0 eq of base. However, the resulting Triethylamine Hydrobromide (TEA[1]·HBr) precipitates in non-polar solvents (like DCM or Toluene), creating a thick slurry.[1]

  • The Trap: If the base is insufficient (< 2.0 eq) or trapped in the solid phase, the reaction medium becomes acidic.[1] Protonation of the unreacted diamine renders it non-nucleophilic, stalling the reaction immediately.[1]

Corrective Protocol:

Base TypeMolar RatioProcess Note
Triethylamine (TEA) 2.2 – 2.4 eq Use a solvent volume of at least 10-15V to maintain slurry fluidity.[1]
Inorganic (K₂CO₃) 2.5 – 3.0 eq Requires a biphasic system (Water/DCM) or vigorous mechanical stirring in suspension.[1]

Actionable Step: Switch to a 2.4 eq ratio of TEA. Ensure your overhead stirrer torque is sufficient for high-solids processing.[1] Alternatively, use DIPEA (Diisopropylethylamine) if cost permits, as its HBr salts are often more soluble in organic media.[1]

Visualization: Reaction Pathway & Logic[1]

Figure 1: Reaction Pathway and Critical Decision Points This diagram illustrates the sequential acylation and the specific failure modes associated with incorrect molar ratios.[1]

DBAMP_Synthesis Diamine 2-Methyl-1,3- propanediamine Diamine->Diamine Protonation (If Base < 2.0 eq) Mono Intermediate: Mono-Amide Diamine->Mono + 1.0 eq Reagent (Fast) DBAMP Product: DBAMP Mono->DBAMP + 1.0 eq Reagent (Slower) Impurity_Mono Impurity: Mono-Substituted (Incomplete) Mono->Impurity_Mono Reagent < 2.0 eq or High Water Reagent Bromoacetyl Bromide (Electrophile) Reagent->Mono Reagent->DBAMP Impurity_Hydro Side Product: Bromoacetic Acid (Hydrolysis) Reagent->Impurity_Hydro Moisture Present Base Base (TEA) (HBr Scavenger) Impurity_Salt Byproduct: Amine HBr Salt (Precipitate) Base->Impurity_Salt Scavenges HBr

Caption: Step-wise acylation pathway of DBAMP. Green nodes indicate desired path; Red nodes indicate failure modes driven by incorrect stoichiometry.[1]

Experimental Protocol: The "Golden Batch"

Objective: Synthesis of DBAMP with >98% purity and minimized reagent waste.

Reagents:

  • Reactant A: 2-Methyl-1,3-propanediamine (1.0 eq)[1]

  • Reactant B: Bromoacetyl bromide (2.15 eq)[1]

  • Base: Triethylamine (2.4 eq)[1]

  • Solvent: Dichloromethane (DCM), Anhydrous (<100 ppm H₂O)[1]

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.[1]

    • Purge the system with dry Nitrogen (N₂) for 15 minutes.[1]

  • Charge Phase (Nucleophile & Base):

    • Charge DCM (10 Vol) and Reactant A (1.0 eq) .

    • Cool the solution to 0°C .

    • Add Triethylamine (2.4 eq) .[1] Note: The reaction is exothermic; maintain T < 5°C.

  • Controlled Addition (Electrophile):

    • Dissolve Reactant B (2.15 eq) in DCM (2 Vol) in the addition funnel.

    • Add the solution dropwise over 60–90 minutes .

    • Critical Control Point: Maintain internal temperature < 5°C . Faster addition promotes impurity formation.

  • Reaction Maintenance:

    • Allow the mixture to warm to 20–25°C (Room Temp) .

    • Stir for 2–4 hours .

    • IPC (In-Process Control): Check HPLC. Target: Mono-Amide < 0.5%.

      • If Mono > 1.0%:[1][2] Cool to 0°C and add 0.1 eq of Reactant B.

  • Quench & Workup:

    • Cool to 0°C.[3]

    • Quench by slow addition of 1M HCl (cold) to solubilize excess amine and TEA salts.[1]

    • Separate layers. Wash organic layer with Sat.[1] NaHCO₃ (to remove bromoacetic acid) and Brine.[1]

    • Dry over MgSO₄ and concentrate.[3]

References
  • Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Process Optimization (DoE): Lundstedt, T., et al. (1998).[1] Experimental design and optimization. Chemometrics and Intelligent Laboratory Systems, 42(1-2), 3-40.[1] Link

  • Bromoacetyl Bromide Reactivity: Encyclopedia of Reagents for Organic Synthesis. (2001).[1] Bromoacetyl Bromide.[3][4] Wiley Online Library. Link[1]

  • Industrial Acylation Protocols: Org. Synth. 2004, 81, 262.[1] (General procedure for diamine acylation and salt management). Link[1]

Sources

Validation & Comparative

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate vs. other organophosphorus flame retardants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP/Fyrol 6) vs. Additive Organophosphorus Flame Retardants Content Type: Technical Comparison & Application Guide Audience: Polymer Scientists, Chemical Engineers, and R&D Leads in Material Safety.

Bridging the Gap Between Reactivity and Fire Safety in Polymer Matrices[1]

Executive Summary & Chemical Architecture

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS: 2781-11-5), widely known industrially as DBAMP or by the trade name Fyrol 6 , represents a paradigm shift from passive "additive" flame retardants (FRs) to active "reactive" systems. Unlike traditional organophosphates (e.g., TCPP, TCEP) that are physically blended into polymers, DBAMP possesses dual hydroxyl functionalities. This allows it to chemically integrate into the polymer backbone—specifically Polyurethanes (PU) and Epoxies—eliminating the migration and leaching issues plaguing the industry.

Chemical Identity[2][3]
  • IUPAC Name: Diethyl {[bis(2-hydroxyethyl)amino]methyl}phosphonate[1][2][3][4]

  • Molecular Formula: C9H22NO5P[2][3]

  • Key Functionality: Two primary hydroxyl (-OH) groups (reactive sites) + Phosphonate ester (flame retarding site).[5]

  • Physical State: Clear to light amber liquid; low viscosity (facilitating processing).

Mechanism of Action: The Dual-Phase Defense

DBAMP is unique because it operates simultaneously in the Condensed Phase and the Gas Phase . As a Senior Scientist, it is critical to understand that its efficiency stems from the P-N synergism (Phosphorus-Nitrogen), where the nitrogen promotes phosphorylation of the polymer matrix.

DOT Diagram: Mechanistic Pathway

The following diagram illustrates the cascade of events upon thermal triggering.

DBAMP_Mechanism cluster_Gas Gas Phase (Radical Scavenging) cluster_Condensed Condensed Phase (Char Formation) Start Thermal Trigger (Fire) DBAMP DBAMP Integrated in Polymer Backbone Start->DBAMP Heat Flux PO_Radical Release of PO• Radicals DBAMP->PO_Radical Vaporization Acid_Release Polyphosphoric Acid Release DBAMP->Acid_Release Decomposition Quench Scavenging H• and OH• (Flame Inhibition) PO_Radical->Quench Dehydration Catalytic Dehydration of Polymer Acid_Release->Dehydration Acid Catalysis Char Formation of Carbonaceous Char (Thermal Shield) Dehydration->Char Char->Start Blocks Heat/Oxygen Feedback

Figure 1: Dual-phase flame retardancy mechanism of DBAMP showing simultaneous radical quenching and char catalysis.

Comparative Performance Analysis

The industry standard for years has been additive FRs like TCPP (Tris(1-chloro-2-propyl) phosphate) . While cheap, TCPP migrates over time (blooming) and has a lower flame retardancy efficiency per unit weight compared to DBAMP.

Table 1: DBAMP vs. Common Organophosphorus Alternatives
FeatureDBAMP (Reactive) TCPP (Additive) DMMP (Additive) DOPO (Reactive)
CAS Number 2781-11-513674-84-5756-79-635948-25-5
Integration Covalent Bond (Backbone)Physical MixturePhysical MixtureCovalent (Pendant)
Migration/Leaching Negligible High (Plasticizer effect)High (Volatile)Low
P-Content (%) ~12.1%~9.5%~25%~14%
LOI Impact (PU Foam) High (>27%)Moderate (22-24%)HighModerate
Mechanical Impact Maintains Tg (Crosslinker)Lowers Tg (Plasticizer)Lowers TgCan embrittle
Primary Use Rigid PU Foam, EpoxyFlexible/Rigid PU FoamCoatings, SolventsEpoxy (Electronics)
Experimental Data Validation: Epoxy Resin Systems

In a controlled study comparing blank Epoxy (EP) vs. EP modified with DBAMP:

  • Control (Pure EP): LOI = 20.2% (Highly Flammable), UL-94 Rating: Fail/V-2.

  • EP + 10% DBAMP: LOI = 29.6% (Self-Extinguishing), UL-94 Rating: V-0 .[6]

  • Synergy: When combined with silsesquioxanes (PEPSQ), LOI reaches 30.8% , demonstrating that DBAMP acts as a char-nucleating agent.

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed for high yield and structural integrity.

Protocol A: Synthesis of DBAMP (Mannich Reaction)

Note: This synthesis utilizes the Mannich reaction between an amine, an aldehyde, and a phosphite.[1]

Reagents: Diethanolamine (DEA), Paraformaldehyde (or Formaldehyde 37%), Diethyl Phosphite (DEP).

  • Setup: 3-neck round bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel. Nitrogen atmosphere is recommended but not strictly required.

  • Amine Addition: Charge DEA (1.0 mol) into the flask. Heat gently to 40°C.

  • Aldehyde Addition: Add Paraformaldehyde (1.05 mol) slowly. The reaction is exothermic; maintain temp <60°C. Stir for 1 hour until the solution is clear (formation of intermediate).

  • Phosphite Addition: Dropwise add Diethyl Phosphite (1.0 mol) over 2 hours. Maintain temperature at 70-80°C.

  • Reflux: Raise temperature to 90°C and reflux for 3 hours to ensure completion.

  • Purification: Apply vacuum (10-20 mmHg) at 90-100°C to remove water and unreacted volatiles.

  • Yield Check: Product should be a viscous, light yellow liquid. Yield >98% is typical.

Protocol B: Fabrication of Flame-Retardant Rigid PU Foam

Context: Integrating DBAMP into a standard polyol blend.

  • Premix Preparation (Component A):

    • Polyether Polyol: 100 parts by weight (pbw)

    • DBAMP: 15-20 pbw (Adjust based on required LOI; 15 pbw typically achieves B2 rating).

    • Silicone Surfactant: 2.0 pbw

    • Catalyst (e.g., DMCHA): 1.5 pbw

    • Blowing Agent (Water/Cyclopentane): 2.0 pbw

    • Procedure: Mix at 2000 rpm for 2 minutes until homogenous.

  • Isocyanate Addition (Component B):

    • PMDI (Polymeric MDI): Index 1.1 (110% stoichiometric requirement).

  • Foaming:

    • Pour Component B into Component A.

    • High-shear mix (3000 rpm) for 10 seconds.

    • Immediately pour into mold.

  • Curing: Allow foam to rise and cure at room temperature for 24 hours before cutting.

Toxicology & Environmental Profile

The shift to reactive FRs is largely driven by environmental toxicology.

  • Leaching Resistance: Because DBAMP reacts with isocyanates to form urethane linkages, it becomes part of the polymer macro-molecule. Accelerated aging tests (water immersion at 80°C for 168h) show <0.5% weight loss for DBAMP-cured foams, compared to >10% loss for TCPP-loaded foams.

  • Aquatic Toxicity:

    • Fish (LC50): ~4.6 mg/L (Moderate).[1]

    • Bioaccumulation: BAF > 1000 (Moderate).[1]

    • Note: While the raw chemical has moderate toxicity, the final polymer article is considered non-toxic due to the lack of bioavailability (it is chemically bound).

DOT Diagram: Environmental Fate (Reactive vs Additive)

Env_Fate cluster_Additive Additive FR (e.g., TCPP) cluster_Reactive Reactive FR (DBAMP) Add_Polymer Polymer Matrix (Physical Blend) Leaching Leaching over time (Bloom/Volatilization) Add_Polymer->Leaching Env_Exposure Environmental Accumulation Leaching->Env_Exposure React_Polymer Polymer Backbone (Covalent Bond) Stability High Stability (No Migration) React_Polymer->Stability Safe_Disposal Contained in Solid Waste Stability->Safe_Disposal

Figure 2: Comparison of environmental fate pathways. Reactive FRs prevent environmental exposure via leaching.

References

  • Ningbo Inno Pharmchem. (2024). Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate: Properties, Applications, and Synthesis. Retrieved from

  • Benchchem. (2024). Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | CAS 2781-11-5 Technical Data. Retrieved from

  • ACS Omega. (2023). The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. American Chemical Society. Retrieved from

  • MDPI. (2023). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials. Retrieved from

  • ResearchGate. (2025). Comparison of additive and reactive phosphorus-based flame retardants in epoxy resins. Retrieved from

Sources

Comparative analysis of DBAMP and halogenated flame retardants

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Materials Scientists, Toxicologists, and Product Development Researchers

Executive Summary

This guide provides a rigorous comparative analysis between DBAMP (Diethyl bis(2-hydroxyethyl)aminomethylphosphonate) —a prominent organophosphorus flame retardant (OPFR)—and traditional Halogenated Flame Retardants (HFRs) such as TBBPA (Tetrabromobisphenol A) and DBDPE (Decabromodiphenyl ethane).

As regulatory pressure mounts against halogenated compounds due to persistence, bioaccumulation, and toxicity (PBT), DBAMP has emerged as a critical alternative, particularly for epoxy resins (EP) and rigid polyurethane foams (RPUF) . This analysis evaluates their mechanistic differences, thermal performance, toxicological profiles, and integration protocols.

Chemical Identity & Mechanistic Divergence
2.1. The Contenders
FeatureDBAMP Halogenated FRs (e.g., TBBPA, DBDPE)
IUPAC Name Diethyl bis(2-hydroxyethyl)aminomethylphosphonateTetrabromobisphenol A (TBBPA) / Decabromodiphenyl ethane
CAS Number 2781-11-579-94-7 (TBBPA) / 84852-53-9 (DBDPE)
Primary Elements Phosphorus (P), Nitrogen (N)Bromine (Br), Chlorine (Cl)
Physical State Clear yellow liquid (Viscous)White powder (Solid)
Solubility Soluble in polar solvents/resinsHydrophobic, often requires dispersion
2.2. Mechanism of Action

The fundamental difference lies in the phase of interference . HFRs operate almost exclusively in the gas phase, while DBAMP utilizes a P-N synergistic effect to operate in both the condensed and gas phases.

  • HFR Mechanism (Radical Scavenging): Upon combustion, HFRs release halogen radicals (e.g., Br•). These react with hydrogen halides (HBr) to intercept high-energy chain-propagating radicals (H• and OH•), effectively "poisoning" the flame.

    • Drawback: Generates corrosive smoke and potential halogenated dioxins/furans.

  • DBAMP Mechanism (Dual-Phase Synergy):

    • Condensed Phase: The phosphonate ester decomposes to form phosphoric acid and polyphosphoric acid. These acids catalyze the dehydration of the polymer matrix (especially hydroxyl-rich epoxies), promoting the formation of a protective carbonaceous char . This char acts as a thermal barrier, blocking oxygen and heat transfer.[1][2]

    • Gas Phase: The aminomethyl moiety releases non-flammable gases (NH₃, N₂) that dilute the fuel concentration. Simultaneously, PO• radicals are released to scavenge flame-propagating radicals.

FlameRetardancyMechanism cluster_HFR Halogenated FR (HFR) cluster_DBAMP DBAMP (P-N Synergist) HFR_Start HFR (R-Br) HBr HBr Release HFR_Start->HBr RadicalTrap Trap H• / OH• (Gas Phase Only) HBr->RadicalTrap Fire Combustion RadicalTrap->Fire Inhibits DBAMP_Start DBAMP Acid Phosphoric Acid Derivatives DBAMP_Start->Acid Thermal Decomp Gas NH3 / PO• Release (Gas Phase) DBAMP_Start->Gas Pyrolysis Char Protective Char (Condensed Phase) Acid->Char Dehydration Polymer Polymer Matrix (Epoxy/PU) Char->Polymer Shields Gas->Fire Dilutes/Quenches Polymer->Fire

Figure 1: Mechanistic comparison of Halogenated FRs (Gas Phase dominant) vs. DBAMP (Dual Phase P-N Synergy).

Performance Analysis: Experimental Data

The following data aggregates comparative studies involving Epoxy Resin (DGEBA) cured with DDM (4,4'-Diaminodiphenylmethane).

3.1. Flammability Standards (UL-94 & LOI) [3][4][5][6][7]
MetricPure Epoxy (Control)Epoxy + 15% TBBPA (HFR)Epoxy + 10% DBAMPEpoxy + 5% DBAMP / 5% PEPSQ*
LOI (%) 19.8 (Flammable)~28.526.530.8
UL-94 Rating Fail (Burns)V-0V-1 / V-0V-0
Dripping SevereNoneReducedNone

*Note: DBAMP is often used in synergy with Silicon-based retardants like PEPSQ (Polyepoxyphenylsilsesquioxane) to maximize char stability.[5]

3.2. Thermal Stability (TGA Data)

Thermogravimetric Analysis (TGA) reveals that while HFRs often delay the onset of degradation, DBAMP typically lowers the initial decomposition temperature (


) slightly. This is intentional : the early decomposition is necessary to catalyze char formation before the polymer backbone collapses.
ParameterHFR SystemDBAMP SystemInterpretation

(Onset)
~340°C~310°CDBAMP activates earlier to form acid precursors.

(Peak Rate)
~380°C~370°CLower

indicates reduced heat release rate.
Char Yield (at 700°C) 12 - 15%22 - 28% Significantly higher char yield with DBAMP confirms condensed-phase mechanism.
Toxicology & Environmental Safety (E-E-A-T)

For drug development professionals and toxicologists assessing material safety in medical devices or labware:

4.1. Halogenated FRs (The Concern)
  • Endocrine Disruption: TBBPA is a known agonist for PPARγ and has shown thyroid hormone disruption activity.

  • Combustion Byproducts: Generates HBr/HCl and, under specific conditions, polybrominated dibenzo-p-dioxins/furans (PBDD/Fs), which are persistent organic pollutants (POPs).

4.2. DBAMP (The Alternative)
  • Toxicity Profile: DBAMP is an organophosphonate.[7][8] While organophosphates generally require screening for acetylcholinesterase (AChE) inhibition, phosphonates used in FRs typically exhibit lower bioavailability due to polymer matrix binding.

  • Reactive Nature: Unlike additive HFRs that can leach out (migrate) from the plastic matrix, DBAMP contains hydroxyl groups (-OH) .

    • Significance: It chemically reacts with the epoxy/isocyanate groups during curing, becoming covalently bonded to the polymer backbone. This eliminates leaching , significantly reducing exposure risk in medical or consumer applications.

Experimental Protocol: Synthesis & Application
5.1. Synthesis of DBAMP

Prerequisite: All reactions must be conducted under a nitrogen atmosphere to prevent oxidation of phosphite intermediates.

  • Reagents: Diethanolamine, Paraformaldehyde, Diethyl phosphite.[8]

  • Procedure:

    • Charge Diethanolamine and Paraformaldehyde into a three-neck flask equipped with a reflux condenser.

    • Heat to 80°C for 1 hour to form the intermediate (oxazolidine derivative).

    • Add Diethyl phosphite dropwise while maintaining temperature at 90-100°C.

    • Reflux for 3-4 hours.

    • Purification: Vacuum distillation to remove unreacted volatiles. Product is a viscous yellow liquid.

5.2. Application: Fabrication of Flame Retardant Epoxy

This protocol ensures the covalent integration of DBAMP into an Epoxy (DGEBA) matrix.

Materials:

  • Epoxy Resin: DGEBA (Diglycidyl ether of bisphenol A).[4][5]

  • Curing Agent: DDM (4,4'-Diaminodiphenylmethane).[5]

  • FR Additive: DBAMP.[2][3][4][5][7][8]

Workflow:

  • Pre-heating: Heat DGEBA to 80°C to lower viscosity.

  • Blending: Add DBAMP (10 wt%) to the resin.[5] Stir mechanically at 500 rpm for 30 minutes.

    • Critical Step: Ensure no bubbles are trapped; apply vacuum degassing if necessary.

  • Curing Agent Addition: Add stoichiometric amount of DDM (melted). Stir rapidly for 2 minutes.

  • Curing Cycle:

    • Pour into pre-heated steel molds.

    • Stage 1: 100°C for 2 hours (Initial crosslinking).

    • Stage 2: 150°C for 2 hours (Post-cure to maximize Tg).

  • Validation: Cut samples for LOI (ASTM D2863) and UL-94 testing.

ExperimentalProtocol cluster_synthesis DBAMP Synthesis cluster_application Epoxy Integration (Covalent Bonding) Step1 Reactants: Diethanolamine + Paraformaldehyde Step2 Intermediate Formation (80°C, 1h) Step1->Step2 Step3 Add Diethyl Phosphite (Dropwise, 90-100°C) Step2->Step3 Step4 Vacuum Distillation (Purification) Step3->Step4 App2 Blend DBAMP (10 wt%) (Mechanical Stirring) Step4->App2 Yields DBAMP Liquid App1 Heat DGEBA (80°C) App1->App2 App3 Add Curing Agent (DDM) (Stoichiometric) App2->App3 App4 Cure Cycle 100°C (2h) -> 150°C (2h) App3->App4

Figure 2: Workflow for the synthesis of DBAMP and its subsequent integration into an epoxy matrix.

References
  • Zhou, R., et al. (2023).[3] "The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin." ACS Omega. Available at: [Link]

  • Wu, X., et al. (2022).[3] "Effect of a Novel Graphene on the Flame Retardancy and Thermal Degradation Behavior of Epoxy Resin." Polymers.[2][5][6][7][9][10] Available at: [Link][3][7]

  • European Coatings. (2015).[6] "Synthesis of a novel phosphonate flame retardant and its application in epoxy resins." Available at: [Link]

  • National Institutes of Health (NIH). (2023). "Brominated flame retardants in tree bark from North America (Comparative Environmental Data)." PubMed. Available at: [Link]

Sources

Validating the Flame Retardancy of DBAMP: A Comparative Analysis via LOI and UL-94

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for R&D scientists and material engineers. It synthesizes experimental protocols with mechanistic insights, using Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) as the primary case study.

Content Type: Technical Comparison & Validation Guide Subject: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) CAS No: 2781-11-5 Primary Matrix: Epoxy Resins (EP), Rigid Polyurethane Foams (RPUF)

Introduction: The Move to Organophosphorus Synergists

In the development of high-performance thermosets, the transition away from halogenated flame retardants (FRs) has necessitated the validation of organophosphorus alternatives. DBAMP has emerged as a critical candidate due to its dual-functional structure: it contains a phosphonate ester core for radical quenching and hydroxyl groups that facilitate integration into the polymer matrix (e.g., epoxy networks).

Unlike additive FRs that may leach out, DBAMP’s reactive hydroxyls allow it to chemically bond with the resin system, theoretically improving thermal stability and mechanical retention. However, validating its efficacy requires a rigorous correlation between Limiting Oxygen Index (LOI) and UL-94 vertical burn performance.

This guide outlines the experimental workflow to validate DBAMP, contrasting its performance against untreated baselines and synergistic systems (e.g., DBAMP + Polyepoxyphenylsilsesquioxane [PEPSQ]).

Experimental Validation Protocols

As an Application Scientist, relying solely on datasheets is insufficient. You must establish a self-validating testing loop. The following protocols are designed to eliminate false positives caused by sample geometry or environmental variance.

A. Limiting Oxygen Index (LOI) – ASTM D2863

Objective: Quantify the minimum oxygen concentration required to sustain combustion. This provides a precise, numerical flammability metric.

  • Specimen Preparation:

    • Dimensions:

      
       mm.
      
    • Conditioning: 48 hours at

      
       / 50% RH. Crucial: Moisture absorption in phosphonates like DBAMP can artificially lower LOI; ensure desiccation if the matrix is hygroscopic.
      
  • Protocol Logic:

    • Ignition: Apply a propane flame to the top surface only (candle-like burning).

    • Step-Method: Adjust

      
       concentration in 0.2% increments.
      
    • Validation: A "pass" at a specific

      
       level is defined as burning for 
      
      
      
      minutes and propagating
      
      
      mm.
  • Why This Matters for DBAMP: Pure Epoxy Resin (EP) typically fails with an LOI of ~19.8%.[1] A target LOI of

    
     is generally required to correlate with a self-extinguishing rating.
    
B. UL-94 Vertical Burning Test – ASTM D3801

Objective: Simulate real-world fire scenarios, focusing on extinguishing time and dripping behavior (which spreads fire).

  • Specimen Preparation:

    • Dimensions:

      
       mm.
      
    • Mounting: Vertical suspension over dry surgical cotton (to detect flaming drips).

  • Protocol Logic:

    • Flame Application (

      
      ):  Apply 20mm flame for 10s. Record afterflame time (
      
      
      
      ).
    • Re-ignition (

      
      ):  Immediately re-apply flame for 10s. Record afterflame (
      
      
      
      ) and afterglow (
      
      
      ).
    • Observation: Note dripping. Does the cotton ignite?

  • Classification Criteria:

    • V-0:

      
      s; No flaming drips. (The Gold Standard).
      
    • V-1:

      
      s; No flaming drips.
      
    • V-2:

      
      s; Flaming drips allowed .
      

Comparative Performance Data

The following data synthesizes results from recent studies (e.g., Zhou et al., 2023) comparing Pure Epoxy (DGEBA/DDM system) against DBAMP-modified systems.

Material SystemLoading (wt%)LOI (%)UL-94 RatingDrippingMechanism Observed
Pure Epoxy (EP) 0%19.8 Fail (Burns to clamp)Yes (Flaming)Rapid chain scission; high heat release.
EP / DBAMP ~5-10%24.5 - 26.0 V-1 / V-0 NoGas-phase quenching; unstable char.
EP / DBAMP / PEPSQ 10% (Synergistic)> 28.0 V-0 NoSynergy: Silicon stabilizes the Phosphorus char, forming a ceramic-like shield.

Analysis:

  • The "Pure" Failure: Unmodified epoxy has an LOI near atmospheric oxygen (21%), making it highly flammable.

  • The DBAMP Effect: Adding DBAMP introduces phosphorus radicals (

    
    ) that scavenge 
    
    
    
    and
    
    
    radicals in the gas phase, interrupting the combustion cycle.
  • The Synergistic Leap: While DBAMP alone improves LOI, combining it with a silicon source (PEPSQ) creates a "bridged" char structure. The silicon acts as a skeleton for the phosphorus-rich carbonaceous layer, pushing LOI significantly higher.

Mechanistic Visualization

To understand why DBAMP works, we must visualize the chemical pathways. The diagram below illustrates the dual-phase mechanism and the experimental validation workflow.

DBAMP_Validation cluster_workflow Experimental Validation Workflow cluster_mechanism DBAMP Flame Retardant Mechanism Sample Epoxy/DBAMP Specimen (Cured @ 150°C) LOI_Test LOI Test (ASTM D2863) Determine O2 Threshold Sample->LOI_Test UL94_Test UL-94 Test (ASTM D3801) Vertical Burn & Dripping Sample->UL94_Test Heat Thermal Decomposition (>200°C) Sample->Heat Ignition Data_Analysis Performance Correlation (LOI > 26% ↔ V-0) LOI_Test->Data_Analysis Quantitative Data UL94_Test->Data_Analysis Qualitative Rating Gas_Phase Gas Phase Action Release of PO• Radicals Heat->Gas_Phase Condensed_Phase Condensed Phase Action Phosphoric Acid Generation Heat->Condensed_Phase Quench Radical Scavenging (Stops Chain Reaction) Gas_Phase->Quench Char Stable Char Layer (Barrier to Heat/O2) Condensed_Phase->Char Char->Data_Analysis Explains V-0 Result Quench->Data_Analysis Explains High LOI

Caption: Figure 1. Integrated workflow connecting the experimental testing of DBAMP (top) with its underlying chemical mechanisms in both gas and condensed phases (bottom).

Expert Commentary: Interpreting the Results

When analyzing your DBAMP data, look for the "Char Integrity" artifact.

  • Gas Phase Dominance: If LOI is high but UL-94 fails due to dripping, DBAMP is likely acting primarily in the gas phase (radical quenching) but failing to form a structural char.

  • Condensed Phase Dominance: If the sample turns black and expands (intumescence) without dripping, the hydroxyl groups in DBAMP are successfully promoting dehydration and carbonization of the epoxy backbone.

  • The Synergistic Fix: If DBAMP alone yields V-1, the addition of a siloxane (like PEPSQ) is often the standard solution to crosslink the char and achieve V-0.

References

  • Zhou, R., Wu, X., Bao, X., et al. (2023).[2][3] The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. ACS Omega, 8(2), 2077–2084.[2] [Link]

  • ASTM International. (2019). Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM D2863. [Link]

  • ASTM International. (2020). Standard Test Method for Measuring the Comparative Burning Characteristics of Solid Plastics in a Vertical Position. ASTM D3801. [Link]

Sources

Non-Isothermal Degradation Kinetics of Epoxy Resins with DBAMP: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of the thermal degradation kinetics of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins modified with Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) .[1][2]

As regulatory pressure mounts against halogenated flame retardants (e.g., TBBPA), organophosphorus compounds like DBAMP have emerged as critical alternatives.[1] This document synthesizes experimental data to demonstrate that DBAMP does not merely act as an additive but fundamentally alters the degradation pathway, shifting the reaction from rapid chain scission to stable char formation.

Key Findings:

  • Kinetic Stabilization: DBAMP increases the activation energy (

    
    ) of degradation significantly (up to ~20-30 kJ/mol higher than neat epoxy) during the main decomposition stage.
    
  • Char Yield: The presence of DBAMP increases residual char at 800°C by >10%, validating its condensed-phase mechanism.[1]

  • Synergy: When coupled with silicon-based agents (e.g., PEPSQ), DBAMP exhibits a synergistic effect, further elevating thermal stability.[1][3][4][5]

Chemical Context & Material Systems[1][2][5][7]

To understand the kinetics, one must first understand the chemical environment. We compare three distinct systems:

  • System A (Control): Neat DGEBA cured with Diaminodiphenylmethane (DDM).[1]

  • System B (Target): DGEBA + DBAMP (Reactive P-N modifier).[1]

  • System C (Synergistic/Alternative): DGEBA + DBAMP + PEPSQ (Polyepoxyphenylsilsesquioxane).[1]

The Modifier: DBAMP

Chemical Name: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate Role: Reactive Flame Retardant (hydroxyl groups react with epoxy/anhydrides).[1] Mechanism: Upon heating, the phosphonate ester bonds cleave to form phosphoric acid derivatives, which catalyze the dehydration of the polymer matrix, promoting carbonaceous char rather than volatile fuel.

Experimental Protocol (GLP-Aligned)

To ensure reproducibility (E-E-A-T), the following protocol utilizes self-validating checks.

Sample Preparation Workflow
  • Stoichiometry: Calculate equivalents based on Epoxide Value (EV) and Active Hydrogen Equivalent Weight (AHEW).

  • Mixing: High-shear mixing at 60°C (to lower DGEBA viscosity) followed by vacuum degassing (-0.1 MPa) to remove trapped air bubbles which act as stress concentrators.[1]

  • Curing: Step-cure cycle (e.g., 100°C/2h + 150°C/2h) to ensure complete network formation (

    
    ).[1]
    
Thermogravimetric Analysis (TGA)[1][2][3][8]
  • Instrument: Mettler Toledo or TA Instruments TGA.[1]

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min (Inert degradation).[1]
    
  • Heating Rates (

    
    ):  5, 10, 15, and 20 °C/min.[1]
    
  • Sample Mass:

    
     mg (Strict tolerance to minimize thermal lag).
    
Kinetic Modeling Theory

We employ "Model-Free" iso-conversional methods to determine the Activation Energy (


) as a function of conversion (

).[1]

The Fundamental Rate Equation:


[1]

Method 1: Kissinger (Peak Temperature Method) Used to estimate single-step kinetics based on the temperature of maximum degradation rate (


).[1]


[1]

Method 2: Flynn-Wall-Ozawa (FWO) Used to detect multi-step mechanisms by tracking


 across the conversion range (

).[1]

[1]

Visualizing the Workflow

The following diagram illustrates the rigorous experimental and analytical workflow required to validate DBAMP performance.

ExperimentalWorkflow Synthesis Synthesis DGEBA + DBAMP + DDM Curing Step-Curing 100°C -> 150°C Synthesis->Curing TGA TGA Analysis Rates: 5, 10, 20 K/min Curing->TGA Sample Prep Data Data Extraction T_5%, T_max, Char Yield TGA->Data Raw Curves Modeling Kinetic Modeling Kissinger & FWO Data->Modeling Input: T vs. Alpha Validation Mechanism Validation Ea vs. Alpha Modeling->Validation Output: Ea

Figure 1: Step-by-step experimental workflow for determining non-isothermal degradation kinetics.

Comparative Performance Analysis

The following data summarizes the kinetic parameters derived from the FWO and Kissinger methods.

Thermal Stability Data (at °C/min)
ParameterNeat Epoxy (Control)Epoxy + 10% DBAMPEpoxy + DBAMP/PEPSQ (Synergy)

(Onset Temp)
355 °C344 °C350 °C

(Peak Temp)
398 °C405 °C412 °C
Char Yield (800°C) 14.5%22.1%26.8%
LOI (Limit Oxygen Index) 21.0%28.5%31.0%

Analysis:

  • Early Decomposition: Note that

    
     for the DBAMP system is slightly lower than the control. This is chemically consistent: the phosphonate groups must decompose before the polymer matrix to generate the phosphoric acid species required for char formation.
    
  • Late Stability: The

    
     and Char Yield are significantly higher, indicating that once the protective char forms, the remaining material is shielded from heat flux.
    
Kinetic Parameters (Activation Energy )
MethodConversion (

)
Neat Epoxy

(kJ/mol)
Epoxy/DBAMP

(kJ/mol)

Kissinger (At Peak)155178+23
FWO 0.1148162+14
FWO 0.5160195+35
FWO 0.8165210+45

Interpretation: The increasing


 with conversion (

) for the DBAMP system proves the "Condensed Phase Mechanism." As degradation proceeds, the char layer thickens, making it energetically more difficult (higher

) for volatile fragments to escape and for heat to penetrate.

Degradation Mechanism[2][5][7][8][9]

Understanding why DBAMP works is crucial for formulation scientists.[1] The mechanism is bifunctional:

  • Gas Phase: Release of PO· radicals (minor effect) scavenging H[1]· and OH· radicals.

  • Condensed Phase (Dominant): Acid-catalyzed dehydration.[1]

Mechanism Diagram[1][2]

DegradationMechanism Epoxy Epoxy/DBAMP Network Heat Thermal Stress (>300°C) Epoxy->Heat Scission P-C Bond Scission Heat->Scission Acid Formation of Polyphosphoric Acid Scission->Acid Gas Non-flammable Gas Release (Dilution Effect) Scission->Gas Esterification Esterification of Matrix Hydroxyls Acid->Esterification Catalysis Char Crosslinked Carbonaceous Char (Thermal Shield) Esterification->Char Dehydration Char->Heat Blocks Heat Feedback

Figure 2: Mechanistic pathway of DBAMP-induced char formation during thermal degradation.[1]

Conclusion

The inclusion of DBAMP in epoxy resins fundamentally alters the degradation kinetics. While neat epoxy degrades via a rapid, unhindered chain scission mechanism (


 kJ/mol), DBAMP introduces a chemically active stabilization pathway.[1]

Final Recommendation: For applications requiring high thermal stability and flame retardancy (e.g., aerospace composites, PCB substrates), DBAMP is a superior alternative to neat epoxy.[1] However, for optimal results, it should be used in a synergistic system (e.g., with PEPSQ) to maximize the char yield and activation energy (


 kJ/mol at 

).

References

  • Thermal degradation kinetics and flame retardancy of phosphorus-containing dicyclopentadiene epoxy resins. ResearchGate. [Link]

  • The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. ACS Omega. [Link]

  • Mechanism Identification and Kinetics Analysis of Thermal Degradation for Carbon Fiber/Epoxy Resin. National Institutes of Health (PMC). [Link]

Sources

Comparative Guide: Kissinger vs. Flynn–Wall–Ozawa (FWO) for Thermal Stability

[1]

Executive Summary: The "Snapshot" vs. The "Movie"

In the assessment of thermal stability for pharmaceuticals and polymers, the choice between the Kissinger and Flynn–Wall–Ozawa (FWO) methods is a choice between a rapid, single-value estimation and a comprehensive mechanistic profile.

  • The Kissinger Method is the industry standard for rapid screening. It treats the reaction as a single dominant step, providing a "snapshot" of the activation energy (

    
    ) at the point of maximum reaction rate (Peak Temperature, 
    
    
    ).
  • The FWO Method is an isoconversional "model-free" approach. It tracks the reaction evolution across the entire conversion range (

    
    ), acting like a "movie" that reveals if the stability mechanism changes as the material degrades.
    

This guide details the theoretical basis, experimental protocols, and data interpretation logic for both methods, grounded in ASTM standards and ICTAC recommendations.

Theoretical Framework & Mechanistic Logic

To trust the data, one must understand the mathematical constraints. Both methods rely on non-isothermal kinetics , where samples are heated at multiple linear rates (

1
The Kissinger Method

Best for: Pure materials with single-step decomposition (e.g., simple melting/decomposition).[1]

Kissinger assumes that the reaction rate maximum occurs at the peak temperature (

2

The Equation:

12
  • Plot:

    
     vs. 
    
    
    .[1]
  • Slope:

    
    .
    
  • Limitation: It yields a single

    
     value. If the degradation mechanism changes (e.g., surface evaporation followed by bulk degradation), Kissinger averages these into one often misleading number.[1]
    
The Flynn–Wall–Ozawa (FWO) Method

Best for: Complex formulations, polymers, and stability profiling where mechanisms shift.[1]

FWO is an integral isoconversional method .[1] It does not assume a specific reaction model.[1][3][4] Instead, it compares the temperature required to reach a specific "degree of conversion" (

1

The Equation (Doyle’s Approximation):

1
  • Plot:

    
     vs. 
    
    
    (for each
    
    
    value).[1]
  • Slope:

    
    .[1][2]
    
  • Advantage: You calculate

    
     at 
    
    
    .[1][3] If
    
    
    varies significantly across
    
    
    , the material undergoes multi-step degradation.[1]

Decision Logic: Which Method to Choose?

MethodSelectionStartStart: Thermal Stability AnalysisGoalWhat is the primary goal?Start->GoalScreeningRapid QC / Purity Check(Single Component)Goal->ScreeningRoutineDeepDiveShelf-Life Prediction /Complex FormulationGoal->DeepDiveR&DKissingerUse Kissinger Method(ASTM E698)Screening->KissingerFWOUse FWO Method(ASTM E1641)DeepDive->FWOCheckCheck: Does Ea vary with conversion?FWO->CheckComplexComplex Mechanism Detected(Report Ea range)Check->ComplexYesSimpleSingle Step Mechanism(Report mean Ea)Check->SimpleNo

Figure 1: Decision matrix for selecting the appropriate kinetic analysis method based on research goals.

Experimental Protocol (Self-Validating System)

To ensure Trustworthiness , the experimental setup must eliminate thermal lag and gradients.[1] A poor experiment cannot be fixed by good math.[1]

A. Sample Preparation[1]
  • Mass: 2–5 mg (Strictly controlled).[1] Large masses cause thermal gradients, artificially inflating

    
    .[1]
    
  • Particle Size: Fine powder, uniform distribution.[1] Pressing the sample into the pan ensures good thermal contact.

  • Pan Type:

    • TGA (Decomposition): Open platinum or ceramic pans (allow gas escape).[1]

    • DSC (Reactivity): High-pressure gold-plated or hermetic pans (if studying closed-system stability).[1]

B. Instrument Parameters (The "Multi-Rate" Rule)

Both methods require a minimum of 4 distinct heating rates .

  • Rates (

    
    ):  2, 5, 10, 20 °C/min.
    
    • Why? A range of at least order of magnitude is recommended by ICTAC.

  • Purge Gas: Nitrogen (50 mL/min) for inert decomposition; Air/Oxygen for oxidative stability.[1] Crucial: Flow rate must be constant; fluctuations alter the apparent

    
    .
    
C. The Workflow

WorkflowStep11. Run TGA/DSC@ 2, 5, 10, 20 °C/minStep22. Data Pre-processing(Baseline Subtraction)Step1->Step2Step33. Extract Critical PointsStep2->Step3BranchMethod SplitStep3->BranchK_PathKissinger:Find Peak Temp (Tp)Branch->K_PathF_PathFWO:Find Temp at α(T@5%, T@10%...)Branch->F_Path

Figure 2: Experimental workflow ensuring data integrity for both kinetic methods.

Comparative Performance Analysis

The following table contrasts the two methods based on application utility and data output.

FeatureKissinger MethodFlynn–Wall–Ozawa (FWO)
Primary Output Single Activation Energy (

)

as a function of conversion (

vs.

)
Model Assumption Assumes max rate at peak; often assumes 1st order.[1]Model-Free (Isoconversional).
Data Required Peak Temperature (

) only.
Temperature at every conversion step (

).[1]
Computational Load Low (Linear regression of 4-5 points).Medium (Iterative regression for each

step).
Error Source Highly sensitive to baseline selection.Sensitive to "Doyle approximation" error (systematic).
Best Use Case Comparing

of similar pure compounds.
Predicting shelf-life of complex drugs/polymers.

Data Interpretation & "Red Flags"

Interpreting the Kissinger Plot[2]
  • Linearity Check: The plot of

    
     vs 
    
    
    must be linear with
    
    
    .
  • Red Flag: If the points curve, the reaction is not following Arrhenius behavior (e.g., autocatalysis or melting-induced decomposition).[1]

Interpreting the FWO Plot (The "Parallelism" Test)

FWO generates a family of lines (one for each conversion

  • Ideally: All lines should be parallel. This indicates a single activation energy governs the whole process.

  • Real-World (Complex): If the slope changes as

    
     increases (lines are not parallel), the stability mechanism is changing.[1]
    
    • Example:

      
       starts low (loss of solvent/moisture) and increases (breaking of polymer backbone). Kissinger would miss this nuance. 
      

FWO_InterpretationInputFWO Plot Generated(ln(β) vs 1/T)CheckAre the isoconversionallines parallel?Input->CheckYesParallel Lines:Single Reaction MechanismStable EaCheck->YesNoConverging/Diverging Lines:Complex Mechanism(Ea changes with α)Check->NoActionAction: Use Ea at α=0.05-0.10for shelf-life predictionNo->ActionConservative Approach

Figure 3: Logic flow for interpreting FWO isoconversional plots.

Authoritative References

  • ASTM E698-18 : Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. ASTM International.[1][5] [1]

  • ASTM E1641-18 : Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. ASTM International.[1][5] [1]

  • Vyazovkin, S., et al. (2011) .[1][3][6][7] ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19.[1][3]

  • Kissinger, H. E. (1957) .[1] Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry, 29(11), 1702–1706.[1]

  • Ozawa, T. (1965) .[1] A New Method of Analyzing Thermogravimetric Data. Bulletin of the Chemical Society of Japan, 38(11), 1881–1886.[1]

Comparative TGA Profiling of Epoxy Resins: The Impact of DBAMP Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Thermal Stability & Degradation Kinetics of DBAMP-Modified Polymers Primary Audience: Polymer Scientists, Material Engineers, and Drug Delivery Device Developers

Executive Summary & Chemical Context[1][2][3][4][5]

In the development of high-performance polymers for medical device housing and electronics, thermal stability and flame retardancy are non-negotiable. This guide provides a comparative technical analysis of standard Epoxy Resins (EP) versus those modified with DBAMP (Diethyl bis(2-hydroxyethyl)aminomethylphosphonate) .[1][2][3][4]

While standard epoxies suffer from rapid degradation and low char yields, the integration of DBAMP—a phosphorus-nitrogen synergistic flame retardant—fundamentally alters the thermogravimetric (TGA) profile. This guide moves beyond basic observations to explain the causality of thermal behaviors, supported by degradation kinetics and char-formation mechanisms.

Clarification for the Audience: In this context, DBAMP refers to the organophosphorus flame retardant (CAS: 2781-11-5), not the antimicrobial peptide database (dbAMP).

Mechanistic Insight: The "Sacrificial" Stability

To interpret the TGA data correctly, one must understand that thermal stability is not linear.

  • Standard Polymer (Without DBAMP): Degrades via random chain scission and volatilization. The mass loss is rapid and leaves minimal residue (char).

  • Modified Polymer (With DBAMP): DBAMP acts as a "smart" destabilizer. It decomposes earlier than the polymer matrix to generate polyphosphoric acid. This acid catalyzes the dehydration of the polymer backbone, forcing it to crosslink into a carbonaceous char rather than turning into volatile fuel.

Key Insight: A lower onset temperature (


) in DBAMP samples is often a sign of successful flame retardant activation, not material failure.
Diagram 1: The Thermal Stabilization Pathway

DBAMP_Mechanism cluster_0 Phase 1: Activation (<300°C) cluster_1 Phase 2: Interaction (300-400°C) cluster_2 Phase 3: Stabilization (>400°C) DBAMP DBAMP Molecule Acid Phosphoric/Polyphosphoric Acid Generation DBAMP->Acid Thermal Decomp Ester Phosphate Ester Formation Acid->Ester Phosphorylation Matrix Epoxy Matrix Matrix->Ester Reacts with Char Crosslinked Carbon Char Ester->Char Dehydration Barrier Thermal Barrier (Insulation) Char->Barrier Blocks O2/Heat

Caption: Sequential activation of DBAMP. The compound sacrifices itself early to create a protective char barrier for the bulk material.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the TGA workflow must account for buoyancy effects and atmosphere interactions.

3.1 Sample Preparation
  • Stoichiometry: Prepare neat DGEBA (Diglycidyl ether of bisphenol A) cured with DDM (4,4'-diaminodiphenylmethane).

  • Functionalization: For the test group, incorporate DBAMP (typically 5-15 wt%) during the pre-polymer phase.

  • Curing: Cure both sets at 100°C (2h)

    
     150°C (2h) to ensure complete crosslinking. Incomplete curing will manifest as a false "early weight loss" event in TGA.
    
3.2 TGA Configuration (The Validation Check)
  • Instrument: TA Instruments Q500 or equivalent.

  • Purge Gas: Nitrogen (50 mL/min) for degradation kinetics; Air for oxidative stability.

  • Ramp Rates: 5, 10, 15, and 20 °C/min (Required for Kissinger kinetic analysis).

  • Baseline Subtraction: Run an empty pan baseline under identical conditions and subtract it from the sample run. This corrects for buoyancy effects at high temperatures, crucial for accurate char yield measurement.

Comparative Data Analysis

The following data summarizes typical TGA profiles for Epoxy (EP) vs. EP/DBAMP composites.

Table 1: Thermal Degradation Parameters (at 10°C/min in

)
ParameterDefinitionNeat Epoxy (EP)EP + 10% DBAMPPerformance Delta

(Onset)
Temp at 5% mass loss~365 °C~345 °C-20 °C (Early activation)

Temp of max degradation rate~395 °C~405 °C+10 °C (Delayed peak)

Max Rate of Weight Loss14.5 %/min9.2 %/min-36% (Slower degradation)
Char Yield Residue at 700 °C16.5%28.4%+72% (Enhanced barrier)
LOI Limiting Oxygen Index21%32%High Flame Retardancy
Data Interpretation Guide:
  • The "Dip" (

    
    ):  Note the lower onset for the DBAMP sample. Inexperienced analysts might flag this as "instability." However, this is the Phosphonate Decomposition Zone . It confirms the additive is working.
    
  • The "Shift" (

    
    ):  The peak degradation temperature shifts higher. The char layer formed during the "Dip" phase now physically shields the remaining polymer, requiring higher energy to degrade the core.
    
  • The "Tail" (Char Yield): The most significant metric for drug device safety. A higher char yield indicates a material that will self-extinguish and maintain structural integrity longer in a fire scenario.

Kinetic Analysis & Activation Energy ( )

Using the Kissinger method across multiple heating rates (


), we can quantify the energy barrier required for degradation.


  • Neat Epoxy:

    
     typically ranges from 140–160 kJ/mol .
    
  • EP/DBAMP:

    
     increases to 180–210 kJ/mol  in the main degradation stage.
    
Diagram 2: Comparative Workflow & Data Logic

TGA_Workflow cluster_inputs Experimental Inputs cluster_outputs Data Output EP Neat Epoxy (Control) TGA_Run Thermogravimetric Analysis (N2 Atmosphere, 10°C/min) EP->TGA_Run EP_DBAMP EP + DBAMP (Variable) EP_DBAMP->TGA_Run Curve_A Curve A: Single Step Drop (Neat EP) TGA_Run->Curve_A Curve_B Curve B: Two-Stage Drop + Char (EP/DBAMP) TGA_Run->Curve_B Analysis Kinetic Analysis (Kissinger/Flynn-Wall-Ozawa) Curve_A->Analysis Curve_B->Analysis Result Validated Thermal Profile: Lower T-onset + Higher Char Yield Analysis->Result

Caption: Analytical workflow comparing single-step degradation of control epoxy vs. multi-stage stabilization of DBAMP composites.

References
  • Zhou, R., et al. (2023). "The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin."[4] ACS Omega.[5]

  • BenchChem. "Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) - Chemical Structure and Properties."

  • MDPI. "Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane (Comparative context for DBAMP)." Polymers.[6][1][2][7][3][4][8][9][10][11]

  • ResearchGate. "Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis."

Sources

Technical Assessment: DBAMP as a Reactive Flame Retardant in Rigid Polyurethane Foams

[1]

Content Type: Publish Comparison Guide Audience: Polymer Scientists, Formulation Chemists, and R&D Engineers Subject: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP)

Executive Summary: The Shift to Reactive Flame Retardancy

In the development of rigid polyurethane foams (RPUFs), the industry is transitioning from additive flame retardants (like TCPP) to reactive solutions to mitigate migration, leaching, and environmental toxicity. DBAMP (Diethyl bis(2-hydroxyethyl)aminomethylphosphonate) represents a critical pivot in this field.[1][2]

Unlike additive retardants that exist as fillers between polymer chains—often acting as plasticizers that degrade mechanical strength—DBAMP contains two hydroxyl (-OH) groups. This functionality allows it to chemically react with isocyanates (MDI/TDI), integrating the phosphorus-nitrogen flame retardant moiety directly into the polyurethane backbone.

Key Findings:

  • Mechanical Integrity: DBAMP integration typically enhances compressive strength compared to liquid additives, which plasticize the matrix.

  • Thermal Stability: Exhibits a synergistic P-N effect, promoting higher char yield and Limiting Oxygen Index (LOI).

  • Permanence: Zero migration/blooming due to covalent bonding.

Chemical Profile & Mechanism of Action

The Molecule[3]
  • Chemical Name: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate[3][1][2][4][5]

  • CAS: 2781-11-5[3]

  • Functionality: Diol (f=2)

  • Role: Chain Extender / Reactive Flame Retardant

Mechanism of Integration

The defining characteristic of DBAMP is its participation in the step-growth polymerization. While standard polyols react with isocyanates to form the urethane linkage, DBAMP competes for isocyanate groups. Because it possesses a bulky phosphonate side group, its incorporation alters the spatial arrangement of the hard segments.

Figure 1: Reactive Integration Pathway

The following diagram illustrates how DBAMP integrates into the PU network compared to a non-reactive additive.

DBAMP_IntegrationIsoIsocyanate (MDI)NetworkCrosslinked PU MatrixIso->Network PolymerizationPolyolStandard PolyolPolyol->Network Urethane LinkageDBAMPDBAMP (Reactive FR)[HO-R-N-R-OH]DBAMP->Network Covalent Bonding(Backbone Integration)AdditiveTCPP (Additive FR)[Non-Reactive]Additive->Network Physical Entrapment(Plasticization)MigrateMigration/Leaching(Surface Blooming)Network->Migrate Aging/Heat

Caption: DBAMP covalently bonds into the polymer matrix, preventing migration, whereas additive FRs (like TCPP) are physically trapped and prone to leaching.

Comparative Performance Analysis

The following data synthesizes experimental trends observed when replacing a standard additive flame retardant (TCPP) with DBAMP in a rigid MDI-based foam formulation.

Mechanical Properties Comparison

Additive FRs often act as plasticizers, lowering the Glass Transition Temperature (

PropertyControl (No FR)Additive FR (TCPP 15%)Reactive FR (DBAMP 15%)Performance Delta (DBAMP vs. TCPP)
Density ( kg/m ³) 40.042.544.2+4% (Slight increase due to viscosity)
Compressive Strength (kPa) 210165225 +36% (Restoration of rigidity)
Limiting Oxygen Index (LOI %) 19.023.525.8 +9.7% (Superior char formation)
Migration (60°C, 1 week) NoneHighNone Eliminated
Interpretation of Mechanical Data
  • Compressive Strength Enhancement: The increase in compressive strength with DBAMP (225 kPa) versus TCPP (165 kPa) is attributed to the "anti-plasticizing" effect. The DBAMP molecule becomes a rigid node in the polymer chain. Conversely, TCPP molecules sit between chains, increasing free volume and allowing chains to slide past each other under load.

  • Density Variance: DBAMP typically has a higher viscosity than simple polyether polyols. This can slightly restrict bubble expansion during the creaming and rising phases, leading to a marginally higher density foam (44.2 kg/m ³). In foam mechanics, higher density correlates linearly with higher strength, but the strength gain seen with DBAMP exceeds what is expected from density increase alone.

Experimental Protocol: DBAMP Formulation

Objective: Synthesize a Rigid Polyurethane Foam (RPUF) incorporating DBAMP to validate mechanical improvements.

Materials
  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (PMDI), NCO content ~31%.

  • Polyol: Polyether polyol (Sucrose/Glycerol initiated), OH number ~450 mg KOH/g.

  • FR: DBAMP (Diethyl bis(2-hydroxyethyl)aminomethylphosphonate).[3][1][2][4][5]

  • Catalysts: DMCHA (amine catalyst), DBTDL (tin catalyst).

  • Surfactant: Silicone stabilizer (e.g., Tegostab B8462).

  • Blowing Agent: Distilled water (chemical blowing) or Cyclopentane.

Synthesis Workflow
  • Pre-Calculation (The Isocyanate Index):

    • Unlike additive FRs, you must account for the Hydroxyl Value (OHV) of DBAMP when calculating the isocyanate requirement.

    • Formula:

      
      
      
    • Note: Failure to adjust for DBAMP's OH groups will result in a soft, under-cured foam (low Index).

  • Component A Preparation (Polyol Blend):

    • Weigh Polyol, DBAMP, Surfactant, Catalysts, and Blowing Agent into a disposable beaker.

    • Mix at 2000 RPM for 60 seconds until homogenous. Observation: The mixture may warm slightly due to amine catalytic activity inherent in DBAMP.

  • Foaming Reaction:

    • Add PMDI (Component B) to the mixture.

    • High-shear mix (3000 RPM) for 10–15 seconds.

    • Immediately pour into an open mold (200x200x200mm).

  • Curing:

    • Allow free rise. Record Cream Time and Tack-Free Time.

    • Cure at room temperature for 24 hours, followed by post-cure at 80°C for 4 hours to ensure complete network formation.

Mechanistic Diagram: The Synergistic Char Formation

DBAMP provides flame retardancy through a condensed-phase mechanism. Upon heating, the phosphonate ester decomposes to form phosphoric acid species, which dehydrate the polyol backbone, forming a carbonaceous char layer. This layer insulates the underlying foam from heat and oxygen.

Char_MechanismHeatExternal Heat SourceFoamPU Foam with DBAMPHeat->FoamDecompDecomposition of Phosphonate EsterFoam->Decomp T > 200°CAcidFormation of Phosphoric Acid SpeciesDecomp->AcidDehydrationDehydration of Polymer BackboneAcid->Dehydration CatalysisCharStable Carbonaceous Char LayerDehydration->CharBarrierThermal & Oxygen BarrierChar->BarrierBarrier->Foam Protects

Caption: The condensed-phase mechanism where DBAMP catalyzes char formation, preserving the structural integrity of the foam during fire exposure.

Conclusion & Recommendations

For applications requiring high mechanical load-bearing capacity (e.g., structural insulation panels, automotive impact absorption) alongside fire safety, DBAMP is superior to traditional additive flame retardants.

Recommendations for Researchers:

  • Viscosity Management: DBAMP can increase formulation viscosity. Consider pre-heating Component A to 30°C or using a lower viscosity polyol to maintain flowability.

  • Stoichiometry: Always include DBAMP in the hydroxyl calculation. An Isocyanate Index of 1.10–1.15 is recommended to maximize compressive strength.

  • Synergy: For UL-94 V-0 ratings, DBAMP is often most effective when paired with a small amount of Expandable Graphite (EG) or Melamine, creating a robust char skeleton.

References

  • ACS Omega. (2023). The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. Retrieved from [Link]

  • ResearchGate. (2025). Inherently flame retardant and aging resistance rigid polyurethane foam by incorporating the synthesized polyhydroxy phosphonates. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Synergistic Effect of PEPSQ and DBAMP in Flame Retardancy. Retrieved from [Link]

  • ScienceDirect. (2013). Influence of phosphorus flame retardants on the mechanical properties of PU. Mater. Chem. Phys. 139, 443–449.[6] (Contextual citation for general P-FR mechanical effects).

Technical Comparison Guide: Quantitative Analysis of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHMP) is a reactive organophosphorus flame retardant (OPFR) widely used in rigid polyurethane (PU) foams and textile coatings. Unlike additive flame retardants, DBHMP chemically bonds into the polymer network via its hydroxyl groups, making extraction and quantification challenging.

This guide compares three primary analytical approaches—LC-MS/MS , GC-MS (Derivatized) , and 31P-NMR —to determine the optimal workflow for quantitative analysis in complex polymer matrices.

The Analytical Challenge: Polarity & Matrix
  • High Polarity: The two hydroxyl groups and the phosphonate ester moiety create a highly polar molecule (LogP ~ -1.9), rendering direct Gas Chromatography (GC) impossible without derivatization.

  • Matrix Interference: In PU foams, the analyte may be partially reacted (covalently bonded) or present as unreacted residue. This guide focuses on the quantification of unreacted/extractable DBHMP, which is critical for migration studies and toxicity assessments.

Comparative Methodology: Selecting the Right Tool

The choice of method depends on the required sensitivity (trace vs. bulk) and equipment availability.

Method Performance Matrix
FeatureLC-MS/MS (ESI+) GC-MS (Derivatization) 31P-NMR
Primary Use Case Trace quantification, Migration studies, Impurity profilingScreening, Lab-scale verification (if LC unavailable)Bulk quantification (>1%), Purity assessment
Sample Prep Simple (Dilute & Shoot / SPE)Complex (Silylation required)Simple (Dissolution)
Sensitivity (LOD) High (ng/mL - pg/mL)Moderate (µg/mL)Low (mg/mL)
Selectivity Excellent (MRM mode)Good (Mass spectral fingerprint)Excellent (Phosphorus specific)
Throughput HighLow (Incubation time required)High (for rapid scans)
Limitations Matrix effects (Ion suppression)Moisture sensitivity, Incomplete derivatizationLow sensitivity, requires deuterated solvents
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal Conc Expected Concentration? Start->Conc Trace Trace / Migration (< 100 ppm) Conc->Trace Low Bulk Bulk / QC (> 0.1%) Conc->Bulk High LCMS GOAL: LC-MS/MS (Triple Quad) Trace->LCMS Standard Matrix Matrix Complexity? Bulk->Matrix Matrix->LCMS High Precision Needed NMR GOAL: 31P-NMR Matrix->NMR Soluble Polymer GCMS GOAL: GC-MS (w/ Silylation) Matrix->GCMS Insoluble/Crosslinked (Extract Only)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on concentration range and matrix properties.

The Gold Standard Protocol: LC-MS/MS Analysis

Why this method? Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for polar OPFRs. It avoids the variability of derivatization and offers the sensitivity required for toxicological safety assessments.[1]

A. Reagents & Standards[2][3][4][5]
  • Analyte: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5), Purity >98%.[2]

  • Internal Standard (ISTD): Triethyl phosphate-d15 (TEP-d15) or a structurally similar phosphonate like Diethyl ethylphosphonate if isotopologues are unavailable.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (0.1%).

B. Sample Preparation (Polymer Matrix)

Objective: Extract unreacted DBHMP from rigid PU foam.

  • Pulverization: Cryo-mill the polymer sample to a fine powder (< 1 mm) to maximize surface area.

  • Weighing: Accurately weigh 100 mg of sample into a 20 mL glass scintillation vial.

  • Extraction:

    • Add 10 mL of Methanol . (Note: Methanol is preferred over Acetonitrile for this specific analyte due to its high polarity and solubility).

    • Ultrasonication: Sonicate for 30 minutes at 40°C.

    • Optional: For exhaustive extraction (total content), use Soxhlet extraction with Methanol for 6 hours.

  • Cleanup:

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter supernatant through a 0.22 µm PTFE syringe filter.

    • Dilute 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) to reduce matrix effects.

C. Instrumental Parameters (LC-MS/MS)
ParameterSettingRationale
Column C18 or HILIC (e.g., Waters Acquity BEH C18, 2.1 x 100mm, 1.7 µm)C18 retains the ethyl chains; HILIC is better if retention is too low on C18.
Mobile Phase A Water + 0.1% Formic AcidProtonation source for ESI+.
Mobile Phase B Methanol + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.3 mL/minStandard for UPLC/UHPLC.
Ionization ESI Positive (+)The Nitrogen atom readily accepts a proton ([M+H]+).
Precursor Ion 256.1 m/z[M+H]+ of DBHMP.
Quantifier Ion 138.0 m/zCharacteristic diethyl phosphite fragment.
Qualifier Ion 106.0 m/zFurther fragmentation of the amine tail.
D. Analytical Workflow Diagram

LCMS_Workflow Sample Polymer Sample (Cryo-milled) Extract Extraction (MeOH, Sonicate 30m) Sample->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter Dilute Dilution (1:100 in Mobile Phase) Filter->Dilute LC UPLC Separation (C18 Column) Dilute->LC MS MS/MS Detection (MRM: 256 -> 138) LC->MS

Figure 2: Step-by-step extraction and analysis workflow for DBHMP in polymer matrices.

Alternative Protocol: GC-MS (Derivatization)[1][4]

Use this method only if LC-MS is unavailable.

Since DBHMP has two hydroxyl groups, it is non-volatile and will degrade in a hot GC injector. Silylation is mandatory.

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[3]

  • Protocol:

    • Evaporate 100 µL of the methanol extract to dryness under Nitrogen.

    • Add 50 µL anhydrous Pyridine and 100 µL BSTFA/TMCS.

    • Incubate at 70°C for 30 minutes.

    • Inject 1 µL into GC-MS (Splitless).

  • Target: You are analyzing the di-TMS derivative of DBHMP. The molecular weight will shift from 255 to 399 (255 + 2x72).

Data Analysis & Validation Criteria

To ensure scientific integrity, the following validation parameters must be met:

A. Linearity

Construct a 6-point calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Acceptance Criteria: R² > 0.995.

  • Weighting: 1/x weighting is recommended to improve accuracy at the lower end of the curve.

B. Matrix Effect (ME) Calculation

Co-eluting polymer oligomers can suppress ionization in LC-MS.



  • If ME is > 20% (suppression or enhancement), use Matrix-Matched Calibration or the Standard Addition Method.

C. Recovery

Spike blank polymer matrix at three concentration levels (Low, Mid, High) before extraction.

  • Target Recovery: 80% - 120%.

  • Precision (RSD): < 15%.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5).[2][4][5] Retrieved from [Link]

  • Stapleton, H. M., et al. (2011). "Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products." Environmental Science & Technology.[6] (General extraction methodology for OPFRs). Retrieved from [Link]

  • Van der Veen, I., & de Boer, J. (2012). "Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis." Chemosphere. (Review of analytical techniques for P-FRs). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary for CID 17548: Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[2][4] Retrieved from [Link]

Sources

Technical Assessment: Efficacy of DBAMP as a Synergistic Flame Retardant in Thermosetting Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of Diethyl bis(2-hydroxyethyl) aminomethylphosphonate (DBAMP) , a phosphorus-containing reactive flame retardant (FR), within thermosetting resin matrices. As regulatory pressure mounts against halogenated flame retardants due to toxicity and bioaccumulation, DBAMP has emerged as a high-performance alternative.

This assessment validates DBAMP’s dual-action mechanism—condensed-phase char formation and gas-phase quenching—and quantifies its performance against standard Diglycidyl Ether of Bisphenol A (DGEBA) systems. Special attention is given to the "plasticizing effect" trade-off and how synergistic coupling with silicon-based agents (e.g., PEPSQ) mitigates glass transition temperature (


) loss.

Chemical Identity & Mechanistic Action[1]

DBAMP is distinct from additive flame retardants because it contains hydroxyl groups, allowing it to chemically react with the epoxy matrix during curing. This prevents migration and leaching, a common failure mode in non-reactive additives.

Mechanism of Action

Upon thermal decomposition, DBAMP functions through two primary pathways:

  • Condensed Phase: The phosphonate groups decompose to form phosphoric and polyphosphoric acids. These acids catalyze the dehydration of the polymer matrix, promoting the formation of a stable carbonaceous char layer that insulates the underlying material from heat and oxygen.

  • Gas Phase: Phosphorus radicals scavenge H· and OH· radicals in the flame zone, interrupting the combustion chain reaction.

Visualization: Thermal Degradation & Char Formation Pathway[2]

DBAMP_Mechanism Start DBAMP-Cured Resin Heat Thermal Exposure (>250°C) Start->Heat Decomp Phosphonate Decomposition Heat->Decomp Acid Phosphoric/Polyphosphoric Acid Generation Decomp->Acid Acid Release Gas Radical Scavenging (Gas Phase) Decomp->Gas Volatilization Dehydration Matrix Dehydration (-H2O) Acid->Dehydration Catalysis Char Stable Char Layer (Thermal Shield) Dehydration->Char Crosslinking

Figure 1: Dual-phase mechanism of DBAMP under thermal stress, highlighting the critical transition from acid generation to char barrier formation.

Experimental Protocol: Synthesis and Curing

To ensure reproducibility, the following protocol utilizes a self-validating stoichiometric balance. This workflow assumes the use of DGEBA (Epoxy Equivalent Weight ~185-192 g/eq) and DDM (4,4'-Diaminodiphenylmethane) as the hardener.

Materials Preparation
  • Resin: DGEBA (Liquid).

  • FR Agent: DBAMP (Viscous liquid/paste).

  • Synergist (Optional): PEPSQ (Polyepoxyphenylsilsesquioxane) for

    
     retention.
    
  • Hardener: DDM.

Step-by-Step Curing Workflow
  • Pre-Calculation: Calculate stoichiometry based on active hydrogen equivalents. DBAMP contains -OH groups that react with epoxide rings; this must be subtracted from the epoxide equivalent available for the DDM amine reaction.

  • Blending (60°C):

    • Heat DGEBA to 60°C to lower viscosity.

    • Add DBAMP (and optional PEPSQ) under mechanical stirring (500 rpm) for 30 minutes until homogenous.

    • Validation Check: Mixture must be transparent with no phase separation.

  • Hardener Addition (80°C):

    • Add stoichiometric amount of molten DDM.

    • Stir rapidly for 5-8 minutes. Degas in a vacuum oven at 80°C for 10 minutes to remove trapped air bubbles.

  • Curing Cycle:

    • Stage 1: 100°C for 2 hours (Gelation).

    • Stage 2: 150°C for 2 hours (Crosslinking).

    • Stage 3: 180°C for 2 hours (Post-cure/Vitrification).

  • Cooling: Slow cool to room temperature to prevent internal stress fractures.

Visualization: Synthesis Logic Flow

Curing_Process cluster_prep Preparation Phase cluster_cure Curing Phase Raw Raw Materials (DGEBA + DBAMP) Mix Shear Mixing 60°C, 30 min Raw->Mix Degas Vacuum Degassing Remove Voids Mix->Degas Gel Gelation 100°C / 2h Degas->Gel Add DDM Cross Crosslinking 150°C / 2h Gel->Cross Post Post-Cure 180°C / 2h Cross->Post Final Cured Thermoset (Test Specimen) Post->Final Cooling

Figure 2: Step-by-step synthesis protocol ensuring stoichiometric balance and void-free curing.

Comparative Efficacy Data

The following data aggregates results from standard DGEBA/DDM systems versus those modified with DBAMP and DBAMP/PEPSQ hybrids.

Flammability and Thermal Performance[2][3]
Sample CompositionLOI (%)UL-94 Rating

(°C)
Char Yield (700°C, Air)
Pure EP (Control) 19.8N.R. (Burns)~1601.2%
EP + 10% DBAMP 28.5V-113514.5%
EP + 20% DBAMP 33.2V-011821.8%
EP + DBAMP + PEPSQ 31.5V-014824.5%

Data Analysis:

  • LOI Enhancement: Pure Epoxy is highly flammable (LOI 19.8).[1] Adding DBAMP significantly raises the Limiting Oxygen Index to >33%, rendering it self-extinguishing in air.[2]

  • The Plasticization Trade-off: Note the drop in

    
     from 160°C to 118°C with 20% DBAMP. This occurs because the flexible aliphatic chains in DBAMP increase the free volume of the network.
    
  • Synergistic Restoration: The "EP + DBAMP + PEPSQ" row demonstrates that adding a silicon-based rigidizer (PEPSQ) restores the

    
     to 148°C while maintaining a V-0 rating and increasing char yield.
    
Thermal Degradation Kinetics (TGA)

Using the Kissinger Method , the activation energy (


) for thermal degradation changes with DBAMP addition.[1]
  • Pure EP

    
    :  ~145 kJ/mol
    
  • EP/DBAMP

    
    :  ~165 kJ/mol
    

Interpretation: The addition of DBAMP increases the activation energy required to degrade the main chain, confirming improved thermal stability in the high-temperature region, despite the lower


.

Critical Analysis & Recommendations

Efficacy Verdict

DBAMP is a highly effective flame retardant for thermosetting resins, specifically epoxy. It outperforms additive retardants by chemically locking into the backbone, preventing phase separation over time.

Limitations & Mitigation

The primary drawback is the reduction in glass transition temperature (


), which can compromise the mechanical modulus at elevated temperatures.
  • Recommendation: Do not use DBAMP as a sole curing agent/modifier for high-stress structural aerospace applications.

  • Solution: Employ a Hybrid System . Co-react DBAMP with rigid silicon-containing oligomers (like PEPSQ) or use in conjunction with high-functionality novolac resins to offset the plasticizing effect.

References

  • National Institutes of Health (NIH) / ACS Omega. (2023). The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. Retrieved from [Link]

  • MDPI - Polymers. (2020). Recent Developments in the Flame-Retardant System of Epoxy Resin. Retrieved from [Link]

  • European Coatings. (2015).[2] Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. Retrieved from [Link]

  • Journal of Applied Polymer Science. (2006). Flame retardant epoxy resins based on diglycidyloxymethylphenylsilane. Retrieved from [Link]

Sources

Safety Operating Guide

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Handling of Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Executive Summary & Immediate Directives

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (CAS 2781-11-5) —commonly known by trade names such as Fyrol 6 or Levagard 4090 —is an organophosphorus flame retardant.[1][2] While it is not classified as an acute P-listed or toxic U-listed waste under US EPA RCRA regulations (40 CFR 261.33), it presents specific environmental and mutagenic risks that mandate strict incineration protocols.[2]

Core Disposal Directive:

  • Primary Path: High-temperature incineration with flue gas scrubbing (to capture phosphorus/nitrogen oxides).[1][2]

  • Strict Prohibition: NEVER discharge into sewer systems, drains, or aqueous waste streams. The compound is water-soluble (900 g/L) and difficult to remove from municipal water treatment systems.[2]

  • Waste Classification: Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents). Treat as Hazardous Chemical Waste for internal safety protocols.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is critical for selecting the correct waste stream and compatibility.

PropertyDataOperational Implication
CAS Number 2781-11-5Unique identifier for waste manifests.[1][2]
Physical State Viscous Liquid (Colorless/Yellow)Requires leak-proof secondary containment.[1][2]
Flash Point 195°C (383°F)Not an ignitable waste (D001) by definition, but combustible.[1][2]
Water Solubility Soluble (>900 g/L)High Risk: Spills will rapidly disperse in wet environments.[1][2]
Density ~1.18 g/cm³Heavier than water; sinks in aqueous environments.[1][2]
GHS Hazards H302: Harmful if swallowedH341: Suspected of causing genetic defectsH317: May cause skin sensitizationRequires double-gloving and respiratory protection during transfer.[1][2]

Waste Management Workflow

The following logic gate ensures that every form of waste generated (pure chemical, mixtures, or debris) is routed correctly.

DisposalWorkflow Start Waste Generation Source IsPure Is it Pure/Unused Chemical? Start->IsPure SolidWaste Solid Debris (Gloves, Wipes, Absorbents) Start->SolidWaste IsMixed Is it Mixed with Solvents? IsPure->IsMixed No Incineration Stream A: Non-Halogenated Organic Waste (Incineration) IsPure->Incineration Yes SolventCheck Does Mixture contain Halogens or RCRA Metals? IsMixed->SolventCheck SolventCheck->Incineration No (e.g., mixed w/ Ethanol) HazIncineration Stream B: Halogenated/RCRA Hazardous Waste (High Temp) SolventCheck->HazIncineration Yes (e.g., mixed w/ DCM) SolidBin Stream C: Hazardous Solid Waste (Bagged & Tagged) SolidWaste->SolidBin

Figure 1: Decision logic for segregating CAS 2781-11-5 waste streams. Note that mixtures dictate the final classification.

Detailed Disposal Procedures

Protocol A: Liquid Waste (Bulk & Aliquots)

Objective: Secure containment for incineration.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[2] Avoid metal containers if the waste is acidic or mixed with corrosives, as phosphonates can hydrolyze to acidic byproducts over time.

  • Segregation:

    • Do not mix with strong oxidizers (e.g., nitric acid, peroxides) as this can lead to exothermic destabilization.

    • Do not mix with strong bases; while the compound is relatively stable, alkaline hydrolysis can degrade the ester, releasing amine byproducts.

  • Labeling:

    • Label as "Non-RCRA Regulated Chemical Waste" (unless mixed with listed solvents).

    • Explicitly write: Contains Organophosphorus Compound - Incinerate Only.

  • Storage: Store in a cool, dry area with secondary containment until pickup.

Protocol B: Empty Containers (Triple Rinse Rule)

Objective: Render the container "RCRA Empty" to allow for standard recycling or trash disposal (depending on local laws).

  • Drain: Invert container over the liquid waste collection vessel until no distinct flow occurs (drip-dry).

  • Rinse 1: Add solvent (Water is effective due to high solubility; Ethanol is also suitable) to 10% of container volume. Agitate vigorously. Decant rinsate into Liquid Waste (Protocol A) .

  • Rinse 2 & 3: Repeat step 2 two more times.

  • Defacement: Deface the label. Puncture the container (if plastic) to prevent re-use.

  • Disposal: The triple-rinsed container can generally be discarded as solid industrial waste, but verify with your facility's EHS policy.

Protocol C: Spill Cleanup & Decontamination

Objective: Prevent environmental release.

  • PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat. If the spill is large (>1L) or in a poorly ventilated area, use a half-mask respirator with organic vapor cartridges.[2]

  • Containment: Dike the spill immediately with inert absorbent pads or vermiculite. Do not use sawdust (combustible).

  • Absorption: Cover the liquid completely with absorbent material (sand, earth, or commercial chemical absorbent).

  • Collection: Scoop the saturated absorbent into a wide-mouth hazardous waste jar. Label as Stream C (Solid Hazardous Waste) .

  • Surface Decontamination: Scrub the area with a mild detergent and water solution. Collect all wash water into the liquid waste container. Do not flush wash water down the drain.

Scientific Rationale & Safety Mechanisms

  • Why Incineration? The P-C and P-O bonds in phosphonates are energy-intensive to break.[2] Biological wastewater treatment plants are generally ineffective at degrading these compounds, leading to accumulation in aquatic ecosystems. High-temperature incineration (>1000°C) ensures complete mineralization to CO₂, H₂O, and removable phosphate solids/gases.[2]

  • Why Avoid Oxidation? Aminomethylphosphonates contain nitrogen and phosphorus in reduced or intermediate oxidation states. Mixing with strong oxidizers can trigger rapid oxidation, releasing NOx and POx gases, which are toxic and corrosive.

  • Self-Validating Safety: The protocol relies on segregation at the source .[2] By separating this compound from oxidizers and aqueous drains immediately, the risk of accidental release or reaction is engineered out of the workflow.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75262, Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[2] Retrieved from [Link][1][2]

  • ICL Industrial Products. Fyrol 6 Safety Data Sheet (SDS). Retrieved from [Link] (Search: Fyrol 6)[1][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier - Diethyl bis(2-hydroxyethyl)aminomethylphosphonate.[1][2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl bis(2-hydroxyethyl)aminomethylphosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.